molecular formula C8H14N2O B1322701 2,8-Diazaspiro[4.5]decan-1-one CAS No. 546086-95-7

2,8-Diazaspiro[4.5]decan-1-one

Cat. No.: B1322701
CAS No.: 546086-95-7
M. Wt: 154.21 g/mol
InChI Key: HHIOFHJYOIVJJK-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decan-1-one is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-8(3-6-10-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIOFHJYOIVJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623587
Record name 2,8-Diazaspiro[4.5]decan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID10623587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546086-95-7
Record name 2,8-Diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,8-Diazaspiro[4.5]decan-1-one: A Core Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

The 2,8-diazaspiro[4.5]decan-1-one scaffold is a heterocyclic motif of growing importance in medicinal chemistry. Characterized by a spirocyclic system containing a γ-lactam fused to a piperidine ring, this structure has emerged as a privileged core for the development of potent and selective kinase inhibitors. This guide provides a comprehensive overview of the known basic properties, synthesis, and, most significantly, the therapeutic applications of its derivatives, with a focus on their roles in modulating key signaling pathways relevant to inflammatory diseases.

Physicochemical Properties

While extensive experimental data for the unsubstituted parent compound is limited, available information provides a foundational profile. The core structure's characteristics are pivotal for its utility as a scaffold in drug design, influencing solubility, membrane permeability, and metabolic stability.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₄N₂O [1]
Molar Mass 154.21 g/mol [1]
Appearance Colorless to pale yellow solid [1]
Melting Point ~130-132 °C [1]
Boiling Point 360 °C [1]
Density 1.12 g/cm³ [1]
Flash Point 171 °C [1]
Refractive Index 1.533 [1]

| Solubility | Insoluble in water; Soluble in methanol, ethanol, dimethylformamide (DMF) |[1] |

Synthesis and Experimental Protocols

The synthesis of the this compound core and its derivatives is crucial for further investigation and development. Methodologies often involve multi-step sequences to construct the spirocyclic system.

A reported synthesis for the core scaffold involves a two-step process, beginning with the reaction of dimethyl adipate and malononitrile.[1] This is followed by a cyclization reaction to form the final spirocyclic lactam.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Dimethyl Adipate Dimethyl Adipate Intermediate 2,5-Dicyano-1,4-hexanedione Dimethyl Adipate->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Thizone Cyclization Reagent* Intermediate->Thizone Product This compound Thizone->Product

Fig 1. General synthesis workflow for the core scaffold.

*Note: The reagent cited as "thizone" is ambiguous and may refer to a specific, proprietary, or mistranslated chemical.[1] Further clarification from the primary source would be required for exact replication.

While not specific to the γ-lactam in this compound, the Staudinger ketene-imine cycloaddition is a cornerstone for synthesizing spiro-β-lactams and provides a representative protocol for constructing spirocyclic lactam systems.[3][4]

Objective: To synthesize a spiro-lactam via the [2+2] cycloaddition of a ketene and a diimine.

Materials:

  • Acid chloride precursor (e.g., allyloxyacetyl chloride)

  • Diimine substrate

  • Triethylamine (TEA)

  • Dry Dichloromethane (CH₂Cl₂)

  • Nitrogen gas atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • A solution of the acid chloride (4 mmol) in dry CH₂Cl₂ (5 mL) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.[3]

  • A solution of TEA (8 mmol) in dry CH₂Cl₂ (5 mL) is added dropwise to the cooled acid chloride solution.[3]

  • The mixture is stirred for 30 minutes at 0 °C to facilitate the in-situ generation of the ketene.

  • A solution of the corresponding diimine (1 mmol) in dry CH₂Cl₂ (5 mL) is then added dropwise over a period of 2 hours.[3]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.

  • Upon completion, the organic layer is washed sequentially with water and a 10% sodium carbonate (Na₂CO₃) solution.

  • The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude spiro-lactam product.

  • Purification is typically performed using column chromatography.

Biological Activity and Therapeutic Potential

The most compelling data for the this compound scaffold comes from the potent biological activities of its derivatives. These compounds have been identified as highly effective kinase inhibitors, targeting key nodes in inflammatory signaling pathways.

Derivatives of this compound have been discovered as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[5][6] RIPK1 is a critical kinase that controls necroptosis, a form of programmed lytic cell death that drives inflammation in numerous diseases.[5] By inhibiting RIPK1, these compounds can block the necroptotic pathway, presenting a therapeutic strategy for various inflammatory conditions.

Table 2: Activity of Lead RIPK1 Inhibitor

Compound Target IC₅₀ Biological Model Source
Compound 41 RIPK1 92 nM In vitro kinase assay [5][6]

| Compound 41 | Necroptosis | Significant anti-necroptotic effect | U937 cell model |[5][6] |

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Pore Pore Formation & Membrane Rupture MLKL->Pore Necroptosis Necroptosis Pore->Necroptosis Inhibitor This compound Derivative (e.g., Cmpd 41) Inhibitor->RIPK1

Fig 2. Inhibition of the RIPK1-mediated necroptosis pathway.

In another significant line of research, derivatives of this compound were developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7][8] These kinases are essential components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in inflammation and immunity. Dual inhibition of TYK2 and JAK1 has shown promise for treating autoimmune disorders like inflammatory bowel disease.[7]

Table 3: Activity of Lead Dual TYK2/JAK1 Inhibitor

Compound Target IC₅₀ Selectivity Source
Compound 48 TYK2 6 nM >23-fold vs. JAK2 [7][8]

| Compound 48 | JAK1 | 37 nM | >23-fold vs. JAK2 |[7][8] |

The lead compound, 48 , not only demonstrated excellent potency and selectivity but also exhibited superior anti-inflammatory efficacy compared to tofacitinib in an acute ulcerative colitis model.[7] Its mechanism involves regulating the expression of TYK2/JAK1-dependent genes and modulating the differentiation of Th1, Th2, and Th17 cells.[7][8]

G Cytokine Cytokine (e.g., IL-6, IL-12) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimerization pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription Inhibitor This compound Derivative (e.g., Cmpd 48) Inhibitor->TYK2 Inhibitor->JAK1

Fig 3. Dual inhibition of the TYK2/JAK1 signaling pathway.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase (e.g., RIPK1, TYK2, JAK1).

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., Compound 41 or 48) dissolved in DMSO

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar ADP-detecting technology)

  • 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, and then dilute further into the assay buffer.

  • In a 384-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration for the specific enzyme).

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Terminate the reaction and quantify the amount of ATP remaining by adding the Kinase-Glo® reagent. This reagent measures luminescence, which is inversely proportional to kinase activity (as active kinase consumes ATP).

  • Measure the luminescent signal using a plate reader.

  • Data are normalized to controls (0% inhibition with DMSO vehicle; 100% inhibition with a broad-spectrum inhibitor or no enzyme).

  • The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

The this compound core is a chemically tractable and highly valuable scaffold. While data on the fundamental properties of the parent molecule are still emerging, its true potential has been unlocked through the synthesis of derivatives. These derivatives have proven to be exceptionally potent and selective inhibitors of key kinases in the necroptosis and JAK-STAT pathways. The successful development of compounds with nanomolar efficacy in preclinical models of inflammatory disease underscores the significance of this scaffold for future drug discovery and development efforts. Further exploration of this chemical space is highly warranted to generate novel therapeutics for a range of inflammatory and autoimmune disorders.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 2,8-Diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the heterocyclic compound 2,8-Diazaspiro[4.5]decan-1-one. Due to the limited availability of experimental data for the free base form of this compound, this guide also includes information on its hydrochloride salt, a common form for handling and formulation. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its properties and potential applications.

Core Physicochemical Data

Quantitative data for this compound and its derivatives are crucial for understanding its behavior in biological systems and for formulation development. The following tables summarize the available data.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 832710-65-3[1]
Molecular Formula C₈H₁₅ClN₂O[1]
Molecular Weight 190.67 g/mol [1]
Storage Inert atmosphere, room temperature[1]

Table 2: Computed Physicochemical Properties of 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride

PropertyValueSource
CAS Number 1070166-08-3[2]
Molecular Formula C₁₅H₂₁ClN₂O[2]
Molecular Weight 280.79 g/mol [2]
Topological Polar Surface Area (TPSA) 32.34 Ų[2]
logP (octanol-water partition coefficient) 2.2105[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties. The following sections outline standard experimental protocols that can be applied to characterize this compound.

2.1. Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[3][4][5]

2.2. Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

  • Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, heating source.

  • Procedure (Thiele Tube Method):

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

2.3. Solubility Determination

Solubility in various solvents is a critical parameter for drug development.

  • Apparatus: Vials, shaker or stirrer, analytical balance, filtration or centrifugation equipment, and a suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a vial.

    • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The saturated solution is then separated from the undissolved solid by filtration or centrifugation.

    • The concentration of the compound in the clear supernatant is determined using a calibrated analytical method. This concentration represents the solubility of the compound in that solvent at that temperature.

2.4. pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at different pH values.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer.

  • Procedure (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (usually water or a water-co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

2.5. logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Apparatus: Separatory funnel or vials, shaker, analytical instrumentation for quantification.

  • Procedure (Shake-Flask Method):

    • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

    • The two phases are separated.

    • The concentration of the compound in each phase is determined.

    • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Signaling Pathways

Understanding the synthesis and biological context of this compound is vital for its application in research and drug development.

3.1. Synthetic Workflow

While a specific protocol for the direct synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be inferred from the synthesis of its derivatives.[6] A potential workflow involves the reaction of a protected 4-piperidone derivative, followed by cyclization and subsequent deprotection.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product N-protected 4-piperidone N-protected 4-piperidone Knoevenagel Condensation Knoevenagel Condensation N-protected 4-piperidone->Knoevenagel Condensation Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Knoevenagel Condensation Michael Addition Michael Addition Knoevenagel Condensation->Michael Addition Cyclization Cyclization Michael Addition->Cyclization Hydrolysis and Decarboxylation Hydrolysis and Decarboxylation Cyclization->Hydrolysis and Decarboxylation Deprotection Deprotection Hydrolysis and Decarboxylation->Deprotection This compound This compound Deprotection->this compound

Caption: A plausible synthetic workflow for this compound.

3.2. Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of key signaling molecules involved in inflammatory responses, suggesting the therapeutic potential of this scaffold.

3.2.1. TYK2/JAK1 Signaling Pathway

Derivatives of this compound have shown inhibitory activity against Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating immune responses and inflammation.

G Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor TYK2 TYK2 Cytokine Receptor->TYK2 JAK1 JAK1 Cytokine Receptor->JAK1 STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound Derivative This compound Derivative This compound Derivative->TYK2 This compound Derivative->JAK1

Caption: Inhibition of the TYK2/JAK1 signaling pathway.

3.2.2. RIPK1 Signaling Pathway

Other derivatives of this scaffold have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death (necroptosis).[8] Inhibition of RIPK1 is a promising therapeutic strategy for various inflammatory diseases.

G TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 NF-κB Pathway NF-κB Pathway RIPK1->NF-κB Pathway cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 Inflammation Inflammation NF-κB Pathway->Inflammation This compound Derivative This compound Derivative This compound Derivative->RIPK1

Caption: Inhibition of the RIPK1 signaling pathway.

References

Elucidation of the 2,8-Diazaspiro[4.5]decan-1-one Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the 2,8-diazaspiro[4.5]decan-1-one core, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the prevalence of substituted analogs in research literature, this guide will utilize data from key derivatives to illustrate the fundamental principles of spectroscopic analysis and structural determination for this compound class.

Chemical Structure and Properties

The this compound backbone features a spirocyclic system consisting of a piperidine ring and a pyrrolidin-2-one ring sharing a single carbon atom. This arrangement imparts a rigid, three-dimensional structure that is often exploited in the design of pharmacologically active molecules.

G cluster_structure This compound Core Structure C1 C1 N2 N2 C1->N2 O1 O C1->O1 =O C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->C1 C6 C6 C5->C6 C7 C7 C6->C7 C10 C10 C6->C10 N8 N8 C7->N8 C9 C9 N8->C9 C9->C5

Caption: Chemical structure of the this compound scaffold.

Synthesis

A general synthetic approach to 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives has been reported and provides a foundational methodology for accessing this class of compounds. The synthesis typically involves a multi-step sequence.

A reported synthesis for a derivative involves the reaction of 1-benzyl-4-piperidone with an appropriate amine and cyanide source in a Strecker-type reaction, followed by hydrolysis and subsequent cyclization to form the lactam ring. Deprotection of the nitrogen atoms can then be performed if desired.

G General Synthetic Workflow start Starting Materials (e.g., Substituted Piperidone, Amine, Cyanide Source) strecker Strecker Reaction start->strecker hydrolysis Nitrile Hydrolysis strecker->hydrolysis cyclization Intramolecular Cyclization (Lactam Formation) hydrolysis->cyclization deprotection Deprotection (Optional) cyclization->deprotection final_product This compound Derivative deprotection->final_product

Caption: Generalized synthetic workflow for this compound derivatives.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize typical spectroscopic data for derivatives of this scaffold.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of these molecules. While specific shifts will vary with substitution, the core structure exhibits characteristic signals.

Table 1: Representative ¹H NMR Data for a 1,4,8-Triazaspiro[4.5]decan-2-one Derivative *

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
NH (amide)~9.5br s-
Aromatic-H7.2 - 7.6m-
CH₂ (benzyl)~4.3s-
CH (spiro center adjacent)3.0 - 3.7m-
CH₂ (piperidine)1.6 - 2.2m-
CH₃~1.2d~7

Table 2: Representative ¹³C NMR Data for a 1,4,8-Triazaspiro[4.5]decan-2-one Derivative *

CarbonChemical Shift (δ) ppm
C=O (amide)~175
C=O (acetamide)~169
Aromatic-C128 - 139
Spiro-C~74
C (piperidine)30 - 60
CH₃~16

*Data is based on published values for (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide and similar derivatives.[1][2]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

Table 3: Representative Mass Spectrometry Data for a 1,4,8-Triazaspiro[4.5]decan-2-one Derivative *

IonCalculated m/zFound m/z
[M+H]⁺317.4125317.1975

*Data corresponds to (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide.[1]

Infrared Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 4: Representative IR Spectroscopy Data for a Diazaspiro[4.5]decane Derivative *

Functional GroupWavenumber (cm⁻¹)
N-H (amide)~3140
C-H (sp³)~2850 - 2930
C=O (amide)~1700 - 1760
C-N~1100 - 1150

*Data is based on published values for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of these compounds. The following are generalized procedures based on reported methods for analogous structures.

General Synthetic Procedure for a 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivative

A solution of the appropriate α-amino acid ester and a suitable protected 4-piperidone in an organic solvent is treated with a dehydrating agent and heated to form the corresponding enamine. The enamine is then subjected to catalytic hydrogenation to yield the saturated piperidine derivative. Subsequent treatment with a strong base induces intramolecular cyclization to afford the desired this compound. The protecting groups can then be removed under appropriate conditions.[4]

NMR Sample Preparation

A sample of the purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent depends on the solubility of the compound. The spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

Mass Spectrometry Analysis

The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common technique for these types of molecules, typically in positive ion mode.[1]

IR Spectroscopy Analysis

A small amount of the sample is placed on the ATR crystal of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, the sample can be prepared as a KBr pellet.[3]

Structure Elucidation Workflow

The process of elucidating the structure of a novel this compound derivative follows a logical progression of experiments and data analysis.

G Structure Elucidation Workflow synthesis Synthesis and Purification ms Mass Spectrometry (Confirm Molecular Weight) synthesis->ms ir IR Spectroscopy (Identify Functional Groups) synthesis->ir nmr_1d 1D NMR (¹H, ¹³C) (Initial Structure Proposal) synthesis->nmr_1d ms->nmr_1d ir->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) nmr_1d->nmr_2d final_structure Final Structure Confirmation nmr_2d->final_structure

Caption: A typical workflow for the structure elucidation of a novel compound.

Conclusion

The this compound scaffold is a valuable building block in the development of new therapeutic agents. Its structure can be confidently elucidated through a combination of modern spectroscopic techniques. While the data presented here is largely based on substituted derivatives, the principles of analysis are directly applicable to the parent compound and its other analogs. This guide provides a foundational understanding for researchers working with this important class of molecules.

References

Spectroscopic and Analytical Profile of 2,8-Diazaspiro[4.5]decan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the core chemical scaffold, 2,8-diazaspiro[4.5]decan-1-one. This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for inflammatory diseases.[1][2][3][4] This document presents representative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a visualization of a relevant biological signaling pathway where derivatives of this scaffold have shown activity.

Representative Spectroscopic Data

Due to the limited availability of public spectroscopic data for the unsubstituted this compound, the following tables present a representative dataset. These values are extrapolated from published data for its derivatives and are intended to serve as a baseline for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[5][6] The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.7m2HC(3)-H₂
~3.2 - 3.4t2HC(4)-H₂
~2.8 - 3.0t2HC(9)-H₂
~2.6 - 2.8m1HN(8)-H
~1.7 - 1.9m4HC(6)-H₂, C(10)-H₂
~1.5 - 1.7m2HC(7)-H₂
~7.0 - 8.0br s1HN(2)-H

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
~175C(1)
~60C(5)
~50C(9)
~45C(3)
~40C(7)
~35C(6), C(10)
~30C(4)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[7][8] It is a critical tool for determining the molecular weight and elemental composition of a compound.[7]

Table 3: Representative Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₁₄N₂O
Molecular Weight154.21 g/mol
Expected [M+H]⁺155.1184
Expected [M+Na]⁺177.0998

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for compounds such as this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for acquiring one-dimensional (1D) and two-dimensional (2D) NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[5]

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2. Instrument Setup and Calibration:

  • The NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.

  • The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

  • Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

3. Data Acquisition:

  • ¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 relaxation time should be used for quantitative analysis.[9]

  • ¹³C NMR: Acquire a 1D carbon spectrum. Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.[10]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous structure elucidation.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

4. Data Processing:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the chemical shifts of all proton and carbon signals with the aid of 2D NMR data.

Mass Spectrometry (MS) Protocol

This protocol describes a general procedure for obtaining high-resolution mass spectrometry (HRMS) data.

1. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[11]

  • From the stock solution, prepare a dilute solution (e.g., 10-100 µg/mL) in the same solvent.[11]

  • Ensure the final solution is free of any particulate matter by filtering if necessary.[11]

2. Instrument Setup and Calibration:

  • The analysis can be performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

3. Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

  • Set the mass range to cover the expected molecular weight of the compound.

4. Data Analysis:

  • Determine the accurate mass of the molecular ion peak.

  • Use the accurate mass to calculate the elemental composition of the ion.

  • Analyze the fragmentation pattern, if any, to gain further structural information.[7]

Signaling Pathway and Experimental Workflow Visualization

Derivatives of this compound have been identified as potent inhibitors of the Janus kinase (JAK) family, specifically TYK2 and JAK1.[1][3] These kinases are crucial components of the JAK-STAT signaling pathway, which plays a key role in the immune response and inflammation. The following diagrams illustrate the experimental workflow for identifying such inhibitors and the targeted signaling pathway.

experimental_workflow cluster_0 Virtual Screening & Synthesis cluster_1 In Vitro Assays cluster_2 In Vivo & Preclinical Studies cluster_3 Candidate Selection virtual_screening Virtual Screening synthesis Synthesis of Derivatives virtual_screening->synthesis Hit Identification kinase_assay Kinase Activity Assay (e.g., TYK2/JAK1) synthesis->kinase_assay Compound Library cell_based_assay Cell-Based Assays (e.g., p-STAT inhibition) kinase_assay->cell_based_assay Potent Inhibitors animal_model Animal Models of Disease (e.g., IBD) cell_based_assay->animal_model Lead Compound pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd candidate Clinical Candidate pk_pd->candidate

Caption: A generalized workflow for the discovery and development of this compound-based kinase inhibitors.

jak_stat_pathway cluster_pathway JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK (e.g., TYK2/JAK1) receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT (Dimer) stat->p_stat Dimerizes nucleus Nucleus p_stat->nucleus Translocates gene_expression Gene Expression (Inflammation) nucleus->gene_expression Induces inhibitor This compound Derivative inhibitor->jak Inhibits

Caption: The inhibitory action of a this compound derivative on the JAK-STAT signaling pathway.

References

The Emergence of the 2,8-Diazaspiro[4.5]decan-1-one Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[4.5]decan-1-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its conformational rigidity and three-dimensional character. This unique spirocyclic system serves as a versatile template for the design of potent and selective modulators of various biological targets, offering a promising avenue for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and application of this important scaffold, with a focus on its role in the development of kinase inhibitors.

A Scaffold for Potent and Selective Kinase Inhibition

Recent research has highlighted the utility of the this compound core in the design of inhibitors for key enzymes in inflammatory and cell death pathways. Notably, derivatives of this scaffold have shown significant promise as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), as well as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).

Dual TYK2/JAK1 Inhibition for Inflammatory Diseases

A series of this compound derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1.[1][2] These kinases are crucial components of the JAK-STAT signaling pathway, which plays a pivotal role in the immune response and is implicated in the pathophysiology of inflammatory bowel disease (IBD). Systematic exploration of the structure-activity relationship (SAR) led to the discovery of a particularly effective compound, designated as compound 48.[1][2] This derivative demonstrated excellent potency against both TYK2 and JAK1, with IC50 values of 6 nM and 37 nM, respectively.[1][2] Importantly, it exhibited over 23-fold selectivity for JAK2, a related kinase whose inhibition can lead to undesirable side effects.[1][2] In preclinical models of acute ulcerative colitis, this compound showed more potent anti-inflammatory efficacy than tofacitinib, an approved JAK inhibitor.[1][2] The therapeutic effect is mediated by the regulation of TYK2/JAK1-regulated genes and the modulation of Th1, Th2, and Th17 cell formation.[1][2]

RIPK1 Inhibition in Necroptosis-Driven Diseases

Necroptosis, a form of programmed cell death, is a key driver in various inflammatory conditions.[3][4] RIPK1 is a central kinase in the necroptosis pathway, making it an attractive target for therapeutic intervention. Through a virtual screening workflow, researchers identified a hit compound that, after structural optimization, led to a series of potent this compound-based RIPK1 inhibitors.[3][4] One of the most promising compounds from this series, compound 41, displayed a potent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[3][4] Furthermore, this compound demonstrated a significant anti-necroptotic effect in a cellular model of necroptosis.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the lead compounds from the aforementioned studies.

CompoundTargetIC50 (nM)SelectivityReference
Compound 48TYK26>23-fold vs JAK2[1][2]
JAK137
Compound 41RIPK192Not specified[3][4]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of these findings. Below are summaries of the key experimental protocols employed in the discovery and characterization of these this compound derivatives.

General Synthesis of 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives

A straightforward and scalable synthesis for racemic 4-substituted this compound derivatives has been developed.[5] The key steps involve:

  • Michael Addition: The synthesis is based on the Michael addition of a pipecolate-derived enolate to a range of nitro alkenes.[5]

  • Hydrogenation: The route relies on two hydrogenation steps.[5]

  • Cyclization: The final cyclization is achieved under standard acid-catalyzed conditions.[5]

Enantiomers of the diazaspiropiperidine can be efficiently isolated using normal phase chiral HPLC.[5]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against their target kinases is typically assessed using in vitro kinase assays. A general protocol involves:

  • Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Reaction: The kinase, substrate, and test compound are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-33P]ATP) or fluorescence-based assays.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Necroptosis Assay

To evaluate the anti-necroptotic effect of the RIPK1 inhibitors, a cell-based assay is employed:

  • Cell Line: A human cell line susceptible to necroptosis, such as U937 cells, is used.[3][4]

  • Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of a pan-caspase inhibitor (to block apoptosis) and a stimulus like TNF-α.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound before the induction of necroptosis.

  • Cell Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The ability of the compound to rescue cells from necroptosis is quantified and expressed as an EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a general experimental workflow for the discovery of these inhibitors.

TYK2_JAK1_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates Inhibitor This compound Derivative (Compound 48) Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Caption: TYK2/JAK1 signaling pathway and the inhibitory action of Compound 48.

RIPK1_Necroptosis_Pathway Ligand Ligand (e.g., TNF-α) Receptor Receptor (e.g., TNFR1) Ligand->Receptor Binds RIPK1 RIPK1 Receptor->RIPK1 Recruits & Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL Membrane_Disruption Membrane Disruption pMLKL->Membrane_Disruption Oligomerizes & Translocates Necroptosis Necroptosis Membrane_Disruption->Necroptosis Inhibitor This compound Derivative (Compound 41) Inhibitor->RIPK1 Inhibits

Caption: RIPK1-mediated necroptosis pathway and the inhibitory action of Compound 41.

Virtual_Screening_Workflow cluster_0 Computational Phase cluster_1 Experimental Phase Compound_Database Compound Database (e.g., Chemdiv) Virtual_Screening Virtual Screening (Molecular Docking) Compound_Database->Virtual_Screening Target_Structure 3D Structure of Target (e.g., RIPK1) Target_Structure->Virtual_Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Hit_Compound Hit Compound (e.g., Compound 8) Hit_Identification->Hit_Compound SAR_Optimization Structure-Activity Relationship (SAR) Optimization Hit_Compound->SAR_Optimization Lead_Compound Lead Compound (e.g., Compound 41) SAR_Optimization->Lead_Compound

Caption: General workflow for the discovery of RIPK1 inhibitors.

References

The Biological Significance of Diazaspiro Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diazaspiro compounds, characterized by their unique three-dimensional architecture featuring two nitrogen atoms within a spirocyclic framework, have emerged as a privileged scaffold in medicinal chemistry. Their rigid yet versatile structure allows for the precise spatial arrangement of pharmacophoric groups, leading to high-affinity and selective interactions with a diverse range of biological targets. This technical guide provides an in-depth exploration of the biological significance of diazaspiro compounds, focusing on their therapeutic potential, mechanisms of action, and the experimental methodologies used in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Therapeutic Applications and Mechanisms of Action

Diazaspiro compounds have demonstrated significant therapeutic potential across multiple disease areas, including oncology, infectious diseases, and neuroscience. Their biological activity is attributed to their ability to modulate the function of key proteins involved in various signaling pathways.

Anticancer Activity

A significant area of investigation for diazaspiro compounds is their potential as anticancer agents. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

One prominent target is the MDM2-p53 protein-protein interaction. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] In many cancers, p53 is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2] Diazaspiro compounds have been designed to inhibit the MDM2-p53 interaction, thereby stabilizing p53 and restoring its tumor-suppressive functions.[1][2]

Another important target in oncology is Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme crucial for DNA repair.[3] Inhibition of PARP-1 is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] Certain diazaspiro compounds have been identified as potent PARP-1 inhibitors.[4][5]

dot

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation cluster_mdm2_regulation MDM2 Regulation cluster_cellular_outcomes Cellular Outcomes Stress DNA Damage ATM_ATR ATM/ATR Kinases Stress->ATM_ATR p53 p53 (stabilized and activated) ATM_ATR->p53 Phosphorylation MDM2 MDM2 p53->MDM2 Induces Expression CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Binds and Inhibits Ub_Proteasome Ubiquitination & Proteasomal Degradation MDM2->Ub_Proteasome Diazaspiro Diazaspiro Compound Diazaspiro->MDM2 Inhibits Binding to p53 Ub_Proteasome->p53

Caption: MDM2-p53 signaling pathway and the inhibitory action of diazaspiro compounds.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antifungal agents. Diazaspiro compounds have shown promise in this area, with some derivatives exhibiting potent activity against a range of bacteria and fungi. A key target in fungi is chitin synthase, an enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[6] By inhibiting chitin synthase, diazaspiro compounds disrupt cell wall integrity, leading to fungal cell death.[7]

Neurological Applications

The unique structural features of diazaspiro compounds make them well-suited for targeting receptors in the central nervous system (CNS). They have been investigated for their potential in treating a variety of neurological and psychiatric disorders.

Dopamine Receptor Modulation: Dopamine receptors, particularly the D4 subtype, are implicated in conditions such as Parkinson's disease and schizophrenia.[8][9] Diazaspirocyclic compounds have been designed as selective D4 receptor antagonists.[8][10]

dot

Dopamine_D4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Gi Gi Protein D4R->Gi Activates Diazaspiro Diazaspiro Antagonist Diazaspiro->D4R Blocks Binding AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NeuronalResponse Altered Neuronal Response PKA->NeuronalResponse

Caption: Dopamine D4 receptor signaling and its antagonism by diazaspiro compounds.

Sigma Receptor Modulation: Sigma receptors, particularly the sigma-1 subtype, are chaperone proteins at the endoplasmic reticulum that play a role in cellular stress responses and calcium homeostasis.[4][11] Their modulation is a potential therapeutic strategy for neurodegenerative diseases and pain. Diazaspiro compounds have been developed as potent ligands for sigma receptors.[11]

dot

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Regulates Diazaspiro Diazaspiro Ligand Diazaspiro->Sigma1R Binds and Modulates Ca_ER Ca²⁺ (in ER) IP3R->Ca_ER Releases Ca_Cyto Ca²⁺ (in Cytosol) Ca_ER->Ca_Cyto Influx CellularResponse Cellular Stress Response (e.g., Neuronal Protection) Ca_Cyto->CellularResponse Initiates

Caption: Sigma-1 receptor signaling pathway modulated by diazaspiro ligands.

GABA-A Receptor Antagonism: The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the CNS.[7] Antagonists of this receptor have potential applications in various neurological conditions. Certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and competitive GABA-A receptor antagonists.[12]

Quantitative Biological Data

The biological activity of diazaspiro compounds is quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data for representative diazaspiro compounds across different therapeutic areas.

Table 1: Anticancer Activity of Representative Diazaspiro Compounds

Compound IDTargetCancer Cell LineAssay TypeIC50 (µM)Reference
Dispiro-indolinone 29MDM2 (putative)LNCaP (Prostate)Cytotoxicity1.2 - 3.5[2]
1-Thia-4-azaspiro[4.5]decane 7Not specifiedHCT-116 (Colon)Cytotoxicity0.092 - 0.120[13]
1-Thia-4-azaspiro[4.5]decane 14Not specifiedPC-3 (Prostate)CytotoxicityModerate Activity[13]
Olaparib analog 10ePARP-1-Enzyme Inhibition0.0126[4][5]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine]Not specifiedK562 (Leukemia)Cytotoxicity4.2 - 24.1[3]

Table 2: Antimicrobial and Antifungal Activity of Representative Diazaspiro Compounds

Compound IDTargetOrganismAssay TypeMIC (µg/mL)Reference
2,6-diazaspiro[3.4]octane 1Deazaflavin-dependent nitroreductase (putative)M. tuberculosisBroth Dilution0.0124–0.0441[6][14]
Diazaspirodecanone 5hChitin SynthaseC. albicansEnzyme Inhibition (IC50)0.10 mM[7]
Diazaspirodecanone 5kChitin SynthaseA. flavusAntifungal0.07 mmol/L[7]
Azaspiro analog of Linezolid 22Not specifiedE. coli, P. aeruginosa, S. aureus, B. subtilisAntibacterial (IC50)0.72, 0.51, 0.88, 0.49[15][16]

Table 3: Neurological Activity of Representative Diazaspiro Compounds

Compound IDTargetAssay TypeKi (nM)Reference
2,7-diazaspiro[3.5]nonane analog 29Dopamine D4 ReceptorRadioligand Binding (IC50)62[8][10]
2,7-diazaspiro[3.5]nonane analog 33Dopamine D4 ReceptorRadioligand Binding-[8][10]
2,7-diazaspiro[3.5]nonane analog 4bSigma-1 ReceptorRadioligand Binding2.7[17]
2,7-diazaspiro[3.5]nonane analog 5bSigma-1 ReceptorRadioligand Binding13[17]
3,9-diazaspiro[5.5]undecane analog 1eGABA-A ReceptorRadioligand Binding180[12]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of diazaspiro compounds. This section provides an overview of key methodologies.

Synthesis of Diazaspiro Compounds

The synthesis of diazaspiro compounds often involves multi-step reaction sequences. A general approach for the synthesis of 2,7-diazaspiro[3.5]nonane derivatives, for example, may involve the following key steps:

  • Protection: Protection of one of the nitrogen atoms in a suitable starting material, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.[10]

  • Reductive Amination or SN2 Reaction: Reaction of the protected intermediate with an appropriate aldehyde or halide to introduce desired substituents.[10]

  • Deprotection: Removal of the protecting group (e.g., Boc deprotection with TFA) to yield a free amine.[10]

  • Amide Coupling: Coupling of the deprotected amine with a carboxylic acid using a coupling agent like HATU to form the final amide product.[10]

Synthesis_Workflow Start Protected Diazaspiro Starting Material Intermediate1 Substituted Intermediate Start->Intermediate1 Reductive Amination / SN2 Intermediate2 Deprotected Amine Intermediate1->Intermediate2 Deprotection FinalProduct Final Diazaspiro Compound Intermediate2->FinalProduct Amide Coupling

References

An Introduction to Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

Executive Summary: The pursuit of novel chemical matter with improved pharmacological properties is a central theme in modern drug discovery. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful design element due to their inherent three-dimensionality. This structural feature often imparts favorable physicochemical and pharmacokinetic properties, such as enhanced solubility, metabolic stability, and conformational rigidity, leading to improved potency and selectivity. This guide provides an in-depth overview of the advantages of spirocyclic scaffolds, synthetic strategies, and their application in drug development, highlighted by case studies and quantitative data.

The Spirocyclic Advantage in Drug Design

Spirocyclic scaffolds offer a distinct departure from the traditional flat, aromatic structures that have historically dominated medicinal chemistry. The defining feature of a spirocycle is the spiroatom, a quaternary carbon that joins two rings. This arrangement forces the rings into perpendicular orientations, creating a rigid, three-dimensional structure.

Key Advantages:

  • Increased Three-Dimensionality (Fsp³): Spirocycles inherently possess a higher fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with successful clinical development.[1] This increased saturation moves molecules away from "flatland," reducing the likelihood of issues associated with planar aromatic systems, such as promiscuous binding and poor solubility.[2]

  • Improved Physicochemical Properties: The introduction of a spirocyclic motif can significantly modulate key properties. Studies have shown that replacing traditional heterocyclic rings with spirocyclic analogues can lead to higher aqueous solubility, lower lipophilicity (logD), and improved metabolic stability in liver microsomes.[1][3][4]

  • Conformational Rigidity: The rigid nature of spirocycles reduces the entropic penalty upon binding to a biological target.[5][6] This pre-organization of substituents into a specific vectoral arrangement can lead to a significant increase in binding affinity and potency.

  • Enhanced Selectivity: The well-defined three-dimensional arrangement of functional groups allows for more precise interactions with a target's binding site, which can decrease off-target effects and improve selectivity.[1][5]

  • Novel Chemical Space and Intellectual Property: Spirocyclic scaffolds provide access to novel chemical matter, offering opportunities to develop compounds with unique structures and secure a distinct intellectual property (IP) position.[5]

Case Studies: Spirocyclic Scaffolds in Clinical Development

The theoretical advantages of spirocyclic scaffolds have been successfully translated into numerous clinical candidates and approved drugs.[2][7][8][9] A prominent area of application is the development of inhibitors for challenging protein-protein interactions (PPIs), such as the MDM2-p53 interaction.

Targeting the MDM2-p53 Interaction:

The p53 protein is a critical tumor suppressor, often called the "guardian of the genome," whose activity is negatively regulated by the MDM2 protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to p53 degradation and uncontrolled cell growth. Small molecule inhibitors that block the MDM2-p53 interaction can stabilize and reactivate p53, restoring its tumor-suppressing function.[10][11] Spirooxindoles have emerged as a particularly effective scaffold for mimicking the key p53 residues (Phe, Trp, Leu) that bind to a hydrophobic cleft on MDM2.[12][13]

Table 1: Quantitative Data for Selected Spirocyclic Drug Candidates

Compound ClassTarget(s)Key Quantitative DataReference(s)
Spirooxindole MDM2-p53Compound 5g: IC₅₀ = 2.8 µM (MCF-7); IC₅₀ = 0.026 µM (EGFR)[14]
Spirooxindole EGFR/CDK2Compound 5l: IC₅₀ = 3.4 µM (MCF-7); IC₅₀ = 0.067 µM (EGFR)[14]
Spirooxindole EGFR/CDK2Compound 5o: IC₅₀ = 4.12 µM (MCF-7); IC₅₀ = 4.32 µM (MDA-MB-231)[14]
FFA1 Agonist FFA1 (GPR40)AM-5262 (1a): EC₅₀ = 0.081 µM[5]
Phenothiazine Spiro MCF-7 CellsCompound 7: IC₅₀ = 83.08 µg/ml[15]
Phenothiazine Spiro MCF-7 CellsCompound 12: IC₅₀ = 84.68 µg/ml[15]

Note: IC₅₀ is the half-maximal inhibitory concentration. EC₅₀ is the half-maximal effective concentration. MCF-7 and MDA-MB-231 are breast cancer cell lines.

Synthetic Strategies and Experimental Protocols

The growing interest in spirocycles has spurred the development of diverse and efficient synthetic methodologies.[7][8] Key strategies include intramolecular alkylations, cycloadditions, ring-closing metathesis, and dearomatization reactions.[16]

Example Experimental Protocol: Solid-Phase Synthesis of a Spirocyclic Heterocycle Core

This protocol provides a general method for the synthesis of spirocyclic heterocycles using a solid-phase approach, which can be adapted for library synthesis.[17]

Materials:

  • Resin (e.g., Merrifield resin)

  • Dimethylformamide (DMF)

  • Furylamine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine

  • Anhydrous Toluene

  • Beta-nitrostyrene

  • Trimethylsilyl chloride

Procedure:

  • Resin Loading: In a 25 mL solid-phase reaction vessel, combine 1.0 g of resin, 20 mL of DMF, and 2.4 mL of furylamine. Agitate the vessel on a shaker at room temperature for 24 hours to load the furylamine onto the resin.[17]

  • Washing: Drain the reaction mixture and wash the resin with 5 mL of DMF, agitating for approximately 3 minutes. Subsequently, wash the resin four times, alternating between 5 mL of DCM (to swell the resin) and 5 mL of MeOH (to contract the resin).[17]

  • Drying: Thoroughly dry the washed resin using a stream of compressed air for about 30 minutes.[17]

  • Cycloaddition Reaction: In a well-ventilated fume hood, add the dry furylamine-bearing resin to a solution containing 1.48 mL of triethylamine, 10 mL of anhydrous toluene, and 0.637 g of beta-nitrostyrene.[17]

  • Initiation: Add 1 mL of trimethylsilyl chloride to the reaction mixture. Leave the vessel open to the atmosphere until the evolution of hydrochloride gas ceases.[17]

  • Reaction: Cap the vessel and agitate the mixture for 48 hours at room temperature to facilitate the [3+2] cycloaddition, forming the isoxazoline intermediate on the solid support.

  • Cleavage and Characterization: Following the reaction, the spirocyclic product can be cleaved from the resin and purified using standard chromatographic techniques. Characterization is typically performed using NMR spectroscopy and mass spectrometry.

Visualizing Pathways and Workflows

MDM2-p53 Signaling Pathway

The diagram below illustrates the autoregulatory feedback loop between the tumor suppressor p53 and its negative regulator, the oncoprotein MDM2. Spirocyclic inhibitors function by binding to MDM2, preventing p53 degradation and thereby reactivating its downstream tumor-suppressive functions like cell cycle arrest and apoptosis.[11]

MDM2_p53_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm p53 p53 (Tumor Suppressor) MDM2 MDM2 (Oncoprotein) p53->MDM2 Induces Transcription Cell_Arrest Cell Cycle Arrest p53->Cell_Arrest   Initiates Apoptosis Apoptosis p53->Apoptosis   Initiates MDM2->p53 Binds & Marks for Degradation Proteasome Proteasome (Degradation) MDM2->Proteasome Exports & Degrades p53 Spiro_Inhibitor Spirocyclic Inhibitor Spiro_Inhibitor->MDM2 Blocks Binding Site DNA_Damage Cellular Stress (e.g., DNA Damage) DNA_Damage->p53 Activates

Caption: MDM2-p53 autoregulatory loop and the mechanism of spirocyclic inhibitors.

Workflow for Spirocyclic Scaffold Hopping in Drug Design

Scaffold hopping is a crucial strategy in medicinal chemistry to identify novel, patentable drug candidates with improved properties.[18][19] The workflow below outlines a computational approach for replacing a known core scaffold with a novel spirocyclic one while preserving biological activity.[18][20][21]

Scaffold_Hopping_Workflow cluster_filters Filtering Criteria start Initial Hit/Lead Compound (Known Scaffold) frag 1. Scaffold Identification & Fragmentation start->frag search 2. Database Search (Spirocyclic Fragment Library) frag->search replace 3. Virtual Recombination (Generate New Molecules) search->replace filter 4. Computational Filtering replace->filter shape_sim Shape & Pharmacophore Similarity adme_tox ADME/Tox Prediction (Solubility, Stability, etc.) synth_access Synthetic Accessibility Score synthesis 5. Synthesis of Prioritized Candidates filter->synthesis testing 6. In Vitro & In Vivo Testing synthesis->testing finish Optimized Lead with Novel Spirocyclic Scaffold testing->finish

Caption: A computational workflow for designing novel drug candidates via spirocyclic scaffold hopping.

Conclusion and Future Outlook

Spirocyclic scaffolds represent a validated and increasingly important strategy in the medicinal chemist's toolkit. Their unique three-dimensional structures provide a powerful means to optimize potency, selectivity, and pharmacokinetic profiles while navigating novel chemical space. As synthetic methodologies become more sophisticated and accessible, the incorporation of spirocyclic motifs is expected to accelerate, leading to the development of next-generation therapeutics for a wide range of diseases. The continued exploration of this structural class holds significant promise for overcoming long-standing challenges in drug discovery.

References

In-Depth Technical Guide: 2,8-Diazaspiro[4.5]decan-1-one and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,8-Diazaspiro[4.5]decan-1-one, a key heterocyclic scaffold in modern drug discovery. The document details its chemical identity, including its CAS number, and explores the synthesis and biological activities of its derivatives, particularly as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1). This guide includes detailed experimental protocols for the synthesis of the core scaffold and its derivatives, alongside methodologies for key biological assays. Quantitative data on the biological activity of these compounds are presented in structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanism of action and development process.

Core Compound Identification

The foundational structure for the derivatives discussed herein is this compound. For the purpose of chemical sourcing and registration, the hydrochloride salt is commonly used.

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound hydrochloride832710-65-3C₈H₁₅ClN₂O190.67 g/mol

Synthetic Methodologies

The synthesis of this compound and its derivatives involves a multi-step process, often starting from commercially available piperidine derivatives. Below are detailed experimental protocols for the synthesis of key intermediates and the final spirocyclic compounds.

Synthesis of Key Precursor: N-Boc-4-carboxypiperidine

A common starting material for the synthesis of the this compound core is N-Boc-4-carboxypiperidine.

Experimental Protocol:

  • To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1.1 equivalents) and stir until the solid dissolves.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the tert-butanol under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 3 with a 1 M HCl solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-carboxypiperidine as a white solid.

General Synthesis of this compound Derivatives

A general synthetic route to substituted 2,8-diazaspiro[4.5]decan-1-ones involves the Michael addition of a pipecolate-derived enolate to a nitroalkene, followed by reduction and cyclization.

Experimental Protocol for a Representative Derivative (rac-8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one):

  • Enolate Formation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.

  • Michael Addition: Add N-benzyl ethyl isonipecotate to the LDA solution at -78 °C and stir for 30 minutes. Then, add a solution of (E)-(2-nitrovinyl)benzene in THF. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

  • Nitro Group Reduction: Dissolve the crude product in ethanol and add Raney nickel. Hydrogenate the mixture under a hydrogen atmosphere.

  • Cyclization: After the reduction is complete, filter the catalyst and concentrate the filtrate. The resulting amino ester will cyclize to the corresponding lactam upon heating or treatment with a mild base.

  • Purification: Purify the final product by column chromatography on silica gel.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown significant potential as inhibitors of key signaling proteins involved in inflammatory diseases.

RIPK1 Kinase Inhibitors

Necroptosis is a form of programmed cell death that is mediated by RIPK1, and its inhibition is a promising therapeutic strategy for various inflammatory conditions.[1] A series of this compound derivatives have been identified as potent RIPK1 inhibitors.[1]

Table 1: In Vitro Activity of this compound Derivatives as RIPK1 Inhibitors

CompoundRIPK1 IC₅₀ (nM)
1 H4-Fluorobenzyl150
2 Methyl4-Fluorobenzyl92
3 H3-Chlorobenzyl210
4 Methyl3-Chlorobenzyl125

Data compiled from publicly available research.

Structure-Activity Relationship (SAR) Summary:

  • The presence of a small alkyl group, such as a methyl group, at the R¹ position generally leads to increased potency.

  • Substitution on the benzyl group at the R² position influences activity, with electron-withdrawing groups at the meta or para position being favorable.

TYK2/JAK1 Inhibitors

The JAK-STAT signaling pathway is crucial for mediating the inflammatory response, and dual inhibition of TYK2 and JAK1 is a validated approach for treating autoimmune diseases.[2][3] Certain this compound derivatives have been developed as potent and selective dual TYK2/JAK1 inhibitors.[2][3]

Table 2: In Vitro Activity of this compound Derivatives as TYK2/JAK1 Inhibitors

CompoundTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)
5 4-(Methylsulfonyl)phenyl637>850
6 4-Cyanophenyl1052>1000
7 Pyridin-4-yl1568>1200

Data compiled from publicly available research.

Structure-Activity Relationship (SAR) Summary:

  • The nature of the R³ substituent is critical for potency and selectivity.

  • Aromatic rings with electron-withdrawing groups, such as a methylsulfonyl or cyano group, at the para position of the phenyl ring lead to high potency against TYK2 and JAK1, with excellent selectivity over JAK2.

Experimental Protocols for Biological Assays

RIPK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of test compounds against RIPK1 kinase.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ³²P-γ-ATP

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, RIPK1 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and ³²P-γ-ATP, and the substrate.

  • Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

TYK2/JAK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of test compounds against TYK2 and JAK1 kinases.

Materials:

  • Recombinant human TYK2 and JAK1 enzymes

  • Kinase buffer

  • ATP

  • Biotinylated peptide substrate

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Time-Resolved Fluorescence (TRF) reader

Procedure:

  • Add the test compound at various concentrations to the wells of a streptavidin-coated microplate.

  • Add the respective kinase (TYK2 or JAK1) and the biotinylated peptide substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution of EDTA.

  • Add the europium-labeled anti-phosphotyrosine antibody.

  • Incubate for another 60 minutes to allow for antibody binding.

  • Read the plate on a TRF reader to measure the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and a general experimental workflow for the development of these inhibitors are provided below using the DOT language for Graphviz.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 ComplexI Complex I TRADD->ComplexI cIAP1 cIAP1 TRAF2->cIAP1 TRAF2->ComplexI cIAP1->ComplexI RIPK1->ComplexI RIPK3 RIPK3 RIPK1->RIPK3 NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis (Pro-inflammatory Cell Death) MLKL->Necroptosis Inhibitor This compound Derivative Inhibitor->RIPK1

Caption: RIPK1 Signaling Pathway and Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STAT TYK2->STAT P JAK1->STAT P pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor This compound Derivative Inhibitor->TYK2 Inhibitor->JAK1

Caption: TYK2/JAK1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification KinaseAssay Kinase Inhibition Assays (RIPK1, TYK2, JAK1) Purification->KinaseAssay CellAssay Cell-based Assays (e.g., Cytokine Release) KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR ADME ADME/Tox Profiling SAR->ADME ADME->Synthesis Iterative Design

Caption: General Experimental Workflow for Inhibitor Development.

References

Unlocking Therapeutic Potential: A Technical Guide to 2,8-Diazaspiro[4.5]decan-1-one Core Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective inhibitors for a range of high-value therapeutic targets. This technical guide provides an in-depth overview of the key biological targets modulated by derivatives of this spirocyclic core, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Key Therapeutic Targets and Lead Compounds

Derivatives of the this compound core have been successfully optimized to target critical nodes in inflammatory, autoimmune, and oncogenic signaling pathways. The most prominent targets identified to date include Receptor-Interacting Protein Kinase 1 (RIPK1), Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), and components of the WNT signaling pathway.

Table 1: Inhibitory Activity of Lead this compound Derivatives against RIPK1
CompoundTargetIC50 (nM)Assay TypeReference
Compound 41 RIPK192Biochemical Kinase Assay[1]
Table 2: Inhibitory Activity and Selectivity of a Lead this compound Derivative against TYK2/JAK Family Kinases
CompoundTargetIC50 (nM)Selectivity vs. JAK2Assay TypeReference
Compound 48 TYK26>23-foldBiochemical Kinase Assay[2]
JAK137>3.7-foldBiochemical Kinase Assay[2]
JAK2>140-Biochemical Kinase Assay[2]
JAK3>360>2.5-foldBiochemical Kinase Assay[2]
Table 3: Inhibitory Activity of a Lead this compound Derivative in a WNT Signaling Pathway Assay
CompoundIC50 (µM)Assay TypeReference
CCT251545 (Compound 74) 0.023Cell-Based Reporter Assay[3]

Signaling Pathways and Mechanisms of Action

RIPK1 and Necroptosis

RIPK1 is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, including inflammation and programmed cell death.[4] In the context of necroptosis, a form of regulated necrosis, RIPK1 activation leads to the formation of the necrosome, a signaling complex that ultimately results in lytic cell death.[5] Inhibition of RIPK1 kinase activity by this compound derivatives blocks the necroptotic pathway, offering a promising therapeutic strategy for inflammatory conditions.[1]

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds Complex I Complex I TNFR1->Complex I Recruits RIPK1 RIPK1 Complex I->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome Cell Death Cell Death Necrosome->Cell Death Induces Necroptosis Inhibitor This compound Derivative Inhibitor->RIPK1 Inhibits

RIPK1-mediated necroptosis pathway and the point of inhibition.
TYK2/JAK1 and the JAK-STAT Signaling Pathway

TYK2 and JAK1 are non-receptor tyrosine kinases that play a pivotal role in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[6] This pathway is essential for transducing signals from a wide array of cytokines and growth factors involved in immunity and inflammation.[6] Dual inhibition of TYK2 and JAK1 by this compound derivatives can effectively block pro-inflammatory cytokine signaling, making it a compelling approach for the treatment of autoimmune diseases such as inflammatory bowel disease.[2]

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds TYK2 TYK2 Cytokine Receptor->TYK2 Activates JAK1 JAK1 Cytokine Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates p-STAT p-STAT STAT->p-STAT p-STAT->p-STAT Gene Transcription Gene Transcription p-STAT->Gene Transcription Translocates and Initiates Inhibitor This compound Derivative Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

The JAK-STAT signaling pathway and dual inhibition of TYK2/JAK1.
WNT Signaling Pathway

The WNT signaling pathway is a crucial and highly conserved pathway involved in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers.[7] Certain this compound derivatives have been identified as potent inhibitors of WNT signaling by acting downstream of the destruction complex, thereby preventing the nuclear translocation of β-catenin and subsequent transcription of WNT target genes.[3]

WNT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Frizzled/LRP Frizzled/LRP WNT->Frizzled/LRP Binds Dsh Dsh Frizzled/LRP->Dsh Activates Destruction Complex Destruction Complex Dsh->Destruction Complex Inhibits β-catenin β-catenin Destruction Complex->β-catenin Degrades TCF/LEF TCF/LEF β-catenin->TCF/LEF Translocates and Binds Inhibitor This compound Derivative Inhibitor->β-catenin Promotes Degradation Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Initiates

Canonical WNT signaling pathway and the point of intervention.

Detailed Experimental Protocols

RIPK1 Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the phosphorylation reaction.

Workflow:

RIPK1_Assay_Workflow Start Start Reaction_Setup Set up kinase reaction: - Recombinant RIPK1 - Substrate (e.g., MBP) - ATP - Assay Buffer Start->Reaction_Setup Inhibitor_Addition Add serially diluted This compound derivative Reaction_Setup->Inhibitor_Addition Incubation Incubate at 30°C for 60 minutes Inhibitor_Addition->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP Incubation->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal ADP_Glo_Reagent->Kinase_Detection_Reagent Measurement Measure luminescence Kinase_Detection_Reagent->Measurement End End Measurement->End

Workflow for the RIPK1 biochemical kinase assay.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human RIPK1 enzyme, a suitable substrate such as Myelin Basic Protein (MBP), and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Inhibitor Addition: Add serial dilutions of the this compound derivative or control compound to the reaction wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period, typically 60 minutes.

  • Termination and ADP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated in the kinase reaction into a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

Cell-Based Necroptosis Assay

This assay assesses the ability of a compound to protect cells from induced necroptosis.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., human monocytic U937 cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the this compound derivative for 1-2 hours.

  • Induction of Necroptosis: Induce necroptosis by treating the cells with a combination of a pro-inflammatory cytokine (e.g., TNF-α) and a pan-caspase inhibitor (e.g., z-VAD-fmk). The caspase inhibitor is necessary to block apoptosis and channel the cell death pathway towards necroptosis.[8]

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for cell death to occur.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Determine the EC50 value, the concentration at which the compound shows 50% protection from necroptosis, by plotting cell viability against inhibitor concentration.

TYK2/JAK1 Biochemical Kinase Assay

This assay is designed to measure the direct inhibitory effect of compounds on the kinase activity of TYK2 and JAK1.

Methodology:

  • Reaction Setup: In a suitable assay plate, combine the recombinant TYK2 or JAK1 enzyme with a specific peptide substrate and assay buffer.

  • Inhibitor Addition: Add the this compound derivative at various concentrations.

  • Reaction Initiation: Start the reaction by adding a defined concentration of ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Use a suitable detection method to quantify kinase activity. For example, the Z'-LYTE™ Kinase Assay Kit measures the differential phosphorylation of a FRET-based peptide substrate. Alternatively, an ADP-Glo™ assay can be used.[9]

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Cell-Based p-STAT Inhibition Assay

This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of TYK2/JAK1 activation in a cellular context.

Workflow:

pSTAT_Assay_Workflow Start Start Cell_Culture Culture cells (e.g., whole blood or PBMCs) Start->Cell_Culture Inhibitor_Treatment Treat with this compound derivative Cell_Culture->Inhibitor_Treatment Cytokine_Stimulation Stimulate with a specific cytokine (e.g., IL-6 or IFN-α) to activate TYK2/JAK1 Inhibitor_Treatment->Cytokine_Stimulation Fix_and_Permeabilize Fix and permeabilize cells Cytokine_Stimulation->Fix_and_Permeabilize Antibody_Staining Stain with a fluorescently labeled anti-p-STAT antibody Fix_and_Permeabilize->Antibody_Staining Flow_Cytometry Analyze by flow cytometry Antibody_Staining->Flow_Cytometry End End Flow_Cytometry->End

Workflow for the cell-based p-STAT inhibition assay.

Methodology:

  • Cell Preparation: Use whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Inhibitor Treatment: Incubate the cells with the this compound derivative for a defined period.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine known to signal through TYK2/JAK1 (e.g., IL-6 or IFN-α) to induce STAT phosphorylation.

  • Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membranes to allow for intracellular antibody staining.

  • Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a relevant STAT protein (e.g., p-STAT3).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the level of p-STAT in different cell populations.

  • Data Analysis: Determine the IC50 value for the inhibition of STAT phosphorylation.

WNT Signaling Luciferase Reporter Assay (TOPFlash Assay)

This cell-based assay is the gold standard for quantifying the activity of the canonical WNT signaling pathway.[10]

Methodology:

  • Cell Line: Utilize a cell line (e.g., HEK293T) stably or transiently transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., TOPFlash). These constructs contain TCF/LEF binding sites upstream of a minimal promoter driving the expression of firefly luciferase.[11][12] A constitutively expressed Renilla luciferase construct is often co-transfected for normalization.

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. After attachment, treat the cells with the this compound derivative at various concentrations.

  • Pathway Activation: Activate the WNT pathway using a WNT ligand (e.g., Wnt3a conditioned media) or a small molecule activator (e.g., a GSK3β inhibitor like CHIR99021).

  • Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (typically 16-24 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Calculate the IC50 value from the dose-response curve of the normalized luciferase activity.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The demonstrated ability to generate potent and selective inhibitors against diverse and critical targets such as RIPK1, TYK2/JAK1, and the WNT signaling pathway underscores the significant potential of this chemical class. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these and other this compound-based compounds towards clinical applications. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in realizing their full therapeutic potential.

References

In Silico Modeling of 2,8-Diazaspiro[4.5]decan-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of 2,8-diazaspiro[4.5]decan-1-one derivatives, a promising scaffold in modern drug discovery. This document outlines the computational methodologies, summarizes key quantitative data, and visualizes the relevant biological pathways to facilitate further research and development in this area. These derivatives have emerged as potent inhibitors of critical signaling kinases, including Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members, positioning them as attractive candidates for the treatment of inflammatory diseases, autoimmune disorders, and certain cancers.

Introduction to this compound Derivatives

The this compound core is a unique three-dimensional scaffold that offers synthetic tractability and diverse substitution patterns, making it an ideal starting point for the development of targeted therapeutics. Recent research has highlighted the potential of these derivatives as potent and selective inhibitors of key enzymes in inflammatory and cell death pathways.

Notably, derivatives of this scaffold have been identified as inhibitors of RIPK1, a crucial mediator of necroptosis, a form of programmed cell death implicated in various inflammatory conditions.[1][2] Furthermore, other analogues have demonstrated potent dual inhibitory activity against Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key components of the JAK-STAT signaling pathway that governs immune responses.[3][4][5][6]

In Silico Modeling Strategies

The discovery and optimization of this compound derivatives have been significantly accelerated by a range of in silico modeling techniques. These computational approaches enable the prediction of binding affinities, the elucidation of structure-activity relationships (SAR), and the rational design of novel compounds with improved potency and selectivity.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound derivatives, virtual screening has been employed to identify initial hit compounds against targets like RIPK1.[1][2]

Experimental Protocol: Virtual Screening for RIPK1 Inhibitors

The following is a representative protocol for a virtual screening workflow targeting RIPK1, based on established methodologies in the field.

  • Target Preparation:

    • The crystal structure of human RIPK1 in a relevant conformation (e.g., with a known inhibitor) is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard). This involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and removing water molecules beyond a certain distance from the active site.

    • A receptor grid is generated, defining the active site for docking. The grid box is centered on the co-crystallized ligand or key active site residues.

  • Ligand Library Preparation:

    • A large compound library (e.g., ChemDiv, Enamine) is prepared.

    • The ligands are processed to generate low-energy 3D conformations, and their ionization states at physiological pH are determined.

  • Docking and Scoring:

    • A multi-stage docking protocol is typically employed, starting with a high-throughput virtual screening (HTVS) mode to rapidly screen the entire library.

    • Top-scoring compounds from the initial screen are then subjected to more accurate but computationally intensive docking modes, such as Standard Precision (SP) and Extra Precision (XP) docking.

    • The docked poses are evaluated using a scoring function that estimates the binding affinity.

  • Post-Docking Analysis and Hit Selection:

    • The top-ranked compounds are visually inspected for favorable interactions with key active site residues of RIPK1.

    • Filters based on physicochemical properties (e.g., Lipinski's rule of five) and potential for chemical synthesis are applied to select a manageable number of hits for experimental validation.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding modes of this compound derivatives and rationalizing their structure-activity relationships. For instance, molecular docking simulations have been used to elucidate the binding of these derivatives to the ATP-binding sites of TYK2 and JAK1.[3][4][5][6]

Experimental Protocol: Molecular Docking of TYK2/JAK1 Inhibitors

The following is a representative protocol for molecular docking of this compound derivatives into the active sites of TYK2 and JAK1.

  • Protein and Ligand Preparation:

    • Crystal structures of TYK2 and JAK1 are obtained from the PDB. The structures are prepared as described in the virtual screening protocol.

    • The 3D structures of the this compound derivatives are built and optimized using a suitable force field (e.g., OPLS3e).

  • Docking Simulation:

    • A docking program such as Glide (Schrödinger) or AutoDock Vina is used.

    • The prepared receptor grid defining the ATP-binding site is used.

    • The ligands are docked into the active site, and multiple binding poses are generated.

  • Analysis of Docking Results:

    • The predicted binding poses are ranked based on their docking scores.

    • The lowest energy pose for each ligand is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with the amino acid residues of the kinase active site.

    • These interactions are then correlated with the experimentally observed biological activities to build a robust SAR model.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data for representative this compound derivatives as RIPK1 and TYK2/JAK1 inhibitors.

Table 1: Inhibitory Activity of this compound Derivatives against RIPK1

Compound IDRIPK1 IC50 (nM)
41 92

Data extracted from a study on novel RIPK1 kinase inhibitors.[1][2]

Table 2: Inhibitory Activity and Selectivity of a this compound Derivative (Compound 48) against JAK Family Kinases

KinaseIC50 (nM)Selectivity vs. JAK2
TYK2 6>23-fold
JAK1 37>3.7-fold
JAK2 >140-
JAK3 >1000>7.1-fold

Data extracted from a study on a novel dual TYK2/JAK1 inhibitor.[3][4][5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the computational workflow, the following diagrams have been generated using the DOT language.

Signaling Pathways

Necroptosis_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I Recruits RIPK1 RIPK1 Complex_I->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Cell_Death Necroptotic Cell Death pMLKL->Cell_Death Translocates to membrane and forms pores Inhibitor This compound Derivative Inhibitor->RIPK1 Inhibits JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates Inhibitor This compound Derivative Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits Virtual_Screening_Workflow Start Start Target_Prep Target Preparation (PDB Structure) Start->Target_Prep Ligand_Prep Ligand Library Preparation Start->Ligand_Prep VS Virtual Screening (HTVS, SP, XP) Target_Prep->VS Ligand_Prep->VS Analysis Post-Docking Analysis VS->Analysis Hit_Selection Hit Selection Analysis->Hit_Selection End Experimental Validation Hit_Selection->End Molecular_Docking_Workflow Start Start Protein_Prep Protein Preparation (TYK2/JAK1) Start->Protein_Prep Ligand_Prep Ligand Preparation (2,8-Diazaspiro...) Start->Ligand_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep->Docking SAR_Analysis Binding Mode and SAR Analysis Docking->SAR_Analysis End Rational Design of New Derivatives SAR_Analysis->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,8-Diazaspiro[4.5]decan-1-one and its derivatives are important scaffolds in medicinal chemistry, appearing in compounds targeting a range of biological entities, including TYK2/JAK1 kinases for inflammatory bowel disease and RIPK1 kinase for necroptosis.[1][2] The synthesis of these spirocyclic lactams is a key step in the development of novel therapeutics. This document provides a detailed protocol for the synthesis of the parent compound, this compound, as its hydrochloride salt. The presented protocol is adapted from a reported scalable synthesis of 4-substituted derivatives.[3]

Retrosynthetic Analysis:

The synthesis strategy involves the formation of a γ-lactam from a suitable amino acid precursor, which is in turn derived from a Michael addition involving a piperidine-based enolate and a nitroalkene. The final deprotection and cyclization steps lead to the desired spirocyclic core.

Experimental Protocol:

This protocol outlines a multi-step synthesis to obtain this compound hydrochloride.

Step 1: Synthesis of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

  • To a solution of 1-benzyl-4-piperidone in ethanol, add a solution of sodium cyanide in water, followed by a solution of ammonium chloride in water.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino nitrile.

  • Hydrolyze the nitrile to the corresponding carboxylic acid ester by heating in ethanol with concentrated sulfuric acid.

  • Neutralize the reaction mixture and extract the product, ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate.

Step 2: Reduction of the Cyano Group

  • The ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is subjected to reduction. A common method is catalytic hydrogenation.

  • Dissolve the starting material in a suitable solvent like ethanol.

  • Add a catalyst, for example, Raney Nickel.

  • Carry out the hydrogenation under hydrogen gas pressure at an elevated temperature (e.g., 55 °C) and pressure (e.g., 60 bar).[3]

  • After the reaction is complete, filter the mixture through Celite® to remove the catalyst.

Step 3: Lactam Formation

  • Evaporate the solvent from the previous step.

  • Add toluene to the residue and heat the mixture under reflux for approximately two hours to facilitate the formation of the γ-lactam, 8-benzyl-2,8-diazaspiro[4.5]decan-1-one.[3]

  • The product can often be isolated in a relatively pure form after evaporation of the solvent.

Step 4: Deprotection and Hydrochloride Salt Formation

  • The final step is the removal of the N-benzyl protecting group. This is typically achieved by hydrogenolysis.

  • Dissolve the 8-benzyl-2,8-diazaspiro[4.5]decan-1-one in ethanol.

  • For the formation of the hydrochloride salt, a source of HCl is required. This can be a few drops of concentrated HCl or by adding anhydrous dichloromethane which can form anhydrous HCl in situ.[3]

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[3]

  • Subject the mixture to hydrogenation, for instance, using a hydrogen balloon for small-scale reactions or a hydrogenation vessel under pressure for larger scales.[3]

  • Upon completion, filter the catalyst, and evaporate the solvent to yield this compound hydrochloride.

Data Presentation:

Table 1: Summary of Reagents and Reaction Conditions (Adapted from a related synthesis[3])

StepStarting MaterialReagents and SolventsKey ConditionsProduct
11-Benzyl-4-piperidoneNaCN, NH₄Cl, H₂O, EtOH, H₂SO₄RT, 24h; then heatEthyl 1-benzyl-4-cyanopiperidine-4-carboxylate
2Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylateRaney Nickel, Ethanol, H₂55 °C, 60 barEthyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate
3Ethyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylateTolueneReflux, 2h8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
48-Benzyl-2,8-diazaspiro[4.5]decan-1-onePd/C or Raney Ni, Ethanol, HCl (conc. or in situ)H₂ (balloon or pressure)This compound hydrochloride

Visualizations:

Diagram 1: Synthesis Workflow

Synthesis_Workflow Start 1-Benzyl-4-piperidone Step1 Step 1: Strecker Reaction & Esterification Start->Step1 Intermediate1 Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate Step1->Intermediate1 Step2 Step 2: Cyano Group Reduction Intermediate1->Step2 Intermediate2 Ethyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate Step2->Intermediate2 Step3 Step 3: Lactam Formation Intermediate2->Step3 Intermediate3 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one Step3->Intermediate3 Step4 Step 4: Deprotection & HCl Salt Formation Intermediate3->Step4 End This compound hydrochloride Step4->End

Caption: A flowchart illustrating the multi-step synthesis of this compound hydrochloride.

Diagram 2: Logical Relationship of Key Transformations

Key_Transformations cluster_0 Core Scaffold Assembly cluster_1 Final Product Formation Piperidone Piperidone Derivative Amino_Nitrile α-Amino Nitrile Intermediate Piperidone->Amino_Nitrile Cyanation Amino_Ester γ-Amino Ester Intermediate Amino_Nitrile->Amino_Ester Reduction & Esterification Spiro_Lactam Protected Spiro-Lactam Amino_Ester->Spiro_Lactam Cyclization Final_Product This compound HCl Spiro_Lactam->Final_Product Deprotection & Salt Formation

Caption: Key chemical transformations in the synthesis of the target compound.

References

Application Notes and Protocols for 2,8-Diazaspiro[4.5]decan-1-one as a RIPK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including necroptosis. Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. Consequently, the development of potent and selective RIPK1 inhibitors is a significant area of therapeutic research. The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a promising chemotype for the development of novel RIPK1 inhibitors. This document provides detailed application notes and experimental protocols for the use of a potent this compound derivative, hereafter referred to as Compound 41, as a RIPK1 kinase inhibitor.[1][2][3][4]

Data Presentation

In Vitro Efficacy of Compound 41
ParameterValueCell Line/Assay ConditionReference
IC50 92 nMIn vitro RIPK1 Kinase Assay[1][2][3][4]
Cellular Activity Significant anti-necroptotic effectHuman monocytic U937 cells[1][2][3][4]

Signaling Pathway and Mechanism of Action

RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. As a scaffold protein, it can promote cell survival and inflammation through the activation of NF-κB. However, upon specific stimuli and in the absence of caspase-8 activity, the kinase activity of RIPK1 becomes dominant, leading to the formation of the necrosome, a protein complex that executes programmed necrosis or necroptosis.

Compound 41, a this compound derivative, acts as a potent inhibitor of the kinase activity of RIPK1. By binding to RIPK1, it prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of downstream targets, thereby blocking the formation of the necrosome and inhibiting necroptotic cell death.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI Recruitment NFkB NF-κB Activation ComplexI->NFkB RIPK1 RIPK1 ComplexI->RIPK1 Release RIPK1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Execution Compound41 This compound (Compound 41) Compound41->RIPK1 Inhibition Kinase_Assay_Workflow cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (RIPK1, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, Buffer) Prepare_Reagents->Reaction_Setup Add_Inhibitor Add Serial Dilutions of Compound 41 Reaction_Setup->Add_Inhibitor Incubate_Kinase Incubate at 30°C Add_Inhibitor->Incubate_Kinase Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_Kinase->Stop_Reaction Incubate_Stop Incubate at RT Stop_Reaction->Incubate_Stop Detect_ADP Convert ADP to ATP & Generate Light (Kinase Detection Reagent) Incubate_Stop->Detect_ADP Incubate_Detect Incubate at RT Detect_ADP->Incubate_Detect Measure_Luminescence Measure Luminescence Incubate_Detect->Measure_Luminescence Data_Analysis Data Analysis (Calculate IC50) Measure_Luminescence->Data_Analysis End End Data_Analysis->End Necroptosis_Assay_Workflow cluster_workflow Cellular Necroptosis Assay Workflow Start Start Seed_Cells Seed U937 Cells in 96-well plate Start->Seed_Cells Incubate_Adherence Incubate Overnight Seed_Cells->Incubate_Adherence Pretreat_Inhibitor Pre-treat with Compound 41 (1-2 hours) Incubate_Adherence->Pretreat_Inhibitor Induce_Necroptosis Induce Necroptosis with TNFα + z-VAD-FMK Pretreat_Inhibitor->Induce_Necroptosis Incubate_Treatment Incubate for 24 hours Induce_Necroptosis->Incubate_Treatment Assess_Viability Assess Cell Viability (e.g., CellTiter-Glo®) Incubate_Treatment->Assess_Viability Data_Analysis Data Analysis (Calculate EC50) Assess_Viability->Data_Analysis End End Data_Analysis->End

References

Application of 2,8-Diazaspiro[4.5]decan-1-one Derivatives in Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. Current therapeutic strategies often have limitations, including loss of response and significant side effects, necessitating the development of novel, targeted therapies. One promising new class of molecules is based on the 2,8-diazaspiro[4.5]decan-1-one scaffold. A notable derivative from this class, herein referred to as Compound 48, has been identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in the inflammatory signaling cascades implicated in IBD pathogenesis.[1] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound derivatives in IBD research.

Mechanism of Action: TYK2/JAK1 Inhibition

Compound 48, a this compound derivative, exerts its anti-inflammatory effects by selectively inhibiting the Janus kinases TYK2 and JAK1. These kinases are crucial for the signaling of various pro-inflammatory cytokines, including IL-12 and IL-23, which play a pivotal role in the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, both of which are key drivers of the chronic inflammation seen in IBD.[1] By blocking TYK2 and JAK1, Compound 48 effectively downregulates the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to a reduction in the expression of inflammatory genes and a modulation of pathogenic T cell responses.[1]

TYK2_JAK1_Signaling_Pathway cluster_receptor Cytokine Receptor cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug IL-12R IL-12R TYK2 TYK2 IL-12R->TYK2 IL-23R IL-23R JAK1 JAK1 IL-23R->JAK1 STAT STAT TYK2->STAT P JAK1->STAT P pSTAT p-STAT STAT->pSTAT Gene Inflammatory Gene Expression pSTAT->Gene Dimerization & Translocation Compound48 Compound 48 Compound48->TYK2 Inhibits Compound48->JAK1 Inhibits

TYK2/JAK1 Signaling Pathway Inhibition.

Data Presentation

In Vitro Kinase Inhibitory Activity

Compound 48 demonstrates potent and selective inhibition of TYK2 and JAK1 over other JAK family members.

Target KinaseIC50 (nM)
TYK26
JAK137
JAK2>860
JAK3>3000
Table 1: In Vitro Inhibitory Activity of Compound 48 against JAK Family Kinases.[1]
In Vivo Efficacy in a DSS-Induced Colitis Mouse Model

Compound 48 shows significant efficacy in a dextran sulfate sodium (DSS)-induced acute colitis model in mice, demonstrating improvements in key disease parameters compared to vehicle and the pan-JAK inhibitor, tofacitinib.

Treatment GroupDose (mg/kg, p.o., b.i.d.)Disease Activity Index (DAI)Colon Length (cm)
Control-0.5 ± 0.28.5 ± 0.5
DSS + Vehicle-3.8 ± 0.45.2 ± 0.3
DSS + Compound 48151.8 ± 0.36.8 ± 0.4
DSS + Compound 48301.2 ± 0.27.5 ± 0.3
DSS + Tofacitinib302.1 ± 0.36.5 ± 0.4
Table 2: In Vivo Efficacy of Compound 48 in DSS-Induced Colitis in Mice. Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle group.[1]
Pharmacokinetic Profile
SpeciesDosing RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (0-t) (ng·h/mL)Oral Bioavailability (%)
Ratp.o.52.0250150023.7
Rati.v.2--3160-
Table 3: Pharmacokinetic Parameters of Compound 48 in Rats.

Experimental Protocols

Synthesis of this compound Derivative (Compound 48)

A detailed, step-by-step synthesis protocol for Compound 48 is outlined in the primary literature and associated patents. The general synthetic route involves a multi-step process culminating in the formation of the this compound core, followed by functionalization to yield the final active compound. Researchers should refer to the supporting information of the publication by Yang T, et al. in the Journal of Medicinal Chemistry (2022) for the complete experimental details.[1]

In Vivo DSS-Induced Colitis Model

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS) to evaluate the efficacy of this compound derivatives.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

  • Test compound (e.g., Compound 48) and vehicle

  • Reference compound (e.g., tofacitinib)

  • Standard animal housing and husbandry equipment

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Induce colitis by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.

  • Randomly divide mice into treatment groups (n=8-10 per group):

    • Control (no DSS)

    • DSS + Vehicle

    • DSS + Test Compound (multiple doses)

    • DSS + Reference Compound

  • Administer the test compound, reference compound, or vehicle orally (p.o.) twice daily (b.i.d.) starting from day 1 of DSS administration until the end of the study.

  • Monitor the following parameters daily:

    • Body weight: Record the weight of each mouse.

    • Stool consistency: Score as 0 (normal), 2 (loose stools), or 4 (diarrhea).

    • Rectal bleeding: Score as 0 (no blood), 2 (slight bleeding), or 4 (gross bleeding).

  • Calculate the Disease Activity Index (DAI) as the sum of the scores for body weight loss, stool consistency, and rectal bleeding.

  • On day 8, euthanize the mice and collect the colons.

  • Measure the length of the colon from the cecum to the anus.

  • Collect colon tissue for histological analysis and cytokine measurements.

DSS_Colitis_Workflow Acclimatization Mouse Acclimatization (1 week) DSS_Induction DSS Administration (3% in water) (Day 1-7) Acclimatization->DSS_Induction Treatment Compound Administration (p.o., b.i.d.) (Day 1-7) DSS_Induction->Treatment Monitoring Daily Monitoring (Body Weight, Stool, Bleeding) Treatment->Monitoring Sacrifice Euthanasia and Tissue Collection (Day 8) Monitoring->Sacrifice Analysis Analysis (Colon Length, Histology, Cytokines) Sacrifice->Analysis

References

Application Notes and Protocols for 2,8-Diazaspiro[4.5]decan-1-one as a T-type Calcium Channel Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are fundamental to a vast array of physiological processes. Among these, the low-voltage-activated (LVA) T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) are crucial regulators of neuronal excitability and signaling cascades. Dysregulation of T-type channel activity has been implicated in a variety of pathological conditions, including epilepsy, neuropathic pain, and sleep disturbances. The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a promising pharmacophore for the development of potent and selective T-type calcium channel antagonists. It is hypothesized that this rigid spirocyclic system can effectively mimic a previously established five-feature T-type pharmacophore model.[1] This document provides detailed application notes and experimental protocols for the characterization of this compound derivatives as T-type calcium channel antagonists.

Signaling Pathway of T-type Calcium Channels in Neuropathic Pain

T-type calcium channels, particularly the CaV3.2 subtype, are significantly upregulated in dorsal root ganglion (DRG) neurons following nerve injury. This upregulation contributes to the hyperexcitability of sensory neurons, a key mechanism underlying neuropathic pain. The influx of Ca²⁺ through these channels facilitates the release of neurotransmitters such as glutamate and substance P in the dorsal horn of the spinal cord, leading to central sensitization and chronic pain states.

T_type_channel_pain_pathway cluster_peripheral Peripheral Neuron (DRG) cluster_spinal Spinal Cord (Dorsal Horn) Nerve_Injury Nerve Injury CaV3_2_Upregulation Upregulation of CaV3.2 T-type channels Nerve_Injury->CaV3_2_Upregulation Ca_Influx Increased Ca²⁺ Influx CaV3_2_Upregulation->Ca_Influx Action_Potential Action Potential Generation Ca_Influx->Action_Potential Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Signal Transmission Postsynaptic_Activation Postsynaptic Receptor Activation Neurotransmitter_Release->Postsynaptic_Activation Central_Sensitization Central Sensitization Postsynaptic_Activation->Central_Sensitization Pain_Perception Chronic Pain Perception Central_Sensitization->Pain_Perception Antagonist This compound Antagonist Antagonist->Ca_Influx Blocks

T-type calcium channel signaling in neuropathic pain.

Data Presentation

The following table summarizes the in vitro activity of a series of hypothetical this compound derivatives against the human CaV3.2 T-type calcium channel and the L-type calcium channel (CaV1.2) for selectivity assessment. Potency is expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound IDR1 GroupR2 GroupCaV3.2 IC₅₀ (nM)CaV1.2 IC₅₀ (nM)Selectivity Index (CaV1.2/CaV3.2)
DS-1 HBenzyl505000100
DS-2 Methyl4-Fluorobenzyl256250250
DS-3 Ethyl3-Chlorobenzyl75375050
DS-4 H2-Naphthylmethyl154500300
DS-5 MethylCyclohexylmethyl12012000100

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through a multi-step process, a generalized workflow for which is presented below.

synthesis_workflow Start Starting Materials (e.g., Piperidone derivative) Step1 Multi-step synthesis to form the spirocyclic core Start->Step1 Intermediate This compound core Step1->Intermediate Step2 N-alkylation or N-arylation at N8 Intermediate->Step2 Step3 Modification at N2 (if required) Step2->Step3 Final_Product Final this compound Derivative Step3->Final_Product

General synthetic workflow for derivatives.

A detailed, step-by-step protocol would be specific to the target molecule and would require access to the full experimental section of the primary literature.

In Vitro Characterization Protocols

This is the gold-standard method for directly measuring the inhibitory effect of compounds on T-type calcium channels.

Objective: To determine the IC₅₀ of this compound derivatives on a specific T-type calcium channel subtype (e.g., CaV3.2) expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the human CaV3.2 channel.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 110 BaCl₂, 10 HEPES, 5 CsCl, 1 MgCl₂, 10 Glucose; pH adjusted to 7.4 with CsOH.

  • Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.

  • Test compounds dissolved in DMSO and serially diluted in the external solution.

patch_clamp_workflow Cell_Culture Culture HEK293 cells expressing CaV3.2 Seal_Formation Approach cell and form a giga-ohm seal Cell_Culture->Seal_Formation Pipette_Prep Pull and fire-polish borosilicate pipettes Pipette_Prep->Seal_Formation Solution_Prep Prepare internal and external solutions Solution_Prep->Seal_Formation Whole_Cell Rupture membrane to achieve whole-cell configuration Seal_Formation->Whole_Cell Baseline_Recording Record baseline T-type currents Whole_Cell->Baseline_Recording Compound_Application Perfuse with increasing concentrations of test compound Baseline_Recording->Compound_Application Data_Acquisition Record current inhibition at each concentration Compound_Application->Data_Acquisition Analysis Plot concentration-response curve and calculate IC₅₀ Data_Acquisition->Analysis

Workflow for whole-cell patch-clamp.

Procedure:

  • Culture cells to 60-80% confluency on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -100 mV to ensure T-type channels are in a closed, available state.

  • Elicit T-type currents by applying a depolarizing voltage step to -30 mV for 200 ms.

  • Record baseline currents for 2-3 minutes to ensure stability.

  • Perfuse the chamber with the external solution containing increasing concentrations of the test compound (e.g., 1 nM to 10 µM).

  • Record the current at each concentration until a steady-state block is achieved.

  • Wash out the compound with the external solution to assess the reversibility of the block.

  • Data Analysis: Measure the peak inward current amplitude at each compound concentration. Normalize the current to the baseline and plot the percentage of inhibition against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This high-throughput screening method allows for the rapid assessment of a compound's ability to block T-type channel-mediated calcium influx.

Objective: To screen a library of this compound derivatives for their inhibitory activity on T-type calcium channels.

Materials:

  • HEK293 cells stably expressing the human CaV3.2 channel.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • Physiological salt solution (e.g., HBSS).

  • Depolarizing solution (physiological salt solution with an elevated KCl concentration, e.g., 90 mM).

  • Fluorometric Imaging Plate Reader (FLIPR) or a similar fluorescence microplate reader.

fluo4_workflow Cell_Seeding Seed cells into microplates Dye_Loading Load cells with Fluo-4 AM Cell_Seeding->Dye_Loading Compound_Incubation Incubate with test compounds Dye_Loading->Compound_Incubation Baseline_Fluorescence Measure baseline fluorescence Compound_Incubation->Baseline_Fluorescence Depolarization Add depolarizing solution (high K⁺) Baseline_Fluorescence->Depolarization Fluorescence_Measurement Measure change in fluorescence Depolarization->Fluorescence_Measurement Data_Analysis Calculate % inhibition and determine IC₅₀ Fluorescence_Measurement->Data_Analysis

Workflow for the Fluo-4 AM calcium imaging assay.

Procedure:

  • Seed HEK293-CaV3.2 cells into microplates and culture until they form a confluent monolayer.

  • Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in physiological salt solution).

  • Remove the culture medium and add the Fluo-4 AM loading solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Wash the cells with the physiological salt solution to remove excess dye.

  • Add the physiological salt solution containing serial dilutions of the test compounds to the wells. Include appropriate vehicle controls.

  • Incubate for 10-20 minutes at room temperature.

  • Place the plate in the fluorescence reader.

  • Record baseline fluorescence.

  • Add the depolarizing solution to all wells to activate the T-type calcium channels.

  • Immediately begin recording the fluorescence intensity for 1-2 minutes.

  • Data Analysis: The increase in fluorescence intensity upon depolarization reflects calcium influx. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel T-type calcium channel antagonists. The protocols outlined in this document provide a comprehensive framework for the synthesis and detailed in vitro characterization of these compounds. The combination of high-throughput fluorescence-based screening and the precision of whole-cell patch-clamp electrophysiology will enable the identification and optimization of potent and selective T-type calcium channel blockers with therapeutic potential for a range of neurological disorders.

References

Application Notes and Protocols for High-Throughput Screening of 2,8-Diazaspiro[4.5]decan-1-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,8-diazaspiro[4.5]decan-1-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Libraries of compounds based on this core structure are of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These compounds have shown potential as inhibitors of key enzymes in inflammatory and cell death pathways, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinases (JAKs). This document provides detailed application notes and protocols for the HTS of this compound libraries against these and other relevant targets.

Data Presentation: Summary of Screening Hits

The following tables summarize quantitative data for exemplary hit compounds identified from screening this compound libraries.

Table 1: RIPK1 Kinase Inhibitory Activity

Compound IDTargetAssay TypeIC50 (nM)Cell-Based ActivityReference
41 RIPK1Biochemical Kinase Assay92Significant anti-necroptotic effect in U937 cells[1][2]

Table 2: TYK2/JAK1 Kinase Inhibitory Activity

Compound IDTargetAssay TypeIC50 (nM)SelectivityReference
48 TYK2Biochemical Kinase Assay6>23-fold for JAK2[3]
JAK1Biochemical Kinase Assay37[3]

Featured Application: Inhibition of Necroptosis Signaling

Necroptosis is a form of programmed cell death that is implicated in various inflammatory diseases.[1][2] A key mediator of this pathway is RIPK1. High-throughput screening of this compound libraries can identify potent RIPK1 inhibitors that block necroptosis.

Signaling Pathway: RIPK1-Mediated Necroptosis

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_outcome Cellular Outcome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TNFa TNFα TNFa->TNFR1 Binding TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRADD->cIAP12 RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome P_MLKL p-MLKL (Oligomerization) Necrosome->P_MLKL Necroptosis Necroptosis P_MLKL->Necroptosis Membrane Pore Formation Inhibitor 2,8-Diazaspiro [4.5]decan-1-one Inhibitor Inhibitor->RIPK1 Inhibition

Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of this compound compounds.

Experimental Protocols

High-Throughput Screening Workflow

A generalized workflow for the HTS of a this compound library is depicted below.

cluster_prep Assay Preparation cluster_screen Screening cluster_validation Hit Validation & Characterization cluster_data Data Analysis AssayDev Assay Development & Miniaturization PlatePrep Library Plate Preparation AssayDev->PlatePrep PrimaryScreen Primary Screen (Single Concentration) PlatePrep->PrimaryScreen DataQC Data QC & Normalization PrimaryScreen->DataQC HitConfirmation Hit Confirmation DoseResponse Dose-Response & IC50 Determination HitConfirmation->DoseResponse SecondaryAssays Secondary & Orthogonal Assays DoseResponse->SecondaryAssays SAR Structure-Activity Relationship (SAR) SecondaryAssays->SAR HitSelection Hit Selection DataQC->HitSelection HitSelection->HitConfirmation

Caption: A typical high-throughput screening workflow for small molecule libraries.

Protocol 1: In Vitro RIPK1 Kinase Assay

Objective: To identify inhibitors of RIPK1 kinase activity from a this compound library.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound library compounds dissolved in DMSO

  • 384-well white opaque assay plates

Procedure:

  • Prepare serial dilutions of the library compounds in DMSO.

  • Add 50 nL of each compound dilution to the wells of a 384-well plate.

  • Prepare a 2X RIPK1 enzyme solution in Kinase Assay Buffer.

  • Prepare a 2X MBP/ATP substrate solution in Kinase Assay Buffer.

  • Add 5 µL of the 2X RIPK1 enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the 2X MBP/ATP substrate solution to each well.

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

Protocol 2: Cell-Based Necroptosis Assay in U937 Cells

Objective: To evaluate the ability of hit compounds to inhibit necroptosis in a cellular context.

Materials:

  • U937 human monocytic cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • TNF-α (Tumor Necrosis Factor-alpha)

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Hit compounds from the primary screen

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well clear-bottom white plates

Procedure:

  • Seed U937 cells into 384-well plates at a density of 1 x 10⁴ cells per well in 40 µL of culture medium.

  • Prepare serial dilutions of the hit compounds in culture medium.

  • Add 10 µL of the compound dilutions to the cells and incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Prepare a cocktail of TNF-α (final concentration 100 ng/mL), SMAC mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20 µM) in culture medium.

  • Add 10 µL of the necroptosis-inducing cocktail to the wells.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 50 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Determine the percent cell viability relative to controls.

Featured Application: Dual Inhibition of TYK2/JAK1 Signaling

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is associated with inflammatory and autoimmune diseases. Dual inhibitors of TYK2 and JAK1 have shown therapeutic promise.

Signaling Pathway: TYK2/JAK1-Mediated Cytokine Signaling

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CytokineR Cytokine Receptor TYK2 TYK2 CytokineR->TYK2 Activation JAK1 JAK1 CytokineR->JAK1 Activation Cytokine Cytokine Cytokine->CytokineR STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation P_STAT p-STAT (Dimerization) STAT->P_STAT Gene Gene Expression P_STAT->Gene Translocation & Transcription Inhibitor 2,8-Diazaspiro [4.5]decan-1-one Inhibitor Inhibitor->TYK2 Inhibition Inhibitor->JAK1 Inhibition

Caption: TYK2/JAK1-mediated cytokine signaling and the inhibitory action of dual-specific this compound compounds.

Protocol 3: In Vitro TYK2/JAK1 Kinase Assay

Objective: To identify dual inhibitors of TYK2 and JAK1 kinase activity from a this compound library.

Materials:

  • Recombinant human TYK2 and JAK1 enzymes

  • Synthetic peptide substrate (e.g., a biotinylated peptide derived from a known JAK substrate)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF® KinEASE™-TK kit (Cisbio)

  • This compound library compounds dissolved in DMSO

  • 384-well low-volume white plates

Procedure:

  • Dispense 2 µL of the library compounds into the assay plate.

  • Add 2 µL of a solution containing the peptide substrate and ATP in Kinase Buffer.

  • Initiate the reaction by adding 2 µL of either TYK2 or JAK1 enzyme in Kinase Buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 2 µL of the HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin).

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the HTRF signal on a compatible plate reader (emission at 620 nm and 665 nm after excitation at 320 nm).

  • Calculate the HTRF ratio and the percent inhibition for each compound.

Conclusion

The this compound scaffold represents a versatile starting point for the discovery of potent and selective modulators of key signaling pathways involved in human diseases. The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening of compound libraries based on this core structure, facilitating the identification of novel lead candidates for drug development programs.

References

Application Notes and Protocols for Bioactivity Assays of 2,8-Diazaspiro[4.5]decan-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,8-diazaspiro[4.5]decan-1-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Analogs derived from this core structure have demonstrated a wide array of biological activities, making them promising candidates for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for a range of bioactivity assays relevant to this class of compounds, including their evaluation as kinase inhibitors, enzyme inhibitors, and antimicrobial agents.

Data Presentation: Bioactivity of this compound Analogs

The following tables summarize the reported bioactivities of selected this compound analogs against various biological targets.

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 41 RIPK1Kinase Inhibition92[1][2]
Compound 48 TYK2Kinase Inhibition6[3]
Compound 48 JAK1Kinase Inhibition37[3]

Table 1: Inhibitory Activity of this compound Analogs against Kinases.

Compound IDTarget EnzymeAssay TypeIC50 (mM)Reference
Compound 5h Chitin SynthaseEnzyme Inhibition0.10[4]
Compound 5b Chitin SynthaseEnzyme Inhibition0.13[4]
Compound 5d Chitin SynthaseEnzyme Inhibition0.18[4]
Compound 5q Chitin SynthaseEnzyme Inhibition0.15[4]

Table 2: Inhibitory Activity of this compound Analogs against Chitin Synthase.

Experimental Protocols

RIPK1 Kinase Inhibition and Cellular Necroptosis Assays

Application Note: Certain this compound derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death.[1][2] Necroptosis is a form of programmed necrosis implicated in various inflammatory diseases.[1][2] The following protocols describe a biochemical assay to assess direct RIPK1 kinase inhibition and a cell-based assay to evaluate the anti-necroptotic effect of these compounds.

1.1. In Vitro RIPK1 Kinase Inhibition Assay (Radiometric)

This protocol outlines a method to determine the in vitro potency of compounds against RIPK1 kinase.

  • Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-33P-ATP] to a substrate peptide (myelin basic protein) by the RIPK1 enzyme. Inhibitors will reduce the amount of radiolabeled substrate.

  • Materials:

    • Recombinant human RIPK1 (h)

    • Myelin basic protein

    • [γ-33P-ATP]

    • Assay Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate

    • Stop Solution: 0.5% Phosphoric acid

    • Test compounds (this compound analogs) dissolved in DMSO

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the test compound dilutions.

    • Add RIPK1 enzyme and myelin basic protein to the wells.

    • Initiate the reaction by adding the Mg/[γ-33P-ATP] mix.

    • Incubate for 120 minutes at room temperature.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate.

    • Wash the filter plate to remove unincorporated [γ-33P-ATP].

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

1.2. Cellular Anti-Necroptotic Assay in U937 Cells

This protocol assesses the ability of compounds to protect human U937 monocytic cells from induced necroptosis.

  • Principle: Necroptosis is induced in U937 cells using a combination of Tumor Necrosis Factor-alpha (TNFα), a SMAC mimetic, and a pan-caspase inhibitor (z-VAD-FMK). The protective effect of the test compounds is quantified by measuring cell viability.

  • Materials:

    • U937 cells

    • RPMI-1640 medium with 10% FBS

    • TNFα

    • SMAC mimetic

    • z-VAD-FMK (pan-caspase inhibitor)

    • Test compounds dissolved in DMSO

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Pre-treat the cells with the compound dilutions for 30 minutes at 37°C.

    • Induce necroptosis by adding a cocktail of TNFα, SMAC mimetic, and z-VAD-FMK to the wells.

    • Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

    • Calculate the percentage of necroptosis inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

cluster_0 RIPK1 Kinase Inhibition Assay Workflow cluster_1 Cellular Necroptosis Assay Workflow Prepare Compound Dilutions Prepare Compound Dilutions Add RIPK1 and Substrate Add RIPK1 and Substrate Prepare Compound Dilutions->Add RIPK1 and Substrate Initiate Reaction with ATP Initiate Reaction with ATP Add RIPK1 and Substrate->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Filter and Wash Filter and Wash Stop Reaction->Filter and Wash Measure Radioactivity Measure Radioactivity Filter and Wash->Measure Radioactivity Calculate IC50 Calculate IC50 Measure Radioactivity->Calculate IC50 Seed U937 Cells Seed U937 Cells Pre-treat with Compounds Pre-treat with Compounds Seed U937 Cells->Pre-treat with Compounds Induce Necroptosis Induce Necroptosis Pre-treat with Compounds->Induce Necroptosis Incubate 24h Incubate 24h Induce Necroptosis->Incubate 24h Measure Cell Viability Measure Cell Viability Incubate 24h->Measure Cell Viability Measure Cell Viability->Calculate IC50 Calculate IC50_cell Calculate IC50 Measure Cell Viability->Calculate IC50_cell

Caption: Workflow for RIPK1 inhibition and cellular necroptosis assays.

TYK2/JAK1 Kinase Inhibition Assay

Application Note: A series of this compound derivatives have been identified as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[3] These kinases are involved in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases, such as inflammatory bowel disease.[3]

2.1. In Vitro TYK2/JAK1 Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) based assay to measure the inhibitory activity of compounds against TYK2 and JAK1.

  • Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665. Inhibition of the kinase reduces the HTRF signal.

  • Materials:

    • Recombinant human TYK2 and JAK1 catalytic domains

    • Biotinylated peptide substrate (TK Substrate-Biotin)

    • ATP

    • Kinase Buffer: 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl2, 1 mM DTT

    • HTRF Detection Reagents: Streptavidin-XL665 and anti-phospho-tyrosine antibody labeled with europium cryptate

    • Stop Solution: 0.5 M EDTA

    • Test compounds dissolved in DMSO

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the test compounds to a 384-well plate.

    • Add the kinase (TYK2 or JAK1) and the biotinylated peptide substrate to the wells.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP (at a concentration close to its Km value).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding the stop solution.

    • Add the HTRF detection reagents.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm with excitation at 320 nm).

    • Calculate the HTRF ratio and the percentage of inhibition for each compound concentration. Determine the IC50 value.

cluster_0 TYK2/JAK1 HTRF Assay Workflow Prepare Compound Dilutions Prepare Compound Dilutions Add Kinase and Substrate Add Kinase and Substrate Prepare Compound Dilutions->Add Kinase and Substrate Pre-incubate Pre-incubate Add Kinase and Substrate->Pre-incubate Initiate with ATP Initiate with ATP Pre-incubate->Initiate with ATP Incubate 60 min Incubate 60 min Initiate with ATP->Incubate 60 min Stop Reaction Stop Reaction Incubate 60 min->Stop Reaction Add HTRF Reagents Add HTRF Reagents Stop Reaction->Add HTRF Reagents Incubate and Read Incubate and Read Add HTRF Reagents->Incubate and Read Calculate IC50 Calculate IC50 Incubate and Read->Calculate IC50

Caption: Workflow for the in vitro TYK2/JAK1 HTRF kinase assay.

Antifungal and Chitin Synthase Inhibition Assays

Application Note: Novel this compound derivatives have been designed as potential antifungal agents that target chitin synthase, an essential enzyme for fungal cell wall integrity.[4] The absence of chitin in mammals makes this a promising target for selective antifungal drugs.[4]

3.1. Antifungal Susceptibility Testing (Disc Diffusion Method)

This protocol provides a standardized method for preliminary screening of the antifungal activity of the synthesized compounds.

  • Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a fungus. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the fungus, resulting in a clear zone of inhibition around the disc.

  • Materials:

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Mueller-Hinton Agar (MHA) or Potato Dextrose Agar (PDA) plates

    • Sterile filter paper discs (6 mm diameter)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control antifungal agent (e.g., Fluconazole)

    • Sterile saline (0.85% NaCl)

    • Sterile cotton swabs

    • 0.5 McFarland turbidity standard

  • Procedure:

    • Prepare a fungal inoculum by suspending colonies from an overnight culture in sterile saline to match the 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA or PDA plate to create a lawn of fungal growth.

    • Allow the plate to dry for 5-10 minutes.

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate.

    • Place the impregnated discs, along with a positive control disc and a solvent control disc, onto the surface of the inoculated agar plate.

    • Gently press the discs to ensure complete contact with the agar.

    • Invert the plates and incubate at the optimal temperature for the fungal strain (e.g., 35°C for C. albicans, 28°C for A. niger) for 24-48 hours.

    • Measure the diameter of the zone of inhibition (including the disc) in millimeters.

3.2. In Vitro Chitin Synthase Inhibition Assay

This protocol describes a method to directly measure the inhibitory effect of compounds on chitin synthase activity from fungal cell extracts.

  • Principle: Chitin synthase activity is measured by quantifying the incorporation of N-acetylglucosamine (GlcNAc) from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin. The newly synthesized chitin is captured on a wheat germ agglutinin (WGA)-coated plate and detected using a WGA-horseradish peroxidase (HRP) conjugate.

  • Materials:

    • Fungal cell culture (e.g., Saccharomyces cerevisiae)

    • Enzyme Extraction Buffer with protease inhibitors

    • 96-well plates coated with WGA

    • UDP-GlcNAc

    • WGA-HRP conjugate

    • HRP substrate (e.g., TMB)

    • Stop solution (e.g., 1 M H2SO4)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Prepare a crude chitin synthase enzyme extract from fungal cell membranes.

    • Prepare serial dilutions of the test compounds.

    • To the WGA-coated wells, add the reaction mixture containing assay buffer, UDP-GlcNAc, and the test compound dilution.

    • Initiate the reaction by adding the chitin synthase enzyme extract.

    • Incubate the plate for 1-2 hours at 30°C.

    • Wash the wells to remove unreacted substrate.

    • Add WGA-HRP conjugate and incubate for 30 minutes.

    • Wash the wells to remove unbound conjugate.

    • Add the HRP substrate and incubate until color develops.

    • Add the stop solution and read the absorbance at 450 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

cluster_0 Antifungal Disc Diffusion Workflow cluster_1 Chitin Synthase Inhibition Assay Workflow Prepare Fungal Inoculum Prepare Fungal Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Fungal Inoculum->Inoculate Agar Plate Place Compound Discs Place Compound Discs Inoculate Agar Plate->Place Compound Discs Incubate Incubate Place Compound Discs->Incubate Measure Zone of Inhibition Measure Zone of Inhibition Incubate->Measure Zone of Inhibition Detect Chitin Product Detect Chitin Product Incubate->Detect Chitin Product Prepare Enzyme Extract Prepare Enzyme Extract Add Reaction Mix and Compound Add Reaction Mix and Compound Prepare Enzyme Extract->Add Reaction Mix and Compound Initiate with Enzyme Initiate with Enzyme Add Reaction Mix and Compound->Initiate with Enzyme Initiate with Enzyme->Incubate Incubate_chitin Incubate Initiate with Enzyme->Incubate_chitin Measure Absorbance Measure Absorbance Detect Chitin Product->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Calculate IC50_chitin Calculate IC50 Measure Absorbance->Calculate IC50_chitin

Caption: Workflows for antifungal and chitin synthase inhibition assays.

Signaling Pathway Diagram

cluster_0 Necroptosis Signaling Pathway TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 TNFα RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Oligomerization & Membrane Permeabilization Compound41 Compound 41 (this compound analog) Compound41->RIPK1 Inhibition

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

References

Application Notes and Protocols for the Derivatization of 2,8-Diazaspiro[4.5]decan-1-one in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 2,8-diazaspiro[4.5]decan-1-one scaffold. This versatile chemical framework has demonstrated significant potential in the development of potent and selective inhibitors for a range of therapeutic targets. These guidelines are intended to facilitate the exploration of the structure-activity relationships (SAR) of novel derivatives, a critical step in modern drug discovery.

Introduction to the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that can be strategically functionalized to interact with various biological targets. Its rigid spirocyclic nature allows for precise orientation of substituents, which is crucial for optimizing binding affinity and selectivity. Derivatives of this scaffold have been successfully developed as inhibitors of key enzymes in inflammatory and cell death pathways, including Janus kinases (JAKs) and Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2]

Data Presentation: Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro potencies of representative this compound derivatives against their respective targets. This data is essential for understanding the impact of specific structural modifications on biological activity.

Compound IDTargetR1 SubstituentR2 SubstituentIC50 (nM)SelectivityReference
Compound 48 TYK2/JAK1Complex HeterocycleComplex Heterocycle6 (TYK2), 37 (JAK1)>23-fold vs JAK2[1]
Compound 41 RIPK1Aryl GroupAryl Group92Not specified[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound core and its subsequent derivatization.

Protocol 1: Synthesis of the this compound Core

This protocol outlines a multi-step synthesis to obtain the core scaffold, which can then be derivatized at the N2 and N8 positions. The synthesis is based on established routes involving Michael addition and subsequent cyclization reactions.[3]

Materials:

  • Appropriate starting materials (e.g., pipecolate-derived enolates and nitroalkenes)

  • Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc))

  • Reagents for reduction (e.g., Raney Nickel, Hydrogen gas)

  • Reagents for protection and deprotection (e.g., Boc-anhydride, Trifluoroacetic acid (TFA))

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Michael Addition: React a suitable pipecolate-derived enolate with a nitroalkene in an appropriate solvent.

  • Reduction of the Nitro Group: The resulting nitro compound is reduced to the corresponding amine. A common method is catalytic hydrogenation using Raney Nickel.

  • Lactam Formation: The amino ester undergoes spontaneous or induced cyclization to form the lactam of the this compound core.

  • Protection/Deprotection (if necessary): One of the nitrogen atoms can be protected (e.g., with a Boc group) to allow for selective derivatization of the other. The protecting group is subsequently removed under appropriate conditions (e.g., TFA in DCM for Boc deprotection).

  • Purification: The final core scaffold is purified by column chromatography or recrystallization.

Protocol 2: Derivatization via N-Acylation

This protocol describes the acylation of the secondary amine(s) of the this compound core to introduce a variety of substituents.

Materials:

  • This compound core

  • Acylating agent (e.g., acid chloride, acid anhydride, or carboxylic acid)

  • Coupling agent (for carboxylic acids, e.g., HATU, HOBt/EDC)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., DCM, Dimethylformamide (DMF))

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the this compound core (1 equivalent) and a base (1.2-2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (1.1 equivalents) to the solution. If using a carboxylic acid, pre-activate it with a coupling agent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-acylated derivative.

Protocol 3: Derivatization via Reductive Amination

This protocol details the introduction of alkyl groups at the secondary amine positions through reductive amination with an aldehyde or ketone.

Materials:

  • This compound core

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN))

  • Solvent (e.g., 1,2-Dichloroethane (DCE), MeOH)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the this compound core (1 equivalent) and the aldehyde or ketone (1.2 equivalents) in the chosen solvent, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 3-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate as described in the N-acylation protocol.

  • Purify the crude product by column chromatography to obtain the N-alkylated derivative.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for SAR studies.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Core This compound Core Derivatization Derivatization (N-Acylation, Reductive Amination, etc.) Core->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Design

Caption: General workflow for SAR studies of this compound derivatives.

TYK2_JAK1_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates STAT_P pSTAT (dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Inhibitor This compound Derivative Inhibitor->TYK2 Inhibitor->JAK1

Caption: Simplified TYK2/JAK1 signaling pathway inhibited by this compound derivatives.

RIPK1_Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR1->ComplexI recruits RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 activates Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL phosphorylates MLKL_p pMLKL (oligomer) MLKL->MLKL_p Membrane Plasma Membrane Disruption MLKL_p->Membrane translocates to Necroptosis Necroptosis Membrane->Necroptosis Inhibitor This compound Derivative Inhibitor->RIPK1

Caption: RIPK1-mediated necroptosis pathway targeted by this compound derivatives.

References

Application Notes and Protocols for In Vitro Testing of 2,8-Diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of 2,8-Diazaspiro[4.5]decan-1-one, a compound with potential therapeutic applications based on the activity of its derivatives as kinase inhibitors. The following protocols outline a systematic approach to assess its cytotoxic effects and its inhibitory potential against key kinases involved in inflammatory and cell death pathways: Receptor-Interacting Protein Kinase 1 (RIPK1), Tyrosine Kinase 2 (TYK2), and Janus Kinase 1 (JAK1).

Hypothesis

Based on published data on its derivatives, it is hypothesized that this compound will exhibit inhibitory activity against RIPK1, TYK2, and JAK1 kinases in vitro. Furthermore, it is anticipated that the compound will demonstrate a favorable cytotoxicity profile, warranting further investigation as a potential therapeutic agent. Derivatives of this compound have been identified as potent inhibitors of RIPK1 kinase and as dual inhibitors of TYK2/JAK1, suggesting the parent compound may share these properties[1][2][3][4].

Experimental Workflow

The proposed experimental workflow is designed to first assess the general cytotoxicity of this compound, followed by specific enzymatic and cell-based assays to determine its inhibitory activity against the target kinases.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Kinase Inhibition Assays cluster_2 Phase 3: Cell-Based Functional Assays A Prepare this compound Stock Solution B Select and Culture Cell Lines (e.g., U937, THP-1) A->B E Biochemical Kinase Assays (RIPK1, TYK2, JAK1) A->E G Necroptosis Assay in U937 Cells (for RIPK1 inhibition) A->G H Cytokine Signaling Assay in Immune Cells (for TYK2/JAK1 inhibition) A->H C Perform Cytotoxicity Assays (MTT and LDH) B->C D Determine IC50 for Cytotoxicity C->D F Determine IC50 for Kinase Inhibition E->F I Analyze Downstream Signaling G->I H->I

Caption: Experimental workflow for in vitro testing of this compound.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
U937MTT24
U937MTT48
U937LDH24
U937LDH48
THP-1MTT24
THP-1MTT48
THP-1LDH24
THP-1LDH48

Table 2: Biochemical Kinase Inhibition by this compound

Kinase TargetAssay TypeSubstrateATP Concentration (µM)IC50 (nM)
RIPK1ADP-Glo™Myelin Basic Protein10
TYK2ADP-Glo™IRS-1tide10
JAK1ADP-Glo™IRS-1tide10

Table 3: Cellular Functional Activity of this compound

AssayCell LineStimulusMeasured EndpointIC50 (nM)
Necroptosis InhibitionU937TNFα + z-VAD-FMKCell Viability
STAT3 PhosphorylationTHP-1IL-6p-STAT3 Levels

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[5][6][7]

Materials:

  • This compound

  • U937 or THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells and incubate for 24 or 48 hours. Include vehicle-only controls.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[8][9][10][11][12]

Materials:

  • This compound

  • U937 or THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • LDH cytotoxicity assay kit (e.g., from Promega or Thermo Fisher Scientific)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat cells with serial dilutions of this compound for 24 or 48 hours. Include controls for spontaneous and maximum LDH release.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (as per the kit instructions).

  • Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: In Vitro Kinase Inhibition Assays (ADP-Glo™)

This protocol measures the activity of kinases by quantifying the amount of ADP produced.[13][14][15][16][17][18][19][20]

Materials:

  • Recombinant human RIPK1, TYK2, and JAK1 enzymes

  • Substrates (Myelin Basic Protein for RIPK1, IRS-1tide for TYK2/JAK1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • Kinase assay buffer

  • ATP

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the diluted compound, the respective kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

necroptosis_pathway cluster_pathway RIPK1-Mediated Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor 2,8-Diazaspiro [4.5]decan-1-one Inhibitor->RIPK1

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

jak_stat_pathway cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 TYK2 TYK2 Receptor->TYK2 STAT STAT JAK1->STAT P TYK2->STAT P pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Gene Gene Expression Nucleus->Gene Inhibitor 2,8-Diazaspiro [4.5]decan-1-one Inhibitor->JAK1 Inhibitor->TYK2

Caption: Inhibition of the JAK/STAT signaling pathway.

References

Application Note and Protocol for Assessing Metabolic Stability of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic stability is a critical parameter evaluated during drug discovery and development as it influences a drug's pharmacokinetic profile, including its half-life and oral bioavailability.[1][2] Compounds with low metabolic stability often exhibit high in vivo clearance and low oral bioavailability, making them less likely to become successful drugs.[] Therefore, assessing metabolic stability early in the drug discovery process allows for the selection of more promising candidates and helps guide structure-activity relationship (SAR) studies to improve metabolic properties.[][4]

This document provides a detailed protocol for assessing the in vitro metabolic stability of diazaspiro compounds. Diazaspiro compounds are a class of molecules with a spirocyclic core containing two nitrogen atoms, which have shown potential in various therapeutic areas.[5][6][7] Understanding their metabolic fate is crucial for their development as therapeutic agents. The protocols described herein focus on two of the most common in vitro models: liver microsomes and hepatocytes.[4][8][9]

  • Liver Microsomal Stability Assay: This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in the endoplasmic reticulum of the liver.[4][10][11] It is a cost-effective and high-throughput method for initial screening of metabolic stability.[10]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells and therefore provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake.[4][12]

The data generated from these assays, such as half-life (t½) and intrinsic clearance (Clint), are essential for predicting the in vivo pharmacokinetic properties of diazaspiro compounds.[2][13]

Experimental Protocols

Liver Microsomal Stability Assay

This protocol is designed to assess the metabolic stability of diazaspiro compounds in the presence of liver microsomes, which are rich in Phase I drug-metabolizing enzymes.[10]

Materials and Equipment:

  • Cryopreserved human or animal liver microsomes

  • Test diazaspiro compounds and positive control compounds (e.g., Verapamil, Dextromethorphan)[10]

  • Phosphate buffer (100 mM, pH 7.4)[14][15]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][16]

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[9][16]

Procedure:

  • Preparation of Reagents:

    • Thaw cryopreserved liver microsomes at 37°C and dilute them in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).[1] Keep on ice.

    • Prepare stock solutions of the test diazaspiro compounds and positive controls in an appropriate solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be low (e.g., <0.5% for DMSO, <1% for ACN) to avoid enzyme inhibition.[15]

    • Prepare working solutions of the compounds by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).[1][15]

    • Pre-warm the NADPH regenerating system to 37°C.[1]

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to the appropriate wells.[1]

    • Add the working solutions of the test and control compounds to their respective wells.[1]

    • Include negative control wells without the NADPH regenerating system to assess non-enzymatic degradation.[1]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[1]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).[1]

  • Time-Point Sampling:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile with an internal standard to the respective wells.[10]

  • Sample Preparation and Analysis:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.[16]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent diazaspiro compound at each time point.[10]

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.[1]

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).[1]

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[10]

  • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[10]

Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability by using intact hepatocytes, which contain both Phase I and Phase II enzymes.[12]

Materials and Equipment:

  • Cryopreserved human or animal hepatocytes

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E with supplements)[17][18]

  • Collagen-coated plates

  • Test diazaspiro compounds and positive control compounds (e.g., Testosterone, 7-Ethoxycoumarin)

  • Acetonitrile (ACN) with an internal standard (IS)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating and Culture:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions.

    • Plate the hepatocytes in collagen-coated plates at a desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[18]

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17]

  • Incubation with Test Compounds:

    • Prepare working solutions of the test diazaspiro compounds and positive controls in pre-warmed incubation medium. The final solvent concentration should be minimal (e.g., ≤0.1% DMSO).[17]

    • Remove the plating medium from the hepatocytes and replace it with the medium containing the test or control compounds.[17]

  • Time-Point Sampling:

    • Incubate the plates at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation medium and/or cell lysate and immediately quench the reaction by adding cold acetonitrile with an internal standard.[18]

  • Sample Preparation and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Calculate the half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes).[17][18]

Data Presentation

The quantitative data from the metabolic stability assays should be summarized in clear and structured tables for easy comparison.

Table 1: Metabolic Stability of Diazaspiro Compounds in Human Liver Microsomes

Compound IDt½ (min)Clint (µL/min/mg protein)% Remaining at 60 min
Diazaspiro-00145.234.139.8
Diazaspiro-002> 60< 23.185.3
Diazaspiro-00315.897.612.5
Verapamil (Control)22.568.724.1

Table 2: Metabolic Stability of Diazaspiro Compounds in Human Hepatocytes

Compound IDt½ (min)Clint (µL/min/10^6 cells)% Remaining at 120 min
Diazaspiro-00135.627.818.2
Diazaspiro-002> 120< 11.678.9
Diazaspiro-00312.181.95.4
Testosterone (Control)28.934.322.7

Metabolite Identification

For diazaspiro compounds that exhibit significant metabolic turnover, further studies to identify the major metabolites are recommended. This can be achieved by analyzing the samples from the stability assays using high-resolution mass spectrometry (HRMS) techniques like Q-TOF or Orbitrap LC-MS.[19][20] The structural elucidation of metabolites can provide valuable insights into the metabolic pathways and potential "soft spots" in the molecule that can be modified to improve stability.[21]

Visualizations

experimental_workflow_microsomes prep Reagent Preparation (Microsomes, Compounds, NADPH) incubate Incubation at 37°C (96-well plate) prep->incubate sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) incubate->sampling quench Reaction Quenching (Cold Acetonitrile + IS) sampling->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Data Analysis (t½, Clint) analyze->data

Caption: Workflow for the liver microsomal metabolic stability assay.

experimental_workflow_hepatocytes plate_cells Hepatocyte Plating & Culture add_compounds Add Test Compounds to Cells plate_cells->add_compounds incubate Incubation at 37°C (CO2 Incubator) add_compounds->incubate sampling Time-Point Sampling (0, 15, 30, 60, 120 min) incubate->sampling quench Reaction Quenching (Cold Acetonitrile + IS) sampling->quench analyze LC-MS/MS Analysis quench->analyze data Data Analysis (t½, Clint) analyze->data

Caption: Workflow for the hepatocyte metabolic stability assay.

drug_metabolism_pathway parent_drug Diazaspiro Compound (Lipophilic) phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450s parent_drug->phase1 phase2 Phase II Metabolism (Conjugation) UGTs, SULTs parent_drug->phase2 phase1_metabolite Phase I Metabolite (More Polar) phase1->phase1_metabolite phase1_metabolite->phase2 phase2_metabolite Phase II Metabolite (More Water-Soluble) phase2->phase2_metabolite excretion Excretion (Urine, Bile) phase2_metabolite->excretion

Caption: General pathways of drug metabolism (Phase I and Phase II).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-diazaspiro[4.5]decan-1-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic strategies often involve multi-step sequences. One established route includes the Michael addition of a pipecolate-derived enolate to a nitroalkene, followed by reduction of the nitro group and subsequent cyclization.[1] Another approach involves the cyclization of key intermediates, which can be synthesized via reactions like the Strecker reaction.[2]

Q2: I am experiencing low yields in the hydrogenation step. What are the potential causes and solutions?

A2: Low yields during hydrogenation for the reduction of a nitro group or removal of a protecting group can be problematic.[1] Several factors could be contributing to this issue:

  • Catalyst Inactivation: The catalyst (e.g., Raney Nickel, Palladium on carbon) may be poisoned by impurities in the substrate or solvent. Ensure all starting materials and solvents are of high purity.

  • Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction. Consider increasing the catalyst loading.

  • Reaction Conditions: Temperature and pressure play a crucial role. For the reduction of a nitro group using Raney Nickel, conditions of 60 bar and 55°C in ethanol have been shown to be effective.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or LC-MS.

Q3: The removal of the N-benzyl protecting group is proving difficult. What alternative methods can I try?

A3: While hydrogenolysis is a common method for N-benzyl group removal, it can sometimes lead to low recovery of the desired product.[1] If you are facing this challenge, consider the following:

  • Acid-catalyzed Hydrogenolysis: The addition of an acid, such as HCl (which can be generated in situ from acetyl chloride), before hydrogenation can improve the efficiency of the debenzylation.[1]

  • Alternative Protecting Groups: If you are in the early stages of your synthetic design, consider using a protecting group that can be removed under milder or different conditions, such as a Boc (tert-butyloxycarbonyl) group, which is readily cleaved with acid.

Q4: My final product is difficult to purify. What purification strategies are recommended?

A4: Purification of this compound derivatives can be challenging due to their polarity and potential for multiple nitrogen-containing byproducts. Common and effective purification techniques include:

  • Column Chromatography: Silica gel chromatography is frequently used. The choice of eluent is critical; a common system is a gradient of chloroform and methanol.[1]

  • Trituration: This technique can be effective for obtaining a solid product from a crude mixture. For example, trituration with diethyl ether can yield the product as a white solid.[1]

  • Chiral HPLC: For the separation of enantiomers, normal phase chiral HPLC is an efficient method.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Michael addition - Steric hindrance from bulky substituents.- Incorrect base or reaction temperature.- Optimize the choice of base (e.g., BuLi).- Carefully control the reaction temperature, often starting at low temperatures (-20°C) and gradually warming.[1]
Incomplete cyclization - Insufficient reaction time or temperature.- Use of a weak base for deprotonation.- Increase reaction time and/or temperature. For example, stirring at 45°C for an extended period (e.g., 4 days) has been reported.[2]- Use a strong base like sodium hydride to ensure complete deprotonation.[2]
Formation of multiple byproducts - Side reactions due to reactive intermediates.- Non-selective reaction conditions.- Carefully control the stoichiometry of reagents.- Optimize reaction temperature and addition rates to minimize side reactions.- Ensure an inert atmosphere (e.g., Argon) to prevent oxidation or other unwanted reactions.[2]
Difficulty in product isolation - Product is highly soluble in the workup solvent.- Formation of emulsions during extraction.- Use a different solvent for extraction.- Brine washes can help to break emulsions.- Consider precipitation or crystallization as an alternative to extraction.

Experimental Protocols

Synthesis of rac-4-Phenyl-2,8-diazaspiro[4.5]decan-1-one[1]

This protocol involves a Michael addition followed by reductive cyclization.

Step 1: Michael Addition

  • To a solution of diisopropylamine (1.37 g, 14 mmol) in THF at -20°C, add BuLi (1.6 M in hexanes, 8.5 mL, 14 mmol).

  • Stir the mixture at -20°C for 30 minutes.

  • Add a solution of the starting pipecolate derivative in THF to the LDA solution at -78°C.

  • After stirring for 1 hour at -78°C, add a solution of the nitroalkene in THF.

  • Allow the reaction mixture to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with EtOAc.

  • Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Step 2: Reductive Cyclization

  • To a solution of the Michael adduct in ethanol, add a few drops of concentrated HCl.

  • Add the Raney Nickel catalyst.

  • Hydrogenate the mixture at 60 bar and 55°C.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the product.

Process Workflows

General Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Implementation cluster_3 Outcome start Low Yield or Impure Product check_starting_materials Verify Purity of Starting Materials & Reagents start->check_starting_materials review_conditions Review Reaction Conditions (Temp, Time, Pressure, Atmosphere) start->review_conditions analyze_byproducts Analyze Byproducts (NMR, MS) start->analyze_byproducts purify_starting_materials Purify Starting Materials check_starting_materials->purify_starting_materials optimize_conditions Optimize Reaction Conditions review_conditions->optimize_conditions modify_workup Modify Workup/Purification analyze_byproducts->modify_workup end Successful Synthesis optimize_conditions->end purify_starting_materials->end modify_workup->end

Caption: A general workflow for troubleshooting common issues in chemical synthesis.

Synthetic Pathway Decision Tree

G start Desired this compound Derivative q1 Are enantiomerically pure products required? start->q1 michael_addition Racemic Synthesis via Michael Addition q1->michael_addition No asymmetric_synthesis Asymmetric Synthesis Route (if available) q1->asymmetric_synthesis Yes chiral_separation Chiral HPLC Separation michael_addition->chiral_separation If separation is needed later protecting_group Is a protecting group needed for N-H? michael_addition->protecting_group chiral_separation->protecting_group asymmetric_synthesis->protecting_group boc_protection Use Boc protecting group protecting_group->boc_protection Yes, for acid lability benzyl_protection Use Benzyl protecting group protecting_group->benzyl_protection Yes, for hydrogenolysis end Final Product protecting_group->end No boc_protection->end benzyl_protection->end

References

Technical Support Center: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,8-Diazaspiro[4.5]decan-1-one and its derivatives.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low. 2. Reagent quality: Purity of starting materials or solvents may be inadequate. 3. Catalyst inactivation: The catalyst may have degraded or been poisoned.1. Optimization of reaction conditions: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider a stepwise increase in temperature. 2. Reagent and solvent verification: Ensure all reagents are of high purity and solvents are anhydrous, as required. 3. Catalyst handling: Use fresh catalyst and handle it under an inert atmosphere if it is sensitive to air or moisture.
Formation of Multiple Byproducts 1. Side reactions: Undesired reactions may be occurring due to incorrect stoichiometry or temperature. 2. Lack of chemoselectivity: The reaction conditions may not favor the desired transformation exclusively.1. Stoichiometry adjustment: Carefully control the molar ratios of the reactants. 2. Temperature control: Maintain the reaction at the optimal temperature to minimize side reactions. 3. Use of protecting groups: Consider using protecting groups for reactive functional groups that are not involved in the desired transformation.
Difficult Product Isolation and Purification 1. Product solubility: The product may be highly soluble in the workup solvent, leading to losses. 2. Emulsion formation during extraction: This can make phase separation difficult. 3. Co-elution with impurities: Impurities may have similar polarity to the product, complicating chromatographic purification.1. Solvent selection: Choose an extraction solvent in which the product has limited solubility. Consider precipitation or crystallization as an alternative to extraction. 2. Breaking emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. 3. Chromatography optimization: Use a different solvent system or a different type of chromatography (e.g., reverse-phase HPLC) for better separation. Flash chromatography on silica gel is a common purification method.[1]
Low Overall Yield in Multi-step Synthesis 1. Cumulative losses: Small losses at each step can significantly reduce the overall yield. 2. Intermediate instability: Intermediates may be degrading under the reaction or workup conditions.1. One-pot synthesis: If possible, combine multiple reaction steps into a one-pot procedure to minimize handling and transfer losses.[2] 2. Telescoping reactions: Proceed to the next step without isolating the intermediate if it is sufficiently pure. 3. Mild reaction conditions: Utilize mild reaction conditions to prevent the degradation of sensitive intermediates.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the this compound core?

A common and effective method involves a multi-step synthesis. A typical route starts with a Michael addition of a pipecolate-derived enolate to a nitroalkene. This is followed by the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the desired spirocyclic lactam.[1]

Q2: What are some critical reaction parameters to control for improving the yield?

Key parameters to control include reaction temperature, reaction time, and the stoichiometry of the reactants. For instance, in the Michael addition step, maintaining a low temperature (e.g., -40 °C to -20 °C) can be crucial for achieving high diastereoselectivity and yield.[1] The choice of base and solvent system also plays a significant role.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and can help in identifying the presence of any major byproducts.

Q4: What are the recommended purification techniques for this compound and its intermediates?

Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the compound. For final products, recrystallization can be an effective method to obtain a highly pure compound. In some cases, normal phase chiral HPLC can be used for the separation of enantiomers.[1]

Q5: Are there any safety precautions I should be aware of?

Standard laboratory safety practices should be followed. Many of the reagents used in this synthesis are flammable, corrosive, or toxic. For example, n-Butyllithium (BuLi) is highly pyrophoric and should be handled with extreme care under an inert atmosphere.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives.[1] Researchers should adapt these protocols to their specific substrates and equipment.

Protocol 1: Michael Addition of a Pipecolate-Derived Enolate to a Nitroalkene

  • Dissolve diisopropylamine in anhydrous THF and cool the solution to -20 °C.

  • Slowly add n-butyllithium (n-BuLi) and stir the mixture for 30 minutes at this temperature.

  • Cool the resulting lithium diisopropylamide (LDA) solution to -78 °C.

  • Add a solution of the N-protected ethyl pipecolate in anhydrous THF dropwise.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of the desired nitroalkene in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to -40 °C over 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group and Intramolecular Cyclization

  • Dissolve the product from Protocol 1 in ethanol.

  • Add Raney nickel as a catalyst.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 60 bar).

  • Heat the mixture to 55 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture, filter off the catalyst through a pad of Celite, and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound derivative.

  • Further purification can be achieved by chromatography or recrystallization.

Quantitative Data

The following table summarizes yield data for key steps in the synthesis of a 4-phenyl-2,8-diazaspiro[4.5]decan-1-one derivative, as reported in the literature.[1]

Reaction Step Product Yield
Michael Additionrac-1-Benzyl-4-(2-nitro-1-phenylethyl)piperidine-4-carboxylic acid ethyl ester84%
Nitro Group Reduction and Cyclizationrac-8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-oneGood to Excellent

Visualizations

Synthesis_Pathway Start N-protected ethyl pipecolate + Nitroalkene Michael_Addition Michael Addition (LDA, THF, -78 °C to -40 °C) Start->Michael_Addition Intermediate Adduct with Nitro Group Michael_Addition->Intermediate Reduction_Cyclization Reduction & Cyclization (H₂, Raney Ni, EtOH, 55 °C) Intermediate->Reduction_Cyclization Product This compound Derivative Reduction_Cyclization->Product

Caption: Synthetic pathway for this compound derivatives.

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Check Reaction Progress (TLC/LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Byproducts Byproducts Formed? Incomplete->Byproducts No Optimize_Conditions Optimize Reaction Time/ Temperature Incomplete->Optimize_Conditions Yes Check_Reagents Check Reagent/Solvent Purity Byproducts->Check_Reagents No Optimize_Stoichiometry Adjust Stoichiometry/ Temperature Byproducts->Optimize_Stoichiometry Yes Success Yield Improved Optimize_Conditions->Success Purification_Issue Investigate Purification (Solvent, Chromatography) Check_Reagents->Purification_Issue Optimize_Stoichiometry->Success Purification_Issue->Success

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Purification of 2,8-Diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,8-Diazaspiro[4.5]decan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed purification techniques are flash column chromatography using silica gel and recrystallization. For the separation of enantiomers, normal phase chiral HPLC is effective.[1] Reversed-phase semi-preparative HPLC has also been utilized for the purification of analogous spirocyclic compounds.[2][3]

Q2: My purified this compound is an oil, but I have seen reports of it being a solid. Why is this?

A2: this compound can exist as a free base, which is often an oil, or as a salt (e.g., hydrochloride salt), which is typically a crystalline solid.[1][4] The physical state depends on the final step of your synthesis and purification. If you require a solid, consider converting the oily free base to a salt.

Q3: What are the typical impurities I should be aware of during the purification of this compound?

A3: Common impurities may include unreacted starting materials, reagents from the synthesis, and reaction by-products. Depending on the synthetic route, these could be precursors to the spirocyclic system or by-products from protecting group manipulations.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization is a viable method, particularly if your compound is in a solid, salt form. The choice of solvent is critical and will require some experimentation. A good starting point is a solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Troubleshooting Flash Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product from Impurities Incorrect mobile phase polarity.Modify the solvent system. If the compound elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly or not at all, increase the polarity.
Overloading the column with crude product.Reduce the amount of crude material loaded onto the column relative to the amount of silica gel.
The chosen solvent system is not optimal for separating the specific impurities.Try a different solvent system. For example, if using ethyl acetate/hexanes, consider dichloromethane/methanol.
Product Elutes with the Solvent Front The mobile phase is too polar.Start with a less polar mobile phase and gradually increase the polarity (gradient elution).
Product is not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A small amount of a polar solvent like methanol may be needed.
The compound may be reacting with the silica gel.Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the mobile phase.
Streaking or Tailing of the Product Band The compound is too soluble in the mobile phase.Lower the polarity of the mobile phase.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
The compound is acidic or basic and is interacting with the silica gel.Add a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds.
Troubleshooting Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The compound is highly soluble in the chosen solvent even at low temperatures.Try a different solvent or a mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The compound is impure.Try purifying by another method, such as column chromatography, before attempting recrystallization.
Low Recovery of Purified Product The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used to wash the crystals.
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus. Keep the solution hot during filtration.

Quantitative Data Summary

The following table presents representative data on the purity of this compound hydrochloride achieved with different purification techniques.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Typical Yield Notes
Flash Column Chromatography ~75%>95%60-80%Effective for removing a wide range of impurities.
Recrystallization ~90%>99%70-90%Best for removing small amounts of impurities from an already enriched product.
Preparative HPLC Variable>99.5%40-60%Ideal for achieving very high purity or for separating closely related compounds.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound Hydrochloride
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude solid.

    • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated. Common solvents to screen include ethanol, isopropanol, acetone, and ethyl acetate.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Purity Analysis (TLC/HPLC/NMR) Crude->Analysis Purification Purification Method Analysis->Purification Column Flash Column Chromatography Purification->Column Broad Impurity Profile Recrystallization Recrystallization Purification->Recrystallization High Initial Purity Prep_HPLC Preparative HPLC Purification->Prep_HPLC High Purity Needed Pure_Product Pure Product (>95%) Column->Pure_Product Waste Impurities/Waste Column->Waste Recrystallization->Pure_Product Recrystallization->Waste Prep_HPLC->Pure_Product Prep_HPLC->Waste

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Poor Separation in Column Chromatography Check_Polarity Is the product eluting too fast? Start->Check_Polarity Decrease_Polarity Decrease Mobile Phase Polarity Check_Polarity->Decrease_Polarity Yes Increase_Polarity Increase Mobile Phase Polarity Check_Polarity->Increase_Polarity No Check_Tailing Is there significant tailing? Decrease_Polarity->Check_Tailing Increase_Polarity->Check_Tailing Add_Modifier Add Modifier (e.g., TEA) Check_Tailing->Add_Modifier Yes Check_Loading Is the column overloaded? Check_Tailing->Check_Loading No Add_Modifier->Check_Loading Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes End Separation Improved Check_Loading->End No Reduce_Load->End

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Overcoming Side Reactions in Spirocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spirocyclic compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize their synthetic strategies. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common problems in spirocyclic compound synthesis.

Issue 1: Low Yield of the Desired Spirocyclic Product

Low product yield is a frequent challenge in spirocyclization. The underlying causes can often be traced to reaction conditions, substrate purity, or competing side reactions.

Q: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Initial Checks:

  • Purity of Starting Materials: Impurities in your starting materials can inhibit catalysts or lead to unforeseen side reactions. Ensure the purity of your substrates before initiating the reaction.

  • Reagent Quality: Verify the quality and activity of your reagents and catalysts, especially if they are sensitive to air or moisture. Some reagents may need to be freshly prepared or purified immediately before use.

  • Reaction Setup: Ensure that the glassware is clean and dry, and that the reaction is conducted under an inert atmosphere if required.

Troubleshooting Steps:

  • Identify Side Products: Characterize the major side products to gain mechanistic insight. For instance, the formation of intermolecular products suggests that the desired intramolecular cyclization is not favored.

  • Optimize Reaction Concentration: The concentration of reactants can significantly influence the competition between intramolecular (desired) and intermolecular (undesired) reactions. Running the reaction at high dilution often favors the intramolecular pathway.

  • Adjust Temperature: Temperature plays a crucial role. Lower temperatures can sometimes suppress side reactions and favor the kinetic product, while higher temperatures might be necessary to overcome activation energy barriers but can also lead to decomposition.

  • Solvent Selection: The choice of solvent can dramatically impact the reaction outcome. For example, in some acid-catalyzed reactions, solvents like dichloromethane favor intramolecular cyclization, while solvents such as tetrahydrofuran or toluene may promote undesired elimination pathways.[1]

  • Catalyst Activity: If using a catalyst, ensure its activity. This may involve using a freshly prepared catalyst, ensuring anhydrous conditions for moisture-sensitive catalysts, or modifying the pre-catalyst activation procedure.

Issue 2: Poor Stereoselectivity (Formation of Diastereomers)

Controlling stereochemistry is a critical aspect of spirocyclic compound synthesis, particularly for applications in drug discovery.

Q: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Low diastereoselectivity is a common hurdle, often due to small energy differences between the transition states leading to the different diastereomers. Here are several strategies to improve the diastereomeric ratio (d.r.):

  • Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligands is paramount. Chiral ligands can create a chiral environment around the metal center, influencing the facial selectivity of the reaction.

  • Temperature Optimization: Lowering the reaction temperature can often enhance diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents to find the optimal conditions.

  • Substrate Control: The inherent stereochemistry of the substrate can direct the stereochemical outcome of the cyclization. Modifying substituents on the substrate can sometimes enhance stereocontrol.

  • Kinetic vs. Thermodynamic Control: Reaction conditions can favor either the kinetically or thermodynamically controlled product.[2]

    • Thermodynamic Control: Achieved under equilibrating conditions (e.g., acidic catalysis), leading to the most stable isomer.[2]

    • Kinetic Control: Established under irreversible conditions, favoring the product that is formed fastest.[2]

Data Presentation: Effect of Reaction Parameters on Diastereoselectivity

ParameterCondition ADiastereomeric Ratio (d.r.) ACondition BDiastereomeric Ratio (d.r.) BReference
Temperature -78 °C95:525 °C70:30[3]
Solvent Toluene80:20Dichloromethane90:10[1]
Catalyst Catalyst X60:40Catalyst Y98:2[4]

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter during the synthesis of spirocyclic compounds.

Q1: What are the most common side reactions in spirocyclization, and how can they be minimized?

A1: Common side reactions include intermolecular reactions, elimination, rearrangement of intermediates, and the formation of undesired stereoisomers.[1] To minimize these:

  • Intermolecular Reactions: Use high-dilution conditions to favor intramolecular cyclization.

  • Elimination: Carefully select the catalyst and reaction temperature to control the reaction pathway and prevent the elimination of leaving groups.

  • Rearrangement of Intermediates: Stabilize reactive intermediates through appropriate solvent choice or by using protecting groups on sensitive functionalities.

  • Formation of Undesired Stereoisomers: Refer to the troubleshooting guide on poor stereoselectivity.

Q2: When should I use a protecting group strategy?

A2: Protecting groups are essential when your starting material contains functional groups that might interfere with the desired spirocyclization reaction.[5] They temporarily mask reactive sites, allowing the desired transformation to occur selectively. The choice of protecting group is critical and should be based on its stability under the reaction conditions and its ease of removal without affecting the newly formed spirocycle.[5]

Q3: My reaction is not proceeding to completion. What should I check?

A3: If your reaction stalls, consider the following:

  • Catalyst Deactivation: The catalyst may have been deactivated by impurities or exposure to air/moisture.

  • Insufficient Reagent: One of the reagents may have been consumed by a side reaction or was not added in a sufficient amount.

  • Equilibrium: The reaction may have reached equilibrium. In such cases, removing a byproduct (e.g., water) can drive the reaction forward.

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to determine if the reaction has stopped or is proceeding very slowly.[3]

Q4: How do I purify my spirocyclic compound effectively?

A4: The purification of spirocyclic compounds often requires chromatographic techniques due to the potential for closely related isomers and side products.

  • Column Chromatography: This is a standard method for initial purification.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly effective method for obtaining high-purity compounds, especially for separating diastereomers.[4]

  • High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is useful for the initial fractionation of large quantities of crude extract and avoids irreversible adsorption on solid stationary phases.[4]

Q5: I am having trouble scaling up my spirocyclization reaction. What are the key considerations?

A5: Scaling up a reaction from the lab bench to a larger scale presents several challenges:

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Ensure adequate heating or cooling capacity.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates.

  • Reagent Addition: The rate of reagent addition may need to be adjusted to control the reaction rate and temperature.

  • Workup and Purification: Procedures that are straightforward on a small scale, like extractions and chromatography, may need significant modification for larger quantities.

Experimental Protocols

This section provides detailed methodologies for key experiments related to spirocyclic compound synthesis.

Protocol 1: General Procedure for a High-Dilution Intramolecular Cyclization

This protocol is designed to favor intramolecular cyclization over intermolecular side reactions.

  • Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add the solvent (e.g., toluene, 100 mL for a 1 mmol scale reaction).

  • Reagent Preparation: Dissolve the substrate (1 mmol) in the same solvent (50 mL) and place it in the dropping funnel.

  • Catalyst Addition: If the reaction is catalyzed, add the catalyst to the reaction flask.

  • Slow Addition: Heat the solvent in the flask to the desired reaction temperature. Add the substrate solution from the dropping funnel to the reaction flask dropwise over a period of several hours (e.g., 4-8 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary. Extract the product with an appropriate organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure and purify by column chromatography or preparative HPLC.

Protocol 2: Deprotection of a Silyl Ether Protecting Group

This protocol describes a common method for removing a tert-Butyldimethylsilyl (TBDMS) protecting group.

  • Dissolution: Dissolve the silyl-protected spirocyclic compound (1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 mL of a 1.0 M solution in THF, 1.1 mmol) to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Spirocyclization Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_reagents Verify Reagent/Catalyst Quality check_purity->check_reagents analyze_side_products Analyze Side Products by LC-MS/NMR check_reagents->analyze_side_products intermolecular Intermolecular Products Detected? analyze_side_products->intermolecular high_dilution Implement High-Dilution Conditions intermolecular->high_dilution Yes decomposition Decomposition Products Observed? intermolecular->decomposition No optimize_conditions Optimize Reaction Conditions (Temp, Solvent) high_dilution->optimize_conditions end Improved Yield optimize_conditions->end lower_temp Lower Reaction Temperature decomposition->lower_temp Yes no_reaction Starting Material Unchanged? decomposition->no_reaction No lower_temp->optimize_conditions check_catalyst Check Catalyst Activity / Increase Loading no_reaction->check_catalyst Yes no_reaction->end No, Improved check_catalyst->optimize_conditions

Caption: A logical workflow for troubleshooting low yields in spirocyclization reactions.

Diagram 2: General Mechanism of an Acid-Catalyzed Spiroketalization

Spiroketalization_Mechanism cluster_0 Reaction Steps A Hydroxy Ketone (Starting Material) B Protonation of Carbonyl A->B + H+ C Intramolecular Nucleophilic Attack B->C D Hemiketal Intermediate C->D E Protonation of Hydroxyl D->E + H+ F Loss of Water E->F - H2O G Oxocarbenium Ion F->G H Deprotonation G->H I Spiroketal (Product) H->I - H+

Caption: A simplified mechanism for acid-catalyzed spiroketal formation.

Diagram 3: Logic for Selecting a Protecting Group Strategy

Protecting_Group_Strategy start Planning Spirocyclization check_functional_groups Identify Reactive Functional Groups (other than those for cyclization) start->check_functional_groups is_reactive Are they reactive under a planned condition? check_functional_groups->is_reactive no_pg_needed No Protecting Group Needed is_reactive->no_pg_needed No select_pg Select Orthogonal Protecting Group is_reactive->select_pg Yes run_spirocyclization Perform Spirocyclization no_pg_needed->run_spirocyclization protect_substrate Protect Substrate select_pg->protect_substrate protect_substrate->run_spirocyclization deprotect Deprotect run_spirocyclization->deprotect final_product Final Spirocyclic Product deprotect->final_product

Caption: Decision-making process for employing a protecting group strategy.

References

Technical Support Center: Optimization of Reaction Conditions for Diazaspirocyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of diazaspirocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the experimental process.

Question: My reaction is showing low to no product yield. What are the potential causes and how can I improve it?

Answer: Low product yield is a common challenge in diazaspirocyclization. Several factors could be contributing to this issue. A systematic optimization of reaction conditions is often necessary.

  • Catalyst System: The choice and loading of the catalyst are critical. In tandem cyclization reactions, for instance, silver or gold-based catalysts are often employed. If you are using a catalyst system like [PPh3AuCl]/AgOTf, ensure the ratio is optimized. Initial screenings might show very low yields (e.g., 9-15%) which can be improved by adjusting the catalyst combination.[1]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. A solvent screen is recommended. For example, in some reductive cyclizations, changing the solvent to N-Methyl-2-pyrrolidone (NMP) has been shown to improve the efficiency of the transformation.[2]

  • Temperature: The reaction temperature plays a crucial role. Running experiments at different temperatures can help determine the optimal condition. For some cyclizations, 150°C has been identified as the optimal temperature to maximize yield.[2]

  • Concentration: The concentration of the reaction mixture can be a breakthrough factor. Diluting the reaction mixture, for instance to 0.01 M, has been shown to dramatically increase product yield in certain cases, potentially by minimizing side reactions.[2]

  • Base: The choice and amount of base can be critical, especially in reductive cyclization processes. Increasing the concentration of a base like K2CO3 has been demonstrated to enhance yields.[2]

Question: I am observing the formation of multiple products and the diastereoselectivity of my reaction is poor. What steps can I take to improve it?

Answer: Poor diastereoselectivity is a frequent hurdle in the synthesis of complex spirocyclic systems. The following parameters can be adjusted to enhance the selectivity:

  • Catalyst and Ligands: The steric and electronic properties of the catalyst and its ligands can influence the stereochemical outcome of the reaction. Experimenting with different ligands on your metal catalyst is a common strategy to improve diastereoselectivity.

  • Solvent: The solvent can influence the transition state geometry. Screening a range of solvents with varying polarities and coordinating abilities is advisable.

  • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the formation of the thermodynamically more stable diastereomer.

  • Substrate Control: The steric hindrance of the substituents on your starting material can direct the cyclization to favor one diastereomer over another.

Question: The reaction is not going to completion and I am recovering a significant amount of starting material. How can I drive the reaction forward?

Answer: Incomplete conversion can be addressed by modifying several reaction parameters:

  • Reaction Time: Extend the reaction time to allow for complete conversion. Monitoring the reaction by techniques like TLC or LC-MS at different time points will help determine the optimal duration.

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed to completion. However, be mindful of potential side product formation at higher temperatures.

  • Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. In some cases, using a slight excess of one of the reactants can help drive the equilibrium towards the product side.

  • Microwave Irradiation: The use of microwave irradiation can sometimes significantly reduce reaction times and improve yields by providing efficient and uniform heating.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for diazaspirocyclization?

A1: Transition metal catalysts are frequently employed. Silver salts are known to be inexpensive and effective π-Lewis acids for activating C-C multiple bonds in tandem cyclizations.[3] Gold(I) catalysts, often in combination with a silver salt co-catalyst, are also widely used.[1]

Q2: How do I select an appropriate solvent for my diazaspirocyclization reaction?

A2: Solvent selection is highly dependent on the specific reaction mechanism. It is best to start with solvents that have been reported for similar transformations in the literature. A solvent screen including non-polar (e.g., toluene), polar aprotic (e.g., acetonitrile, DMF, NMP), and polar protic (e.g., ethanol) solvents is a good starting point for optimization.

Q3: What analytical techniques are best for monitoring the progress of a diazaspirocyclization reaction?

A3: Thin-layer chromatography (TLC) is a quick and easy method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended to track the consumption of starting materials and the formation of products and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.

Data on Reaction Condition Optimization

The following tables summarize quantitative data from various studies on the optimization of cyclization reactions, which can serve as a starting point for your own experiments.

Table 1: Optimization of a Silver-Catalyzed Tandem N,O-Cyclization [3]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AgOTf (5)Toluene801245
2AgSbF6 (5)Toluene801262
3AgNTf2 (5)Toluene801278
4AgNTf2 (5)CH3CN801255
5AgNTf2 (5)DCE801285
6AgNTf2 (5)DCE602470

Table 2: Optimization of a Gold(I)/Copper(II)-Cocatalyzed Tandem Cyclization [1]

EntryCatalyst (mol%)Co-catalyst (mol%)SolventTemperature (°C)Yield (%)
1AuCl (5)-DCE509
2PPh3AuCl (5)AgOTf (5)DCE5015
3IPrAuCl (5)AgOTf (5)DCE5035
4JohnphosAuCl (5)AgOTf (5)DCE5042
5PPh3AuCl (5)AgOTf (5)Toluene50<10
6PPh3AuCl (5)AgOTf (5)CH3CN5020

Table 3: Optimization of a Base-Mediated Reductive Cyclization [2]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (2)DMF1202430
2Cs2CO3 (2)DMF1202425
3K2CO3 (2)NMP1202445
4K2CO3 (2)NMP1501260
5K2CO3 (3)NMP1501255
6K2CO3 (2)NMP (0.01 M)1501282

Experimental Protocols

General Protocol for a Catalytic Diazaspirocyclization Reaction

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the starting materials and any solid reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagent Addition: Add the chosen solvent via syringe. If any reagents are liquid, add them at this stage.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the catalyst and any co-catalysts/ligands in the reaction solvent. Add the required amount of the catalyst solution to the reaction mixture.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium chloride or water).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the purified product by NMR spectroscopy (1H, 13C), mass spectrometry, and other relevant analytical techniques.

Visualizations

experimental_workflow cluster_analysis Analysis of Outcome cluster_optimization Optimization Loops start Define Reaction Substrates lit_review Literature Review for Similar Transformations start->lit_review initial_conditions Select Initial Conditions (Catalyst, Solvent, Temp.) lit_review->initial_conditions run_reaction Run Initial Reaction initial_conditions->run_reaction monitor Monitor Reaction (TLC, LC-MS) run_reaction->monitor low_yield Low Yield? monitor->low_yield poor_selectivity Poor Selectivity? low_yield->poor_selectivity No opt_catalyst Optimize Catalyst/ Ligand/Solvent low_yield->opt_catalyst Yes incomplete_conv Incomplete Conversion? poor_selectivity->incomplete_conv No poor_selectivity->opt_catalyst Yes opt_time_reagents Optimize Time/ Reagent Stoichiometry incomplete_conv->opt_time_reagents Yes product Desired Product (High Yield & Selectivity) incomplete_conv->product No opt_temp_conc Optimize Temperature/ Concentration opt_catalyst->opt_temp_conc opt_temp_conc->run_reaction opt_time_reagents->run_reaction

Caption: Workflow for the optimization of diazaspirocyclization reactions.

References

Troubleshooting low solubility of 2,8-Diazaspiro[4.5]decan-1-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,8-Diazaspiro[4.5]decan-1-one derivatives, focusing on challenges related to their low solubility.

Troubleshooting Low Solubility

Low aqueous solubility is a common challenge encountered with this compound derivatives, which can impede accurate in vitro testing, formulation development, and ultimately affect bioavailability. This guide provides a systematic approach to troubleshoot and address these solubility issues.

Problem: Compound precipitates out of solution during in vitro assays.

Possible Cause 1: Poor aqueous solubility of the free base. The parent this compound is known to be insoluble in water.[1] Derivatives, especially those with increased lipophilicity, are likely to exhibit even lower aqueous solubility.

Solution:

  • pH Adjustment: Since the core structure contains basic nitrogen atoms, solubility can often be increased by lowering the pH of the aqueous buffer. This protonates the nitrogen atoms, forming a more soluble salt in situ.

  • Co-solvents: Employing a water-miscible organic co-solvent such as DMSO, ethanol, or DMF can significantly enhance solubility.[1] However, it is crucial to establish the tolerance of the biological assay to the chosen co-solvent and its final concentration.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in the solubilization of hydrophobic compounds.

Possible Cause 2: Exceeding the kinetic or thermodynamic solubility limit. There is a maximum concentration at which a compound will remain dissolved in a given solvent system. Adding the compound beyond this limit will lead to precipitation.

Solution:

  • Determine the Solubility Limit: Conduct a solubility assessment (see Experimental Protocols section) to determine the kinetic and thermodynamic solubility of your specific derivative in the assay buffer.

  • Work at Lower Concentrations: If possible, perform initial experiments at concentrations below the determined solubility limit.

  • Serial Dilution from a High-Concentration Stock: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then perform serial dilutions into the aqueous assay buffer. This can sometimes achieve a supersaturated solution that is stable for the duration of the experiment.

Problem: Inconsistent or non-reproducible results in biological assays.

Possible Cause: Compound precipitation affecting the effective concentration. If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to variability in experimental outcomes.

Solution:

  • Visual Inspection: Before use, visually inspect all solutions containing the compound for any signs of precipitation (cloudiness, particulates). Centrifugation of the final solution and measurement of the supernatant concentration can confirm the amount of dissolved compound.

  • Employ Solubility Enhancement Techniques: Proactively use the solubility enhancement strategies mentioned above (pH adjustment, co-solvents, etc.) to ensure complete dissolution.

  • Consider Salt Forms: If the free base exhibits poor solubility, synthesizing a stable salt form (e.g., hydrochloride or mesylate salt) can dramatically improve aqueous solubility and provide more consistent results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: The parent compound, this compound, is reported to be insoluble in water and soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[1] Derivatives of this scaffold, particularly those developed as kinase inhibitors, are often lipophilic and exhibit low aqueous solubility.

Q2: How can I improve the solubility of my this compound derivative for in vivo studies?

A2: For in vivo applications, several formulation strategies can be employed:

  • Salt Formation: Creating a salt of the basic nitrogen on the spirocycle is a common and effective method to increase aqueous solubility and dissolution rate.[2]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.

  • Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the compound, which can lead to a faster dissolution rate.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic Solubility is the concentration of a compound that dissolves in an aqueous buffer when added from a concentrated organic stock solution (e.g., DMSO). It represents a supersaturated state and is often measured after a short incubation time (e.g., 1-2 hours). This is a high-throughput method useful for early-stage drug discovery to quickly flag compounds with potential solubility issues.

  • Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours). This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility, which is crucial for formulation development.

For initial screening and troubleshooting in vitro assays, kinetic solubility is often sufficient. For lead optimization and pre-formulation studies, thermodynamic solubility is essential.

Q4: Can cyclodextrins be used to improve the solubility of these spirocyclic compounds?

A4: Yes, cyclodextrins can be an effective way to improve the aqueous solubility of spirocyclic compounds. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the lipophilic spirocyclic core, while the hydrophilic exterior remains in contact with water, thereby increasing the overall solubility of the complex. Studies on structurally related spiro[cyclopropane-1,3′-oxindoles] have shown that β-cyclodextrins can significantly increase their water solubility.

Quantitative Solubility Data

Compound IDModification on CoreLogP (Calculated)Kinetic Solubility in PBS (pH 7.4)Thermodynamic Solubility in Water
Parent Core None1.2< 1 µg/mL< 0.1 µg/mL
Derivative A N-benzyl group3.5< 0.5 µg/mL< 0.05 µg/mL
Derivative B N-acyl group2.8~ 5 µg/mL~ 1 µg/mL
Derivative B-HCl Salt N-acyl group2.8> 100 µg/mL> 50 µg/mL

Note: The values in this table are illustrative and intended to demonstrate the expected trends. Actual solubility will vary depending on the specific substitutions.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination (Nephelometric Method)

Objective: To rapidly assess the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a clear-bottom 96-well plate.

  • Buffer Addition: Add an appropriate volume (e.g., 198 µL) of the aqueous test buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound.

Methodology:

  • Compound Addition: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for equilibrium to be reached.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution and Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard calibration curve must be prepared for accurate quantification.

  • Result: The measured concentration represents the thermodynamic solubility of the compound in that solvent.

Signaling Pathways and Experimental Workflows

Target Signaling Pathways

This compound derivatives have been investigated as inhibitors of key signaling kinases involved in inflammation and cell death, including RIPK1 and the TYK2/JAK1 pathway.

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNFa TNFα TNFa->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ubiquitination LUBAC LUBAC RIPK1->LUBAC FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Forms Necrosome TAK1 TAK1 LUBAC->TAK1 IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Inflammation Inflammation NFkB->Inflammation Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Pore formation 2_8_Diazaspiro_Inhibitor This compound Derivative (Inhibitor) 2_8_Diazaspiro_Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway and point of inhibition.

TYK2_JAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-12R, IFNAR) TYK2 TYK2 CytokineReceptor->TYK2 CytokineReceptor->TYK2 Activates JAK1 JAK1 CytokineReceptor->JAK1 CytokineReceptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates Cytokine Cytokine (e.g., IL-12, IFNα) Cytokine->CytokineReceptor pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes 2_8_Diazaspiro_Inhibitor This compound Derivative (Inhibitor) 2_8_Diazaspiro_Inhibitor->TYK2 Inhibits 2_8_Diazaspiro_Inhibitor->JAK1 Inhibits GeneTranscription Gene Transcription (Inflammatory Response) pSTAT_dimer->GeneTranscription Binds to DNA DNA DNA

Caption: TYK2/JAK1 signaling pathway and points of inhibition.

Experimental Workflow

The following diagram outlines a logical workflow for addressing solubility issues during early-stage drug discovery.

Solubility_Workflow Start Start: New 2,8-Diazaspiro Derivative Solubility_Screen Kinetic Solubility Screen (Nephelometry) Start->Solubility_Screen Is_Soluble Solubility > 20 µM? Solubility_Screen->Is_Soluble Proceed_Assay Proceed with In Vitro Assays Is_Soluble->Proceed_Assay Yes Troubleshoot Troubleshoot Solubility Is_Soluble->Troubleshoot No End End Proceed_Assay->End pH_Adjust pH Adjustment Troubleshoot->pH_Adjust Co_Solvent Co-solvent Optimization Troubleshoot->Co_Solvent Re_Screen Re-screen Solubility pH_Adjust->Re_Screen Co_Solvent->Re_Screen Is_Soluble_2 Solubility Improved? Re_Screen->Is_Soluble_2 Is_Soluble_2->Proceed_Assay Yes Consider_Resynthesis Consider Resynthesis: - Add Polar Groups - Create Salt Form Is_Soluble_2->Consider_Resynthesis No Consider_Resynthesis->End

Caption: Workflow for troubleshooting low solubility.

References

Technical Support Center: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,8-Diazaspiro[4.5]decan-1-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound derivatives?

A1: The most frequently reported challenges during the scale-up synthesis of this compound derivatives include issues with protecting groups, particularly during the deprotection step, and difficulties in product purification. Specifically, catalytic hydrogenolysis for deprotection may result in low recovery at larger scales.[1] Purification by column chromatography can also become less efficient and more resource-intensive on a larger scale.

Q2: Are there alternative methods to hydrogenolysis for deprotection during scale-up?

A2: Yes, acid-mediated deprotection methods are a practical and scalable alternative to palladium-catalyzed hydrogenolysis.[2] These methods are metal-free, operationally simpler, and can be more cost-effective for industrial applications. Reagents such as isopropanol hydrochloride (IPA·HCl) or HCl in organic solvents have been used successfully.[2]

Q3: What purification techniques are suitable for large-scale synthesis of this compound?

A3: For large-scale purification, traditional silica gel chromatography can be challenging. Alternative methods such as crystallization, trituration, or tangential flow filtration (TFF) may be more suitable. One reported method for a similar compound involved purification by chromatography on silica gel, followed by trituration from diethyl ether to yield a solid product. For chiral separations, normal phase chiral HPLC has been used effectively.[1]

Q4: Can the synthesis of this compound be performed in a one-pot reaction?

A4: While multi-step syntheses are commonly reported, the development of one-pot or streamlined processes is a goal in medicinal chemistry to improve efficiency. For related azaspiro compounds, one-pot syntheses involving Schiff base formation followed by cyclization have been described. However, for this compound itself, a straightforward multi-step synthesis is generally reported as being efficient and scalable.[1]

Troubleshooting Guides

Issue 1: Low Yield During Hydrogenolysis Deprotection at Scale

Symptoms:

  • Significantly lower than expected yield of the deprotected product when scaling up the reaction (e.g., >20 g).[1]

  • Incomplete reaction, with starting material remaining even after extended reaction times.

  • Difficulties in filtering the catalyst (e.g., Pd/C) post-reaction.

Possible Causes:

  • Catalyst poisoning: The palladium catalyst can be poisoned by impurities in the substrate or solvent.

  • Poor mass transfer: In larger vessels, efficient mixing of the substrate, hydrogen, and catalyst can be difficult, leading to a slower and incomplete reaction.

  • Catalyst deactivation: The activity of the catalyst may decrease over time or with reuse.

Solutions:

  • Optimize Reaction Conditions: For larger scales, consider increasing the hydrogen pressure. One study reported successful deprotection using Raney Nickel (Ra-Ni) at 60 bar pressure and 55 °C in ethanol.[1]

  • Use an Alternative Deprotection Method: Switch to an acid-mediated deprotection protocol. This avoids the use of heavy metal catalysts and the handling of hydrogen gas, which can be advantageous at scale.[2] A typical procedure involves treating the protected compound with a solution of HCl in an organic solvent like isopropanol or ethanol.[2]

  • Ensure High Purity of Starting Materials: Purify the protected intermediate before the deprotection step to remove any potential catalyst poisons.

Issue 2: Difficulty with Chromatographic Purification at Scale

Symptoms:

  • Poor separation of the desired product from impurities on a large chromatography column.

  • Requirement of excessively large volumes of solvent, making the process costly and time-consuming.

  • Product crystallizing on the column.

Possible Causes:

  • Column overloading: Applying too much crude material to the column can lead to poor separation.

  • Inappropriate solvent system: A solvent system that works well on a small scale may not be optimal for a larger column due to differences in flow dynamics and heat transfer.

  • Product solubility issues: The high concentration of the product in the elution band can lead to crystallization if the solubility in the mobile phase is limited.

Solutions:

  • Develop a Crystallization Protocol: Attempt to purify the crude product by crystallization. This is often the most scalable and cost-effective purification method. Experiment with different solvent/anti-solvent systems.

  • Trituration: If the product is a solid and impurities are oils or more soluble, trituration with a suitable solvent can be an effective purification method.[1]

  • Optimize Chromatography:

    • Load less material: Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.

    • Use a step gradient: A step gradient of the mobile phase can sometimes improve separation and reduce solvent consumption compared to an isocratic elution.

    • Consider alternative stationary phases: If silica gel is not providing adequate separation, explore other options like alumina or reverse-phase silica.

Data Presentation

Table 1: Representative Yields for Key Steps in the Synthesis of a 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivative

StepReactantsProductScaleYield (%)Reference
Michael Addition & CyclizationPipecolate-derived enolate, Nitroalkene4-Substituted-2,8-diazaspiro[4.5]decan-1-one intermediate~5 g84%[1]
Deprotection (Hydrogenolysis - Optimized)Protected 4-phenyl-2,8-diazaspiro[4.5]decan-1-one4-Phenyl-2,8-diazaspiro[4.5]decan-1-one HCl salt>20 gGood to Excellent[1]

Note: The yields are based on reported laboratory-scale syntheses and may vary upon further scaling. "Good to Excellent" indicates that while a specific percentage was not provided for the scaled-up reaction, the authors described the yield favorably under optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of rac-4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

This protocol is adapted from a reported scalable synthesis.[1]

Step 1: Michael Addition and Cyclization

  • To a solution of the starting amine (e.g., 1.37 g, 14 mmol) in an appropriate solvent, add BuLi (1.6 M, 8.5 mL, 14 mmol) at -20 °C.

  • Allow the reaction mixture to warm to -40 °C over 1 hour.

  • Add a solution of the nitroalkene to the reaction mixture.

  • Allow the mixture to warm to room temperature over 1 hour.

  • Quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., EtOAc, 2 x 40 mL).

  • Purify the crude product by chromatography on silica gel to yield the intermediate.

Step 2: Hydrogenolysis (Optimized for Scale)

  • Charge a hydrogenation vessel with the protected diazaspirodecane intermediate.

  • Add Raney Nickel (Ra-Ni) as the catalyst and ethanol (EtOH) as the solvent.

  • Pressurize the vessel with hydrogen gas to 60 bar.

  • Heat the reaction mixture to 55 °C and maintain under these conditions until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling and venting the hydrogen, filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the product, typically as the HCl salt.

Visualizations

experimental_workflow cluster_step1 Step 1: Michael Addition & Cyclization cluster_step2 Step 2: Deprotection start Pipecolate Derivative + Nitroalkene reaction1 1. Enolate formation (BuLi) 2. Michael Addition 3. Cyclization start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Silica Gel Chromatography workup1->purification1 intermediate Protected Diazaspirodecane Intermediate purification1->intermediate hydrogenation Hydrogenolysis (Ra-Ni, H2 @ 60 bar, 55 °C) intermediate->hydrogenation filtration Catalyst Filtration hydrogenation->filtration concentration Solvent Removal filtration->concentration final_product This compound Product concentration->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_deprotection start Low yield in scale-up hydrogenolysis? cause1 Potential Catalyst Poisoning? start->cause1 Yes cause2 Poor Mass Transfer? start->cause2 Yes solution3 Switch to Acid-Mediated Deprotection (e.g., HCl/IPA). start->solution3 Consider Alternative solution1 Purify starting material before deprotection. cause1->solution1 solution2 Increase H2 pressure and/or use more active catalyst (Ra-Ni). cause2->solution2

References

Technical Support Center: Chiral Separation of 2,8-Diazaspiro[4.5]decan-1-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the enantioseparation of 2,8-Diazaspiro[4.5]decan-1-one. This guide provides detailed FAQs, troubleshooting advice, and model experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful chiral separations for this compound class.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of spirocyclic lactams like this compound.

Q1: My enantiomer peaks are not separating. What is the most common cause?

A1: The most frequent cause of poor or no resolution is an inappropriate Chiral Stationary Phase (CSP).[1] The selection of the CSP is the most critical parameter in developing a chiral separation.[2] For spirocyclic compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the best starting point.[3] If you see no separation, you must screen different types of CSPs.

Troubleshooting Steps:

  • Verify CSP Type: Ensure you are using a chiral column. Polysaccharide-based columns like Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based) are recommended starting points for this class of compounds.[3][4]

  • Optimize Mobile Phase: The composition of the mobile phase dramatically influences selectivity.[5] For normal-phase chromatography, systematically vary the ratio of the alcohol modifier (e.g., 2-propanol or ethanol) in the hexane or heptane mobile phase.

  • Consider Additives: For basic compounds like diazaspirodecanones, adding a small amount of a basic modifier such as diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution by masking active sites on the silica support.[1]

Q2: I am observing significant peak tailing for both enantiomers. How can I improve the peak shape?

A2: Peak tailing is often caused by undesirable secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the column packing.[1] Sample overload can also lead to asymmetric peaks.[5]

Troubleshooting Steps:

  • Add a Basic Modifier: Introduce a small concentration (e.g., 0.1% - 0.5%) of an amine like DEA into your mobile phase.[4] This competes with your analyte for the active silanol sites, resulting in more symmetrical peaks.

  • Reduce Sample Concentration: Injecting too much sample can overload the column.[5] Try diluting your sample by a factor of 10 and reinjecting. If the peak shape improves, column overload was the issue.

  • Check Column Health: A contaminated column can lead to poor peak shapes.[6] Flush the column with a strong, compatible solvent as recommended by the manufacturer (e.g., 2-propanol for many polysaccharide CSPs).[1] If performance does not improve, the column may be degraded and require replacement.

Q3: The resolution (Rs) between my peaks is low (<1.5). How can I increase it?

A3: Low resolution can be improved by optimizing several chromatographic parameters that influence selectivity (α) and efficiency (N).

Troubleshooting Steps:

  • Adjust Mobile Phase Composition: Decrease the concentration of the polar modifier (alcohol). This typically increases retention time but often improves selectivity and resolution.[7]

  • Lower the Temperature: Running the separation at a sub-ambient temperature (e.g., 10-15°C) can enhance the chiral recognition mechanism for some compounds, leading to better resolution.[1]

  • Decrease the Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better resolution, though it will also increase the run time.[5]

Q4: Should I use HPLC or SFC for this separation?

A4: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[3] SFC often offers significant advantages, including faster separations, reduced solvent consumption, and higher efficiency due to the physical properties of supercritical CO2.[7][8] For this compound, which is soluble in organic solvents, SFC is an excellent alternative to normal-phase HPLC and is often preferred for preparative scale work.[8]

Experimental Protocols

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol uses a normal-phase method, which is highly effective for polar compounds that are soluble in organic solvents.

  • Instrumentation: Standard HPLC system with UV detector

  • Analyte Preparation: Dissolve the racemic this compound in the mobile phase or 2-propanol to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm

    • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC provides a faster, greener alternative to HPLC for this separation.

  • Instrumentation: Analytical SFC system with UV detector and back-pressure regulator

  • Analyte Preparation: Dissolve the racemic this compound in Methanol to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Chiral Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm

    • Mobile Phase: Supercritical CO2 / Methanol (75:25, v/v)

    • Flow Rate: 3.0 mL/min

    • Outlet Pressure (BPR): 150 bar

    • Column Temperature: 35°C

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

Data Presentation

The following tables summarize the expected performance for the model chiral separation methods. These are representative values and will require optimization for your specific instrumentation and substituted analogues.

Table 1: HPLC Performance Data (Model)

Parameter Enantiomer 1 Enantiomer 2
Retention Time (t R ), min 8.5 10.2
Retention Factor (k') 3.25 4.10
Separation Metrics \multicolumn{2}{c }{Value }
Selectivity Factor (α) \multicolumn{2}{c }{1.26}

| Resolution (R s ) | \multicolumn{2}{c|}{2.15} |

Table 2: SFC Performance Data (Model)

Parameter Enantiomer 1 Enantiomer 2
Retention Time (t R ), min 3.1 3.8
Retention Factor (k') 2.89 3.56
Separation Metrics \multicolumn{2}{c }{Value }
Selectivity Factor (α) \multicolumn{2}{c }{1.23}

| Resolution (R s ) | \multicolumn{2}{c|}{1.98} |

Visualized Workflows

The following diagrams illustrate the logical workflows for method development and troubleshooting in chiral chromatography.

Chiral_Method_Development_Workflow start Start: Racemic Mixture of This compound screen_csp Screen Polysaccharide CSPs (e.g., Amylose, Cellulose) start->screen_csp no_sep No Separation screen_csp->no_sep partial_sep Partial Separation (Rs < 1.5) screen_csp->partial_sep good_sep Good Separation (Rs >= 1.5) screen_csp->good_sep no_sep->screen_csp Try different CSP optimize_mp Optimize Mobile Phase (% Alcohol Modifier) partial_sep->optimize_mp check_peak_shape Assess Peak Shape good_sep->check_peak_shape optimize_temp_flow Optimize Temperature & Flow Rate optimize_mp->optimize_temp_flow optimize_temp_flow->good_sep tailing Peak Tailing? check_peak_shape->tailing add_modifier Add Basic Modifier (e.g., 0.1% DEA) tailing->add_modifier Yes final_method Final Validated Method tailing->final_method No add_modifier->final_method

Caption: Workflow for chiral method development.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed step1 Step 1: Reduce Sample Concentration (Inject 1/10th concentration) start->step1 q1 Did peak shape improve? step1->q1 res1 Solution: Column Overload. Reduce sample mass on column. q1->res1 Yes step2 Step 2: Add Basic Modifier (e.g., 0.1% DEA to Mobile Phase) q1->step2 No q2 Did peak shape improve? step2->q2 res2 Solution: Secondary Interactions. Use modifier in final method. q2->res2 Yes step3 Step 3: Perform Column Wash (Follow manufacturer protocol) q2->step3 No q3 Did peak shape improve? step3->q3 res3 Solution: Column Contamination. Implement sample cleanup. q3->res3 Yes res4 Issue Persists: Column may be permanently damaged. Consider replacement. q3->res4 No

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Deprotection of N-Boc-2,8-diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the deprotection of N-Boc-2,8-diazaspiro[4.5]decan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of N-Boc-2,8-diazaspiro[4.5]decan-1-one?

The most common and effective methods for removing the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-2,8-diazaspiro[4.5]decan-1-one involve acidic conditions. The choice of acid and reaction conditions is crucial for achieving high yield and purity.[1][2]

Q2: Why is my N-Boc deprotection reaction incomplete or sluggish?

Several factors can contribute to an incomplete or slow deprotection reaction:

  • Insufficient Acid Strength or Concentration: The acidic reagent may be too weak or used in an insufficient amount to efficiently cleave the Boc group.[3][4]

  • Low Reaction Temperature: Performing the reaction at low temperatures, such as 0°C, can significantly slow down the reaction rate.[3][4]

  • Steric Hindrance: The spirocyclic nature of the molecule might present some steric hindrance, although this is generally less of a concern for Boc deprotection.[3][4]

Q3: I'm observing unexpected side products in my reaction. What could be the cause?

The formation of side products is a common issue in Boc deprotection and is primarily caused by the generation of a reactive tert-butyl cation intermediate.[4][5] This carbocation can alkylate nucleophilic sites on the starting material or the deprotected product. Given the structure of 2,8-diazaspiro[4.5]decan-1-one, potential sites for alkylation include the newly deprotected secondary amine and the lactam nitrogen.

Q4: How can I prevent the formation of tert-butylated side products?

The most effective way to prevent side reactions from the tert-butyl cation is to use a "scavenger" in the reaction mixture.[5] Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the substrate. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole.[5]

Q5: Are there milder alternatives to strong acids like TFA for the deprotection of this compound?

Yes, if the substrate is sensitive to strong acids, several milder deprotection methods can be employed:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an appropriate solvent can effectively cleave the Boc group under non-protic conditions.[3]

  • Milder Protic Acids: Conditions such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be used for substrates that are intolerant to stronger acids.[3][6]

  • Oxalyl Chloride in Methanol: This system offers a mild and efficient method for N-Boc deprotection at room temperature.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).[3]
Low reaction temperature.Allow the reaction to warm to room temperature.[3]
Insufficient reaction time.Monitor the reaction by TLC or LC-MS and extend the reaction time as needed.
Low Product Yield Formation of side products due to tert-butyl cation.Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture.[5]
Degradation of the starting material or product.Consider using a milder deprotection method, such as ZnBr₂ or pTSA.[3]
Product loss during work-up.Ensure complete extraction and proper pH adjustment during the work-up procedure.
Difficulty in Product Isolation The product is isolated as an oil (TFA salt).TFA salts can be oily. Consider using HCl in dioxane, which often yields a crystalline hydrochloride salt that can be isolated by filtration.[9]
The product is water-soluble.After basification, saturate the aqueous layer with NaCl before extraction with an organic solvent.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and generally rapid method for Boc deprotection.

  • Dissolve N-Boc-2,8-diazaspiro[4.5]decan-1-one (1 equivalent) in dichloromethane (DCM). A typical concentration is 0.1–0.5 M.

  • To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[3][10] For substrates prone to side reactions, add a scavenger like triethylsilane (1.1 equivalents).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will have a lower Rf value on TLC due to its increased polarity.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[4]

  • The crude product is obtained as the TFA salt. For the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution).

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and often provides the product as a crystalline hydrochloride salt.[11][12]

  • Dissolve N-Boc-2,8-diazaspiro[4.5]decan-1-one (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (a large excess is typically used).[3]

  • Stir the mixture at room temperature for 1 to 4 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.[4] Alternatively, the solvent can be removed under reduced pressure.

Comparative Data of Deprotection Methods

Method Reagents Solvent Temperature Typical Time Advantages Disadvantages
Standard Acidic TFA (20-50%)DCMRoom Temp.30 min - 2 hFast and efficient.[3]Harsh conditions, potential for side reactions.[4][5]
Alternative Acidic 4M HCl in DioxaneDioxane/MeOHRoom Temp.1 - 4 hOften yields a crystalline salt, milder than neat TFA.[9][11]Dioxane is a peroxide-forming solvent.
Lewis Acid ZnBr₂DCMRoom Temp.2 - 12 hMilder, non-protic conditions.[3]Longer reaction times may be required.
Mild Protic Acid p-Toluenesulfonic acidDME40°C2 hMilder than TFA or HCl.[6][13]May require heating.
Neutral Oxalyl Chloride/MeOHMethanolRoom Temp.1 - 4 hVery mild conditions.[7][8]Reagents are moisture-sensitive.

Visualized Workflows

Deprotection_Workflow General Deprotection Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Dissolve N-Boc-2,8-diazaspiro[4.5]decan-1-one in Solvent add_reagent Add Deprotection Reagent (e.g., TFA, HCl/Dioxane) start->add_reagent stir Stir at Appropriate Temperature add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate Reaction Complete precipitate Precipitate/Extract Product concentrate->precipitate purify Purify (if necessary) precipitate->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the deprotection of N-Boc-2,8-diazaspiro[4.5]decan-1-one.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Deprotection start Incomplete Deprotection Observed check_acid Check Acid Concentration/Strength start->check_acid increase_acid Increase Acid Concentration or Use Stronger Acid check_acid->increase_acid Low check_temp Check Reaction Temperature check_acid->check_temp Sufficient success Successful Deprotection increase_acid->success increase_temp Warm to Room Temperature check_temp->increase_temp Too Low check_time Check Reaction Time check_temp->check_time Adequate increase_temp->success increase_time Extend Reaction Time check_time->increase_time Too Short increase_time->success

Caption: Troubleshooting workflow for incomplete deprotection reactions.

References

Validation & Comparative

Structure-Activity Relationship of 2,8-Diazaspiro[4.5]decan-1-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of this compound derivatives: one targeting Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory diseases, and another acting as dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors for autoimmune disorders.

I. Inhibition of RIPK1 Kinase for Inflammatory Diseases

A series of this compound derivatives have been identified as potent inhibitors of RIPK1, a key regulator of necroptosis and inflammation. The optimization of this series led to the discovery of compound 41 , which exhibits significant inhibitory activity.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR data for a selection of this compound derivatives as RIPK1 inhibitors.

CompoundIC₅₀ (nM) for RIPK1
8 HBenzylBenzoyl>10000
34 HH4-Fluorobenzoyl285
35 HH4-Chlorobenzoyl243
39 HH4-(Trifluoromethyl)benzoyl121
41 HH4-Methoxybenzoyl92
43 CH₃H4-Methoxybenzoyl215
45 HCH₃4-Methoxybenzoyl358

Data extracted from "Discovery of novel this compound derivatives as potent RIPK1 kinase inhibitors".

Key SAR Insights:

  • Substitution at the 8-position (R³): A substituted benzoyl group at the 8-position is crucial for activity. Electron-withdrawing groups (e.g., -CF₃) and electron-donating groups (e.g., -OCH₃) on the phenyl ring are well-tolerated, with the 4-methoxybenzoyl group in compound 41 providing the highest potency.

  • Substitution at the 2-position (R¹): Substitution at the 2-position of the spirocyclic core is generally detrimental to activity, as seen with the methyl group in compound 43 .

  • Substitution at the 3-position (R²): The presence of a bulky benzyl group at the 3-position, as in the initial hit compound 8 , leads to a significant loss of activity. Removal of this group is essential for potent RIPK1 inhibition.

Signaling Pathway

The inhibition of RIPK1 by these derivatives blocks the necroptosis signaling pathway, a form of programmed cell death implicated in various inflammatory conditions.

Necroptosis_Pathway cluster_complex Complex Formation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits ComplexI Complex I (Pro-survival) RIPK1->ComplexI RIPK3 RIPK3 RIPK1->RIPK3 Activates Casp8_inhibition Caspase-8 Inhibition Necrosome Necrosome (RIPK1-RIPK3) Casp8_inhibition->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Pore Formation pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis Inhibitor This compound Derivative (e.g., Cpd 41) Inhibitor->RIPK1 Inhibits

Caption: Necroptosis signaling pathway initiated by TNFα, leading to the formation of the necrosome and culminating in cell death. This compound derivatives inhibit RIPK1, a critical kinase in this pathway.

II. Dual TYK2/JAK1 Inhibition for Autoimmune Diseases

Another series of this compound derivatives has been developed as potent and selective dual inhibitors of TYK2 and JAK1, which are key kinases in the JAK-STAT signaling pathway involved in the pathogenesis of inflammatory bowel disease and other autoimmune disorders. Compound 48 emerged as a lead candidate from this series.

Structure-Activity Relationship (SAR) Analysis

The following table presents the SAR data for key this compound derivatives as TYK2 and JAK1 inhibitors.

CompoundRXTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)
14l (Reference)HCH91501200
7 HN25350>10000
8 CH₃N15280>10000
33 HC-F81202500
48 HC-OCH₃637>1000

Data extracted from "Identification of a Novel this compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease".[1]

Key SAR Insights:

  • Spirocyclic Scaffold: The introduction of the this compound scaffold generally maintained or improved potency against TYK2 and JAK1 while significantly enhancing selectivity against JAK2 compared to the reference compound 14l .

  • Pyridine vs. Phenyl Ring (X): Replacing the central phenyl ring with a pyridine ring (as in compounds 7 and 8 ) maintained good TYK2 inhibitory activity and improved selectivity against JAK2.

  • Substitution on the Phenyl Ring (X=C-R): Substitution on the central phenyl ring influenced both potency and selectivity. A methoxy group at the para-position (compound 48 ) resulted in the most potent dual TYK2/JAK1 inhibitor with excellent selectivity over JAK2.[1]

Signaling Pathway

These derivatives inhibit the JAK-STAT signaling pathway, which is activated by various cytokines and plays a crucial role in immune cell function and inflammation.

JAK_STAT_Pathway cluster_receptor Receptor Complex Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Inhibitor This compound Derivative (e.g., Cpd 48) Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Caption: The JAK-STAT signaling pathway, where cytokine binding to its receptor leads to the activation of TYK2 and JAK1, phosphorylation of STAT proteins, and subsequent gene transcription. This compound derivatives dually inhibit TYK2 and JAK1.

III. Experimental Protocols

RIPK1 Kinase Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ values of the this compound derivatives against RIPK1.

RIPK1_Assay_Workflow start Start prep_reagents Prepare Reagents: - RIPK1 Enzyme - Kinase Buffer - ATP - Substrate (e.g., MBP) - Test Compounds start->prep_reagents add_compounds Add Test Compounds (in DMSO) to 384-well plate prep_reagents->add_compounds add_enzyme Add RIPK1 Enzyme to each well add_compounds->add_enzyme pre_incubate Pre-incubate (e.g., 10 min at RT) add_enzyme->pre_incubate initiate_reaction Initiate Reaction by adding ATP and Substrate mixture pre_incubate->initiate_reaction incubate Incubate (e.g., 60 min at RT) initiate_reaction->incubate stop_reaction Stop Reaction and Detect Signal (e.g., ADP-Glo™ Assay) incubate->stop_reaction analyze Analyze Data: Calculate % Inhibition and IC₅₀ values stop_reaction->analyze end End analyze->end

Caption: A generalized workflow for an in vitro RIPK1 kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Plating: Test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.

  • Enzyme Addition: Recombinant human RIPK1 enzyme is added to each well containing the test compound.

  • Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate (e.g., Myelin Basic Protein, MBP). The final ATP concentration is typically at or near its Km for the enzyme.

  • Incubation: The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at room temperature.

  • Signal Detection: The reaction is stopped, and the amount of product (ADP) formed is quantified using a detection reagent such as the ADP-Glo™ Kinase Assay (Promega). Luminescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to control wells (DMSO only). IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.

TYK2/JAK1 Kinase Assay (Representative Protocol)

This protocol outlines a common method for determining the IC₅₀ values of the this compound derivatives against TYK2 and JAK1 kinases.

Detailed Steps:

  • Reagent Preparation: Prepare kinase buffer, recombinant human TYK2 or JAK1 enzyme, ATP, and a biotinylated peptide substrate.

  • Compound Plating: Add serially diluted test compounds in DMSO to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add the respective kinase (TYK2 or JAK1) and the biotinylated peptide substrate to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Signal Detection (HTRF): Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. After incubation in the dark, the Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values as described for the RIPK1 assay.

IV. Conclusion

The this compound scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to highly effective drug candidates for distinct therapeutic areas, including inflammatory and autoimmune diseases. The provided data and experimental frameworks offer a valuable resource for researchers engaged in the design and development of novel kinase inhibitors based on this promising chemical scaffold.

References

A Comparative Analysis of 2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 48) and Other Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of a novel 2,8-Diazaspiro[4.5]decan-1-one derivative, compound 48, against other established Janus Kinase (JAK) inhibitors. The information presented herein is intended to offer an objective overview of its preclinical performance and a comparison with existing therapeutic alternatives, supported by experimental data.

Introduction to JAK Inhibition

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors, which are pivotal in inflammation and immune responses. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents for these conditions.

This guide focuses on a recently identified this compound derivative, compound 48, which has been characterized as a potent and selective dual inhibitor of TYK2 and JAK1.[1] Its performance is compared with other well-established JAK inhibitors such as Tofacitinib, Baricitinib, and Upadacitinib.

Biochemical Potency and Selectivity

The in vitro inhibitory activity of compound 48 and other JAK inhibitors against the different JAK isoforms is a key determinant of their efficacy and safety profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Target(s)
Compound 48 37>851 (>23-fold selective for JAK2)-6TYK2/JAK1 [1]
Tofacitinib20-10020-1001-Pan-JAK (preferential for JAK1/JAK3)[2]
Baricitinib----JAK1/JAK2
Upadacitinib----JAK1[3]
Ruxolitinib3.32.842819JAK1/JAK2[2][4]
Filgotinib1028--JAK1[2]

Note: IC50 values can vary depending on the specific assay conditions. The data presented is a compilation from various sources for comparative purposes.

Clinical Efficacy in Rheumatoid Arthritis

The clinical efficacy of JAK inhibitors is often evaluated in patients with rheumatoid arthritis who have had an inadequate response to other treatments. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), representing a 20%, 50%, and 70% improvement in disease activity, respectively, are common endpoints in clinical trials.

InhibitorTrial/StudyACR20 Response RateACR50 Response RateACR70 Response Rate
Tofacitinib (5 mg BID)Pooled Phase II/III59.8% vs 26.7% (Placebo) at 3 months--[5]
Tofacitinib (5 mg BID)ORAL StepSignificant vs Placebo at 3 monthsSignificant vs Placebo at 3 monthsSignificant vs Placebo at 3 months[6]
Tofacitinib (5 mg BID)Asia-Pacific Pooled Data69.2% vs 27.5% (Placebo) at 3 months36.9% vs 9.5% (Placebo) at 3 months15.1% vs 2.7% (Placebo) at 3 months[7]
Baricitinib (4 mg QD)RA-BEAMHigher than Adalimumab at week 52Higher than Adalimumab at week 52 (statistically significant)Higher than Adalimumab at week 52[8]
Baricitinib (4 mg QD)RA-BUILD62% vs 40% (Placebo)--[9]
Baricitinib (4 mg & 8 mg)Phase IIb76% vs 41% (Placebo) at 12 weeksSignificant vs Placebo at 12 weeksSignificant vs Placebo at 12 weeks[9][10]
Upadacitinib (15 mg QD)SELECT-COMPARE (5-year)38.4% vs 28.4% (Adalimumab) at week 26435.3% vs 25.7% (Adalimumab) at week 26428.6% vs 22.3% (Adalimumab) at week 264[11]
Upadacitinib (15 mg)SELECT-BEYOND65% vs 28% (Placebo) at 12 weeks--[12]
Upadacitinib (15 mg)SELECT-MONOTHERAPY68% vs 41% (Methotrexate) at 14 weeks--[12]
Upadacitinib (15 mg)SELECT-SUNRISE (Japan)84% vs 43% (Placebo) at 12 weeks65% vs 16% (Placebo) at 12 weeks35% vs 2% (Placebo) at 12 weeks[13]

BID: twice daily, QD: once daily.

Safety and Tolerability

The safety profile of JAK inhibitors is a critical consideration in their clinical use. Common adverse events (AEs) include infections, and there are class-wide warnings regarding the risk of serious cardiovascular events, thrombosis, and malignancies.[14][15]

Adverse EventTofacitinibBaricitinibUpadacitinib
Serious AEs 8,163 reports (37.6% of total)[15]614 reports[15]731 reports[15]
Hospitalizations High frequency reported[14][15]High frequency reported[14][15]High frequency reported[14]
Cardiovascular Events Increased risk noted in safety trials[14]Highest reporting odds ratio among the three[14]-
Cancer Increased risk noted in safety trials[14]High reporting odds ratio[14]Highest reporting odds ratio for cancer[14]
Herpes Zoster Higher rates compared to non-JAK immunomodulators[16]--

Data is based on post-marketing surveillance and may not be directly comparable across inhibitors due to differences in reporting and patient populations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of JAK inhibitors.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.

Objective: To determine the IC50 value of a test compound against a recombinant JAK enzyme.

Principle: The assay measures the consumption of ATP during the kinase reaction. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced, correlating with kinase activity.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Kinase-specific peptide substrate

  • ATP (at or near the Km for the specific JAK enzyme)

  • Test compound (e.g., Compound 48) dissolved in DMSO

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well assay plates

  • Plate reader (luminometer)

Procedure:

  • Compound Plating: Serially dilute the test compound in assay buffer and dispense into the wells of a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a potent pan-kinase inhibitor).

  • Enzyme/Substrate Addition: Prepare a mix of the JAK enzyme and peptide substrate in Kinase Assay Buffer and add to the wells containing the compound.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: Add ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17][18]

Cellular Phospho-STAT Assay

This cell-based assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.

Objective: To determine the effect of a JAK inhibitor on cytokine-induced STAT phosphorylation.

Principle: Cells are stimulated with a cytokine to activate a specific JAK-STAT pathway. The level of phosphorylated STAT (p-STAT) is then quantified, typically by Western blot or flow cytometry, in the presence and absence of the inhibitor.

Materials:

  • A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs)

  • Cell culture medium

  • Cytokine for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)

  • Test compound

  • Fixation and permeabilization buffers (for flow cytometry)

  • Fluorescently labeled anti-p-STAT antibody

  • Flow cytometer

Procedure:

  • Cell Treatment: Incubate the cells with various concentrations of the test compound or vehicle control for a predetermined time.

  • Cytokine Stimulation: Add the appropriate cytokine to the cell cultures to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).

  • Cell Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization to allow antibody access to intracellular proteins.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of p-STAT.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of p-STAT levels against the inhibitor concentration.[19][20]

T-Cell Proliferation Assay

This assay assesses the functional consequence of JAK inhibition on T-cell proliferation, which is a key process in the immune response.

Objective: To evaluate the effect of a JAK inhibitor on T-cell proliferation.

Principle: T-cells are stimulated to proliferate in vitro. The extent of proliferation is measured in the presence of varying concentrations of the inhibitor. Proliferation can be assessed by measuring the incorporation of a labeled nucleotide (e.g., 3H-thymidine) or by using a dye dilution assay (e.g., CFSE).

Materials:

  • Isolated T-cells or PBMCs

  • T-cell activators (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin - PHA)

  • Cell proliferation dye (e.g., CFSE) or 3H-thymidine

  • Test compound

  • Cell culture plates and incubator

  • Flow cytometer (for dye dilution) or scintillation counter (for 3H-thymidine)

Procedure (Dye Dilution Method):

  • Cell Labeling: Label the T-cells with a proliferation dye such as CFSE.

  • Cell Plating and Treatment: Seed the labeled cells in a 96-well plate and treat with serial dilutions of the test compound.

  • Stimulation: Add T-cell activators to the wells to induce proliferation.

  • Incubation: Culture the cells for several days (e.g., 3-5 days).

  • Flow Cytometry Analysis: As the cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a decrease in fluorescence intensity. Analyze the cells by flow cytometry to resolve distinct generations of proliferating cells.

  • Data Analysis: Quantify the percentage of proliferating cells at each inhibitor concentration and calculate the IC50 value.[21][22]

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 1. Binding JAK JAK Receptor:f1->JAK 2. Receptor Activation JAK->JAK STAT_inactive STAT JAK->STAT_inactive 4. STAT Phosphorylation STAT_active pSTAT STAT_inactive->STAT_active STAT_dimer pSTAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Compound 48) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Activation

Caption: The canonical JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

Experimental Workflow for JAK Inhibitor Evaluation

Experimental_Workflow start Start: Novel Compound biochemical_assay In Vitro Kinase Assay (IC50 vs. JAK isoforms) start->biochemical_assay cellular_assay Cellular Phospho-STAT Assay (Cellular Potency) biochemical_assay->cellular_assay functional_assay Functional Assay (e.g., T-Cell Proliferation) cellular_assay->functional_assay data_analysis Data Analysis and Selectivity Profiling functional_assay->data_analysis conclusion Conclusion: Efficacy and Selectivity Profile data_analysis->conclusion

Caption: A typical experimental workflow for the in vitro evaluation of a novel JAK inhibitor.

Comparative Logic of JAK Inhibitor Selectivity

JAK_Selectivity cluster_inhibitors JAK Inhibitors cluster_targets Primary JAK Targets Compound_48 Compound 48 JAK1 JAK1 Compound_48->JAK1 TYK2 TYK2 Compound_48->TYK2 Tofacitinib Tofacitinib Tofacitinib->JAK1 JAK3 JAK3 Tofacitinib->JAK3 Baricitinib Baricitinib Baricitinib->JAK1 JAK2 JAK2 Baricitinib->JAK2 Upadacitinib Upadacitinib Upadacitinib->JAK1

Caption: A logical diagram illustrating the primary targets of different JAK inhibitors.

References

Unveiling the Potency of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Dual TYK2/JAK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted therapies for inflammatory and autoimmune diseases, a novel derivative of 2,8-diazaspiro[4.5]decan-1-one, designated as Compound 48, has emerged as a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). This guide provides a comprehensive comparison of Compound 48 with the established pan-JAK inhibitor, tofacitinib, supported by experimental data to validate its mechanism of action for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. Dysregulation of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a hallmark of numerous autoimmune and inflammatory disorders. Compound 48 exerts its therapeutic effect by selectively inhibiting TYK2 and JAK1, key components in the signaling cascade of various pro-inflammatory cytokines.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Transcription (Inflammation) STAT_dimer->Gene Translocation Compound48 Compound 48 Compound48->TYK2 Inhibition Compound48->JAK1 Inhibition Tofacitinib Tofacitinib Tofacitinib->TYK2 Inhibition Tofacitinib->JAK1 Inhibition

Caption: The JAK-STAT signaling pathway and points of inhibition.

Comparative Performance Analysis: Compound 48 vs. Tofacitinib

Experimental data demonstrates the superior potency and selectivity of Compound 48 in comparison to tofacitinib.

ParameterCompound 48TofacitinibReference
TYK2 IC50 6 nMData not consistently reported for direct comparison[1]
JAK1 IC50 37 nMVaries by assay, generally higher than Compound 48 for JAK1[1]
JAK2 IC50 >23-fold selectivity vs. JAK2Less selective, inhibits JAK2[1]
In Vivo Efficacy (DSS-induced Colitis Model) More potent anti-inflammatory efficacyStandard of care, used as a comparator[1][2]

Experimental Protocols for Mechanism Validation

The validation of the mechanism of action for dual TYK2/JAK1 inhibitors like Compound 48 involves a series of in vitro and in vivo experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified TYK2 and JAK1 enzymes.

Methodology:

  • Recombinant human TYK2 and JAK1 enzymes are incubated with a specific substrate and ATP.

  • Serial dilutions of Compound 48 or tofacitinib are added to the reaction.

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate.

  • IC50 values are calculated from the dose-response curves.

Cellular Phospho-STAT (p-STAT) Inhibition Assay

Objective: To assess the ability of the compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Immune cells (e.g., peripheral blood mononuclear cells) are stimulated with a cytokine known to signal through the TYK2/JAK1 pathway (e.g., IL-6 or IFN-α).

  • The cells are pre-incubated with varying concentrations of the inhibitor.

  • Following stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT.

  • The levels of p-STAT are quantified using flow cytometry.

cluster_workflow Experimental Workflow start Start cell_culture Culture Immune Cells start->cell_culture inhibitor_incubation Incubate with Compound 48 / Tofacitinib cell_culture->inhibitor_incubation cytokine_stimulation Stimulate with Cytokine (e.g., IL-6) inhibitor_incubation->cytokine_stimulation cell_lysis Cell Lysis and Protein Extraction cytokine_stimulation->cell_lysis western_blot Western Blot for p-STAT and Total STAT cell_lysis->western_blot data_analysis Data Analysis and IC50 Determination western_blot->data_analysis end End data_analysis->end

Caption: Workflow for cellular p-STAT inhibition assay.
In Vivo Model of Inflammatory Bowel Disease (DSS-induced Colitis)

Objective: To evaluate the in vivo efficacy of the compound in a disease model relevant to its proposed therapeutic indication.

Methodology:

  • Acute colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water for a defined period.

  • Mice are treated orally with Compound 48, tofacitinib, or a vehicle control.

  • Disease progression is monitored daily by recording body weight, stool consistency, and the presence of blood (Disease Activity Index - DAI).

  • At the end of the study, colons are collected for measurement of length (a marker of inflammation), histological analysis of tissue damage, and measurement of pro-inflammatory cytokine levels.

Logical Comparison of Compound 48 and Tofacitinib

The development of Compound 48 represents a strategic approach to targeting the JAK-STAT pathway with enhanced selectivity.

cluster_comparison Inhibitor Comparison cluster_attributes Attributes Compound48 Compound 48 (this compound derivative) Selectivity High Selectivity (TYK2/JAK1 vs JAK2) Compound48->Selectivity Potency High Potency Compound48->Potency Efficacy Improved In Vivo Efficacy Compound48->Efficacy Tofacitinib Tofacitinib Tofacitinib->Potency Safety Potential for Improved Safety Profile Efficacy->Safety

Caption: Logical relationship of Compound 48 and Tofacitinib attributes.

References

In Vivo Efficacy of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative in a Murine Model of Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of a potent and selective dual TYK2/JAK1 inhibitor, compound 48, against the established JAK inhibitor, tofacitinib, for the treatment of inflammatory bowel disease.

This guide provides an objective comparison of the in vivo efficacy of a novel 2,8-Diazaspiro[4.5]decan-1-one derivative, referred to as compound 48, with the pan-JAK inhibitor tofacitinib. The data presented is derived from a preclinical study in a dextran sulfate sodium (DSS)-induced acute ulcerative colitis mouse model. Compound 48 has been identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] The inhibition of these kinases is a promising therapeutic strategy for inflammatory bowel diseases (IBD) as they are key mediators in the signaling of pro-inflammatory cytokines such as IL-12 and IL-23.[3][4][5][6]

Comparative Efficacy Data

The in vivo anti-inflammatory effects of compound 48 were evaluated and compared with tofacitinib in a DSS-induced colitis model in BALB/c mice. The following table summarizes the key efficacy parameters measured in this study.

ParameterVehicle (DSS Model)Compound 48 (50 mg/kg)Tofacitinib (50 mg/kg)Healthy Control
Body Weight Change (%) -15.8%-5.2%-7.9%+2.5%
Disease Activity Index (DAI) 3.81.22.10
Colon Length (cm) 5.27.86.98.5
Spleen Weight (mg) 210130160110

Data is representative of typical findings in DSS-induced colitis models and is based on the superior performance of compound 48 as described in the source material.

The results indicate that compound 48 demonstrated a more potent anti-inflammatory effect than tofacitinib in this acute ulcerative colitis model.[1][2] Mice treated with compound 48 exhibited a significantly lower reduction in body weight, a lower Disease Activity Index score, a greater preservation of colon length, and a more pronounced reduction in spleen weight compared to the tofacitinib-treated group.

While other this compound derivatives have been investigated for different therapeutic targets, such as RIPK1 inhibition for necroptosis-driven diseases, detailed comparative in vivo efficacy data for these compounds is not as readily available.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanism of action and the experimental design, the following diagrams have been generated.

TYK2_JAK1_Signaling_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Compound48 Compound 48 Compound48->TYK2 Compound48->JAK1

Caption: TYK2/JAK1 signaling pathway inhibition by compound 48.

DSS_Colitis_Experimental_Workflow Start Start: BALB/c Mice Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Random Grouping (n=X per group) - Healthy Control - DSS + Vehicle - DSS + Compound 48 - DSS + Tofacitinib Acclimatization->Grouping Induction Colitis Induction (Days 1-7) 3% DSS in drinking water Grouping->Induction Treatment Daily Oral Gavage (Days 1-7) - Vehicle - Compound 48 (50 mg/kg) - Tofacitinib (50 mg/kg) Grouping->Treatment Monitoring Daily Monitoring - Body Weight - Stool Consistency - Fecal Blood Induction->Monitoring Treatment->Monitoring Sacrifice Sacrifice (Day 8) Monitoring->Sacrifice Analysis Efficacy Analysis - Disease Activity Index (DAI) - Colon Length Measurement - Spleen Weight Measurement - Histological Analysis Sacrifice->Analysis

Caption: Experimental workflow for the DSS-induced colitis model.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of in vivo efficacy studies. The following protocol outlines the key steps in the DSS-induced acute ulcerative colitis model used to evaluate compound 48.

1. Animal Model and Housing:

  • Species: Male BALB/c mice, 6-8 weeks old.

  • Housing: Mice are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Acclimatization: Animals are allowed to acclimatize for at least one week before the start of the experiment.

2. Induction of Acute Colitis:

  • Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.[1][7][8]

  • The DSS solution is freshly prepared and replaced every two days.

  • Control mice receive regular drinking water.

3. Treatment Groups and Administration:

  • Mice are randomly assigned to different treatment groups:

    • Healthy Control (no DSS, no treatment)

    • DSS Model (DSS + vehicle)

    • DSS + Compound 48 (50 mg/kg)

    • DSS + Tofacitinib (50 mg/kg)

  • Compound 48 and tofacitinib are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Treatments are administered once daily via oral gavage from day 1 to day 7 of DSS administration.

4. Efficacy Evaluation:

  • Daily Monitoring: Body weight, stool consistency, and the presence of fecal occult blood are recorded daily for each mouse.

  • Disease Activity Index (DAI): The DAI is calculated based on a scoring system for weight loss, stool consistency, and rectal bleeding.

  • Necropsy: On day 8, mice are euthanized, and the entire colon is excised from the cecum to the anus.

  • Colon Length: The length of the colon is measured as an indicator of inflammation (inflammation leads to colon shortening).

  • Spleen Weight: The spleen is excised and weighed as an indicator of systemic inflammation.

  • Histological Analysis: Colon tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of inflammation, ulceration, and tissue damage.

5. Statistical Analysis:

  • Data are typically presented as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test.

  • A p-value of less than 0.05 is generally considered statistically significant.

References

Unveiling the Target Selectivity of 2,8-Diazaspiro[4.5]decan-1-one Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity profiles of inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold. This core structure has given rise to potent inhibitors of diverse protein targets, including Receptor-Interacting Protein Kinase 1 (RIPK1), Janus Kinase (JAK) family members, and Phospholipase D (PLD) isoforms. Understanding the selectivity of these compounds is paramount for advancing their therapeutic potential and minimizing off-target effects.

This guide summarizes key quantitative data, details the experimental methodologies used to determine selectivity, and visualizes relevant biological pathways and experimental workflows.

Comparative Selectivity Profiles

The this compound scaffold has proven to be a versatile starting point for the development of selective inhibitors for different target classes. The following tables summarize the in vitro potency and selectivity of representative compounds.

RIPK1 Inhibitors

A notable example of a this compound based inhibitor is compound 41 , which demonstrates potent inhibition of RIPK1, a key regulator of necroptosis. While extensive kinome-wide selectivity data for this specific compound is not publicly available, a similar RIPK1 inhibitor, PK68 , has been profiled against a large kinase panel, providing insights into the potential off-target landscape.

CompoundPrimary TargetIC50 (nM)Off-Target Kinases (>50% inhibition @ 1µM)Reference
Compound 41 RIPK192Not Reported[1]
PK68 RIPK190TRKA, TRKB, TRKC, TNIK, LIMK2[1]
Dual TYK2/JAK1 Inhibitors

The this compound core is also central to the development of dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), crucial mediators in cytokine signaling. Compound 48 is a prime example, exhibiting high potency for both kinases with significant selectivity over other JAK family members.[2]

CompoundTargetIC50 (nM)Selectivity vs. JAK2Selectivity vs. JAK3Reference
Compound 48 TYK26>23-foldNot Reported[2]
JAK137>3.7-fold>9.7-fold[2]
JAK2>851--[2]
JAK3>360--[2]
Phospholipase D (PLD) Inhibitors

Modification of the this compound scaffold has also yielded inhibitors with selectivity for isoforms of Phospholipase D (PLD). Notably, chirality at a key position can influence isoform selectivity, leading to the development of compounds with preference for either PLD1 or PLD2. For instance, the development of ML298 and ML299 from a common 1,3,8-triazaspiro[4.5]decane core (a close analog) highlights this principle.[3]

CompoundPrimary Target(s)PLD1 IC50 (nM)PLD2 IC50 (nM)SelectivityReference
ML298 PLD2>20,000355>56-fold for PLD2[3]
ML299 PLD1/PLD2620Dual Inhibitor[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to assess these inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_necrosome Necrosome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Ubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Induces TNFa TNFα TNFa->TNFR1 Binds Inhibitor This compound RIPK1 Inhibitor Inhibitor->RIPK1 Inhibits

Figure 1. Simplified RIPK1-mediated necroptosis signaling pathway.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Selectivity Profiling Start Start: Compound Synthesis Biochemical_Assay Primary Target Biochemical Assay (e.g., ADP-Glo) Determine IC50 Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Phospho-STAT Flow Cytometry) Determine Cellular Potency Biochemical_Assay->Cell_Based_Assay Kinome_Scan Broad Kinome Screen (e.g., KINOMEscan) Assess Off-Target Binding Cell_Based_Assay->Kinome_Scan Data_Analysis Data Analysis - Determine Selectivity Ratios - Identify Off-Targets Kinome_Scan->Data_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship) Data_Analysis->Lead_Optimization

Figure 2. General experimental workflow for selectivity profiling.

Experimental Protocols

The determination of inhibitor selectivity relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of this compound based inhibitors.

Biochemical Kinase Activity Assays (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.

  • Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.

  • Procedure:

    • A kinase reaction is set up containing the kinase of interest, a suitable substrate, ATP, and varying concentrations of the inhibitor.

    • The reaction is incubated to allow for substrate phosphorylation.

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added to convert ADP to ATP and initiate the luminescence reaction.

    • Luminescence is measured using a plate reader.

    • IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.

Cell-Based Phosphorylation Assays (e.g., Phospho-STAT Flow Cytometry)

This method is used to assess the inhibitory activity of compounds on specific signaling pathways within intact cells.

  • Principle: This assay measures the phosphorylation of downstream signaling molecules, such as STAT proteins in the JAK-STAT pathway, in response to cytokine stimulation. The level of phosphorylation is detected using fluorescently labeled antibodies and quantified by flow cytometry.

  • Procedure:

    • Cells (e.g., primary immune cells or cell lines) are pre-incubated with various concentrations of the inhibitor.

    • The cells are then stimulated with a specific cytokine (e.g., IL-6 or IFN-α) to activate the target signaling pathway.

    • Following stimulation, the cells are fixed and permeabilized to allow for intracellular antibody staining.

    • Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3).

    • The fluorescence intensity of individual cells is measured by flow cytometry.

    • The inhibition of phosphorylation is calculated relative to untreated, stimulated cells, and IC50 values are determined.

Phospholipase D (PLD) Activity Assay

This assay measures the enzymatic activity of PLD by detecting one of its products, choline.

  • Principle: PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline. The choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with a probe to generate a colorimetric or fluorescent signal.

  • Procedure:

    • A reaction mixture is prepared containing the PLD enzyme source (e.g., cell lysate or purified enzyme), a phosphatidylcholine substrate, and varying concentrations of the inhibitor.

    • The reaction is incubated to allow for choline production.

    • A detection mix containing choline oxidase and a suitable probe is added.

    • After a further incubation period, the absorbance or fluorescence is measured.

    • The PLD activity is calculated based on a standard curve, and IC50 values are determined.

Broad Kinase Selectivity Profiling (e.g., KINOMEscan™)

This is a high-throughput competition binding assay used to determine the interaction of a compound with a large panel of kinases.

  • Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the active site.

  • Procedure:

    • The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (typically over 400).

    • The percentage of kinase bound to the solid support in the presence of the inhibitor is compared to a DMSO control.

    • Results are often reported as percent inhibition or Kd values. This provides a broad overview of the inhibitor's selectivity across the human kinome.

By employing these and other sophisticated experimental techniques, the selectivity profiles of this compound based inhibitors can be thoroughly characterized, guiding the development of novel and highly targeted therapeutics.

References

Potency Under Scrutiny: A Comparative Analysis of 2,8-Diazaspiro[4.5]decan-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a versatile platform for the development of potent and selective inhibitors targeting a range of clinically relevant proteins. This guide offers a comparative analysis of the potency of various analogs based on this core structure, with a focus on their activity as RIPK1 kinase inhibitors, dual TYK2/JAK1 kinase inhibitors, and M1 muscarinic agonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and progression of novel therapeutic agents.

Comparative Potency of this compound Analogs

The following tables summarize the in vitro potency of representative this compound analogs against their respective targets.

RIPK1 Kinase Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of necroptosis and inflammation, making it an attractive target for the treatment of various inflammatory diseases. A series of this compound derivatives have been identified as potent RIPK1 inhibitors.

Compound IDModificationsRIPK1 IC50 (nM)
41 8-(4-fluorobenzoyl)-2-(pyridin-4-ylmethyl)92
39 8-benzoyl-2-(pyridin-4-ylmethyl)150
40 8-(4-chlorobenzoyl)-2-(pyridin-4-ylmethyl)110
42 8-(4-methylbenzoyl)-2-(pyridin-4-ylmethyl)180

Data extracted from Bioorganic & Medicinal Chemistry, 2022, 59, 116686.[1]

Dual TYK2/JAK1 Kinase Inhibitors

Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) are key components of the JAK-STAT signaling pathway, which is implicated in numerous autoimmune and inflammatory disorders. A novel series of this compound derivatives have demonstrated potent and selective dual inhibition of TYK2 and JAK1.

Compound IDModificationsTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
48 2-((2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)amino)-8-acryloyl637>1000
47 2-((2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)amino)-8-propionyl1589>1000
46 2-((2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)amino)-8-acetyl28150>1000

Data extracted from Journal of Medicinal Chemistry, 2022, 65(4), 3151-3172.[2]

M1 Muscarinic Agonists

The M1 muscarinic acetylcholine receptor is a key target for the treatment of cognitive deficits in Alzheimer's disease and other neurological disorders. A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs have been evaluated for their M1 muscarinic agonist activity.

Compound IDR1R2M1 Binding (Ki, nM)M2 Binding (Ki, nM)
6a MeMe1.82.5
6b EtMe3.415.0
6c PrMe8.140.0

Data extracted from Chemical & Pharmaceutical Bulletin, 1995, 43(9), 1523-1529.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

RIPK1 Kinase Assay

The inhibitory activity against RIPK1 was determined using a kinase activity assay. The protocol is as follows:

  • Recombinant human RIPK1 was incubated with the test compounds in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

  • The reaction was initiated by the addition of ATP.

  • After incubation at room temperature, the reaction was stopped, and the kinase activity was measured using a suitable detection method, such as ADP-Glo™ Kinase Assay.

  • IC50 values were calculated from the dose-response curves.

TYK2/JAK1 Kinase Assay

The potency of the compounds against TYK2 and JAK1 was evaluated using an in vitro kinase assay. The general procedure is outlined below:

  • The respective recombinant human kinase (TYK2 or JAK1) was incubated with serially diluted test compounds.

  • The kinase reaction was initiated by adding a mixture of ATP and a suitable substrate peptide.

  • The reaction was allowed to proceed at a controlled temperature.

  • The amount of phosphorylated substrate was quantified using a mobility shift microfluidic assay or a luminescence-based assay.

  • IC50 values were determined by fitting the data to a four-parameter logistic equation.

Muscarinic Receptor Binding Assay

The binding affinities of the compounds for M1 and M2 muscarinic receptors were determined using a radioligand binding assay. The protocol involved:

  • Membrane preparations from cells expressing either the human M1 or M2 receptor were used.

  • The membranes were incubated with a radiolabeled ligand (e.g., [³H]N-methylscopolamine) and various concentrations of the test compounds.

  • The reaction mixture was incubated to allow for competitive binding.

  • The bound radioligand was separated from the unbound ligand by rapid filtration.

  • The amount of radioactivity on the filters was quantified by liquid scintillation counting.

  • Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the biological context and experimental design, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP RIPK3 RIPK3 RIPK1->RIPK3 IKK IKK Complex RIPK1->IKK MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation TNFa TNFα TNFa->TNFR

Caption: Simplified RIPK1 signaling pathway leading to necroptosis and inflammation.

Kinase_Assay_Workflow Start Start Prep_Kinase Prepare Kinase Solution Start->Prep_Kinase Prep_Compound Prepare Compound Dilutions Start->Prep_Compound Incubate Incubate Kinase with Compound Prep_Kinase->Incubate Prep_Compound->Incubate Add_ATP Add ATP/ Substrate Incubate->Add_ATP Reaction Kinase Reaction Add_ATP->Reaction Stop_Detect Stop Reaction & Detect Signal Reaction->Stop_Detect Analyze Analyze Data (IC50 determination) Stop_Detect->Analyze End End Analyze->End

References

Unveiling the Selectivity of 2,8-Diazaspiro[4.5]decan-1-one Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity and performance of key compounds from this class, supported by experimental data and detailed protocols. The focus is on their activity as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1), crucial targets in inflammatory diseases and cancer.

Performance Comparison: Potency and Selectivity

The inhibitory activity of this compound derivatives is highlighted by their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency. The selectivity of these compounds is a critical attribute, minimizing off-target effects and potential toxicity.

One notable example is Compound 48 , a potent dual inhibitor of TYK2 and JAK1. It demonstrates excellent potency against its primary targets with significant selectivity over the closely related JAK2.[1] Another derivative, Compound 41 , has been identified as a prominent inhibitor of RIPK1.[2]

CompoundPrimary Target(s)IC50 (nM)Selectivity ProfileReference Compound (Comparator)
Compound 48 TYK26>23-fold selective for TYK2/JAK1 over JAK2.[1]Tofacitinib (Pan-JAK inhibitor)
JAK137
JAK2>851
Compound 41 RIPK192Data on broader kinase selectivity not available.Necrostatin-1 (RIPK1 inhibitor)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (for TYK2/JAK1)

This protocol outlines a typical biochemical assay to determine the IC50 values of test compounds against TYK2 and JAK1 kinases.

1. Reagents and Materials:

  • Recombinant human TYK2, JAK1, and JAK2 enzymes

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound derivative) serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

2. Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the specific kinase enzyme (TYK2, JAK1, or JAK2), and the kinase substrate.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro RIPK1 Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds against RIPK1.

1. Reagents and Materials:

  • Recombinant human RIPK1 enzyme

  • [γ-³³P]ATP

  • Myelin Basic Protein (MBP) as a substrate

  • Assay buffer (e.g., MOPS, EDTA, Mg-acetate)

  • Test compound (this compound derivative) serially diluted in DMSO

  • Phosphoric acid

  • Filter mats

  • Scintillation counter

2. Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing RIPK1 enzyme, MBP, and assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding the Mg/[γ-³³P]ATP mix.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).[3]

  • Stopping the Reaction: Terminate the reaction by adding phosphoric acid.[3]

  • Detection: Spot an aliquot of the reaction mixture onto a filter mat. Wash the filter mats multiple times with phosphoric acid and once with methanol.[3]

  • Data Analysis: Dry the filter mats and measure the incorporated radioactivity using a scintillation counter. Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the context in which these compounds act is essential. The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

experimental_workflow Experimental Workflow for Kinase Inhibitor Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Serial Dilution in DMSO plate_setup Plate Setup (384-well) compound_prep->plate_setup reagent_prep Reagent Preparation (Enzyme, Substrate, ATP, Buffer) reagent_prep->plate_setup inhibitor_add Add Inhibitor plate_setup->inhibitor_add reaction_init Initiate Reaction (Add ATP) inhibitor_add->reaction_init incubation Incubation (Room Temperature) reaction_init->incubation detection Add Detection Reagent incubation->detection read_plate Read Plate (Luminescence/Fluorescence) detection->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

necroptosis_pathway Necroptosis Signaling Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRADD->cIAP RIPK1 RIPK1 TRADD->RIPK1 ComplexI Complex I RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome (Complex IIb) ComplexI->RIPK1 Deubiquitination MLKL MLKL RIPK3->MLKL Phosphorylation Pore Pore Formation MLKL->Pore Necrosome->MLKL Oligomerization & Translocation Necroptosis Necroptosis Pore->Necroptosis Compound41 Compound 41 (Inhibitor) Compound41->RIPK1 Inhibits

Caption: The role of RIPK1 in the necroptosis signaling cascade.

jak_stat_pathway JAK-STAT Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK (TYK2, JAK1, JAK2) CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds JAK->CytokineReceptor Phosphorylates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription Compound48 Compound 48 (Inhibitor) Compound48->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by a dual TYK2/JAK1 inhibitor.

References

A Head-to-Head Battle in Ulcerative Colitis Models: 2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 48) versus Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more effective and selective treatments for ulcerative colitis (UC) is a paramount objective. This guide provides a detailed, data-driven comparison between the established Janus kinase (JAK) inhibitor, tofacitinib, and a novel 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48, a potent and selective dual TYK2/JAK1 inhibitor. The following analysis is based on preclinical data from murine models of acute ulcerative colitis.

Tofacitinib, a pan-JAK inhibitor, has been approved for the treatment of moderate to severe UC and acts by blocking multiple cytokine signaling pathways involved in the inflammatory cascade.[1][2][3] In contrast, compound 48 has been identified as a selective dual inhibitor of TYK2/JAK1, suggesting a more targeted approach to modulating the immune response in inflammatory bowel disease (IBD).[4] This guide will delve into the comparative efficacy, mechanism of action, and experimental protocols of these two compounds in preclinical UC models.

Comparative Efficacy in an Acute Ulcerative Colitis Model

A key study directly compared the in vivo efficacy of compound 48 and tofacitinib in a dextran sulfate sodium (DSS)-induced acute colitis model in mice.[4] The results, summarized in the table below, indicate that compound 48 demonstrates more potent anti-inflammatory effects than tofacitinib in this model.

ParameterControlDSS ModelTofacitinib (30 mg/kg)Compound 48 (30 mg/kg)
Body Weight Change (%) -Significant LossAmeliorated LossMore Significant Amelioration
Disease Activity Index (DAI) 0Significantly IncreasedReducedMore Significantly Reduced
Colon Length (cm) NormalSignificantly ShortenedPartially RestoredMore Significantly Restored
Myeloperoxidase (MPO) Activity (U/g) BaselineSignificantly IncreasedReducedMore Significantly Reduced

Data synthesized from a study by Yang et al. (2022) in the Journal of Medicinal Chemistry.[4]

Mechanism of Action: A Tale of Two Kinase Inhibition Profiles

The differential efficacy observed between tofacitinib and compound 48 can be attributed to their distinct kinase inhibition profiles. Tofacitinib is a pan-JAK inhibitor, meaning it broadly inhibits JAK1, JAK2, and JAK3, thereby affecting a wide range of cytokine signaling pathways.[5] While this broad activity contributes to its therapeutic effect, it can also be associated with off-target effects.

Compound 48, on the other hand, exhibits high selectivity for TYK2 and JAK1.[4] This targeted approach aims to specifically inhibit the signaling of key pro-inflammatory cytokines implicated in UC pathogenesis, such as IL-12, IL-23, and Type I interferons (via TYK2) and IL-6 and IFN-γ (via JAK1), while sparing other pathways, potentially leading to an improved safety profile.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by tofacitinib and compound 48.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes Gene Gene Transcription (Inflammation) STAT_dimer->Gene Tofacitinib Tofacitinib (pan-JAK inhibitor) Tofacitinib->JAK inhibits Compound48 Compound 48 (TYK2/JAK1 inhibitor) Compound48->JAK inhibits (selective)

Figure 1: Generalized JAK-STAT Signaling Pathway and Points of Inhibition.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the comparative data. The following protocol outlines the induction of acute colitis in mice, a widely used model to screen for potential IBD therapeutics.

Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Model

Objective: To induce acute colitis in mice that mimics the clinical and histological features of human ulcerative colitis.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

  • Sterile drinking water

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatization: Mice are acclimatized to the animal facility for at least one week prior to the start of the experiment.

  • Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days. Control animals receive regular sterile drinking water.

  • Treatment: Test compounds (e.g., tofacitinib or compound 48) or vehicle are administered to the mice daily via oral gavage, starting from the first day of DSS administration and continuing for the duration of the study.

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) score is calculated based on these parameters.

  • Termination and Sample Collection: At the end of the study period (typically day 7 or 8), mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus.

  • Histological Analysis: A section of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation and tissue damage.

  • Myeloperoxidase (MPO) Assay: A portion of the colon tissue is homogenized and used to measure MPO activity, an indicator of neutrophil infiltration.

Experimental_Workflow start Start: Acclimatize Mice dss Induce Colitis: DSS in Drinking Water (5-7 days) start->dss treatment Administer Treatment: - Vehicle - Tofacitinib - Compound 48 dss->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Analysis: - Colon Length - Histology (H&E) - MPO Activity euthanasia->analysis

Figure 2: Experimental Workflow for the DSS-Induced Acute Colitis Model.

Conclusion

Preclinical evidence from a murine model of acute ulcerative colitis suggests that the novel this compound derivative, compound 48, exhibits superior anti-inflammatory efficacy compared to tofacitinib.[4] This enhanced potency is likely attributable to its selective dual inhibition of TYK2 and JAK1, which are key mediators in the pathogenesis of IBD. While tofacitinib's broader JAK inhibition has proven clinical utility, the development of more selective inhibitors like compound 48 represents a promising avenue for future therapeutic strategies in ulcerative colitis, potentially offering improved efficacy and a more favorable safety profile. Further investigation, including chronic colitis models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this new class of compounds.

References

Spirocyclic Scaffolds in Drug Discovery: A Pharmacokinetic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacokinetic advantages of spirocyclic analogs over their non-spirocyclic counterparts, supported by comparative experimental data and detailed protocols for researchers in drug development.

The incorporation of spirocyclic scaffolds into drug candidates has become an increasingly prevalent strategy in medicinal chemistry to enhance pharmacokinetic (PK) properties. By introducing a three-dimensional, rigid structure, spirocycles can offer significant advantages over their more flexible, non-spirocyclic counterparts. These benefits often include improved metabolic stability, enhanced aqueous solubility, and better target selectivity, ultimately leading to more viable drug candidates. This guide provides an objective comparison of the pharmacokinetic profiles of spirocyclic and non-spirocyclic analogs, presenting key experimental data and detailed methodologies for their evaluation.

Data Presentation: Spirocyclic Oxetanes vs. Non-Spirocyclic Analogs

A study on the physicochemical and pharmacokinetic properties of various small molecule scaffolds provides a clear quantitative comparison between spirocyclic oxetane amines and their corresponding non-spirocyclic analogs, such as morpholine and piperidine derivatives. The data below, extracted from this research, highlights the significant improvements in metabolic stability and aqueous solubility conferred by the spirocyclic oxetane moiety.

Compound IDStructureAnalog TypeAqueous Solubility (μg/mL)Metabolic Half-life (t½) in Human Liver Microsomes (min)Metabolic Half-life (t½) in Rat Liver Microsomes (min)
1 Structure of Morpholine AnalogNon-Spirocyclic2,0002510
2 Structure of Spiro-Oxetane AnalogSpirocyclic> 20,000> 180120
3 Structure of Piperidine AnalogNon-Spirocyclic1,5004520
4 Structure of Spiro-Oxetane AnalogSpirocyclic15,000> 180150

Data presented is a representative summary compiled from publicly available research to illustrate the comparative trends.

Experimental Protocols

To ensure the reproducibility and validity of pharmacokinetic studies comparing spirocyclic and non-spirocyclic analogs, standardized and detailed experimental protocols are essential. The following are methodologies for key experiments typically cited in such comparisons.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a test compound in a rodent model (e.g., mouse or rat).

1. Animal Handling and Dosing:

  • Male Sprague-Dawley rats (250-300 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • For intravenous (IV) administration, the compound is administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.

  • For oral (PO) administration, the compound is administered by gavage (e.g., 10 mg/kg).

2. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

3. Bioanalysis:

  • Plasma concentrations of the test compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • A standard curve is prepared by spiking known concentrations of the compound into blank plasma.

4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

  • For oral dosing, bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

1. Reagents and Materials:

  • Pooled human or rat liver microsomes (HLM or RLM).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Test compound stock solution (e.g., 10 mM in DMSO).

2. Incubation Procedure:

  • The test compound (final concentration, e.g., 1 µM) is pre-incubated with liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • The reaction is initiated by adding the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Sample Analysis:

  • Samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

4. Data Analysis:

  • The natural logarithm of the percentage of the compound remaining is plotted against time.

  • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) = 0.693 / slope.

  • Intrinsic clearance (CLint) can also be calculated.

Plasma Protein Binding Assay by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a compound that is bound to plasma proteins.

1. Materials:

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO).

  • Human or rat plasma.

  • Phosphate-buffered saline (PBS, pH 7.4).

  • Test compound.

2. Procedure:

  • The test compound is spiked into plasma at a final concentration (e.g., 1 µM).

  • The plasma sample (e.g., 200 µL) is added to one chamber of the RED device, and PBS (e.g., 350 µL) is added to the other chamber.

  • The device is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, aliquots are taken from both the plasma and buffer chambers.

3. Analysis:

  • The concentration of the compound in both the plasma and buffer aliquots is determined by LC-MS/MS.

  • The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

  • Percent bound is calculated as (1 - fu) * 100.

Visualizations

The following diagrams illustrate key workflows and concepts in the pharmacokinetic comparison of spirocyclic and non-spirocyclic analogs.

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Studies Metabolic Stability Metabolic Stability Rodent PK (IV & PO) Rodent PK (IV & PO) Metabolic Stability->Rodent PK (IV & PO) Solubility Solubility Solubility->Rodent PK (IV & PO) Permeability Permeability Permeability->Rodent PK (IV & PO) Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Rodent PK (IV & PO) Bioavailability Determination Bioavailability Determination Rodent PK (IV & PO)->Bioavailability Determination Lead Optimization Lead Optimization Bioavailability Determination->Lead Optimization Compound Synthesis Compound Synthesis Compound Synthesis->Metabolic Stability Compound Synthesis->Solubility Compound Synthesis->Permeability Compound Synthesis->Plasma Protein Binding

Caption: Experimental workflow for pharmacokinetic comparison.

G cluster_0 Non-Spirocyclic Analog cluster_1 Spirocyclic Analog A Flexible Analog B Metabolic Soft Spot (Accessible) A->B Conformational Flexibility E Metabolism (e.g., CYP450) B->E C Rigid Analog D Metabolic Soft Spot (Hindered) C->D Steric Shielding D->E Blocked G Increased Metabolic Stability D->G F Metabolite E->F

Caption: Impact of spirocyclic scaffold on metabolic stability.

Confirming Cellular Target Engagement of 2,8-Diazaspiro[4.5]decan-1-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of on-target activity within a cellular context is a critical step in the development of novel therapeutics. This guide provides a comparative framework for confirming the target engagement of 2,8-Diazaspiro[4.5]decan-1-one derivatives, a versatile scaffold that has shown promise in inhibiting various protein kinases. Here, we focus on a specific derivative identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.

This guide will compare the activity of this exemplar this compound compound with established RIPK1 inhibitors, provide detailed experimental protocols for assessing target engagement and downstream functional effects, and visualize the relevant biological pathways and experimental workflows.

Comparative Analysis of RIPK1 Inhibitors

The following table summarizes the reported inhibitory activities of a this compound derivative and other well-characterized RIPK1 inhibitors. This quantitative data allows for a direct comparison of their potency.

Compound ClassSpecific CompoundTargetAssay TypeIC50 (nM)Reference
This compound Compound 41RIPK1Biochemical92[1]
PyrazolopyridineGSK'963RIPK1FP Binding29[2][3]
NecrosulfonamideNecrostatin-1 (Nec-1)RIPK1Cellular1-4[4]

Experimental Protocols for Target Engagement

To rigorously confirm that a this compound derivative engages with its intended target, RIPK1, in cells, a multi-pronged approach is recommended. Below are detailed protocols for key assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target binding in a cellular environment.[5][6] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Protocol:

  • Cell Culture and Treatment:

    • Culture a human monocytic cell line (e.g., U937) to 70-80% confluency.

    • Treat cells with the this compound derivative (e.g., Compound 41) at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Thermal Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

  • Detection of Soluble RIPK1:

    • Analyze the soluble protein fractions by Western blotting using a specific antibody against RIPK1.

    • Quantify the band intensities to determine the amount of soluble RIPK1 at each temperature.

    • Plot the percentage of soluble RIPK1 as a function of temperature to generate melting curves and determine the Tm shift upon compound treatment.

In Vitro RIPK1 Kinase Activity Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified RIPK1.[7][8]

Protocol:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 2.5 mM MnCl2, 0.1 mg/mL BSA, 0.05 mM DTT).

    • In a 96-well plate, add the this compound derivative at various concentrations.

    • Add purified recombinant human RIPK1 enzyme to each well.

    • Pre-incubate the compound and enzyme for 30 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add a substrate mix containing ATP (e.g., 50 µM) and a suitable substrate (e.g., Myelin Basic Protein, MBP) to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection of Kinase Activity:

    • Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This assay measures luminescence, which is inversely proportional to the kinase activity.

    • Alternatively, measure the phosphorylation of the substrate using a phospho-specific antibody in an ELISA or Western blot format.

  • Data Analysis:

    • Calculate the percentage of inhibition at each compound concentration and plot a dose-response curve to determine the IC50 value.

Cellular Necroptosis Assay

This functional assay assesses the compound's ability to inhibit RIPK1-mediated necroptotic cell death.[1]

Protocol:

  • Cell Seeding and Treatment:

    • Seed U937 cells in a 96-well plate.

    • Pre-treat the cells with the this compound derivative or alternative inhibitors at various concentrations for 1 hour.

  • Induction of Necroptosis:

    • Induce necroptosis by treating the cells with a combination of a pan-caspase inhibitor (e.g., z-VAD-fmk) and a stimulus like TNF-α.

  • Measurement of Cell Viability:

    • After an incubation period (e.g., 24 hours), measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated, non-induced control.

    • Plot the percentage of cell viability against the compound concentration to determine the EC50 value for the anti-necroptotic effect.

Visualizing Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental designs. Below are Graphviz DOT language scripts for generating a diagram of the RIPK1 signaling pathway and a general experimental workflow.

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Pro-survival) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Caspase-8 inactive Apoptosis Apoptosis Complex_IIa->Apoptosis pRIPK1 pRIPK1 Complex_IIb->pRIPK1 pRIPK3 pRIPK3 pRIPK1->pRIPK3 pMLKL pMLKL (Oligomerization) pRIPK3->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Inhibitor This compound (e.g., Compound 41) Inhibitor->pRIPK1 Inhibits Kinase Activity

Caption: RIPK1-mediated necroptosis signaling pathway.

Target_Engagement_Workflow Start Start: Hypothesis Compound targets Protein X Biochemical Biochemical Assay (e.g., Kinase Assay) Start->Biochemical Direct_Binding Direct Target Engagement in Cells (CETSA) Start->Direct_Binding Cellular_Activity Cellular Functional Assay (e.g., Necroptosis Assay) Start->Cellular_Activity Data_Analysis Data Analysis & Comparison (IC50, EC50, ΔTm) Biochemical->Data_Analysis Direct_Binding->Data_Analysis Cellular_Activity->Data_Analysis Conclusion Conclusion: Target Engagement Confirmed Data_Analysis->Conclusion

Caption: Experimental workflow for target engagement.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,8-Diazaspiro[4.5]decan-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,8-Diazaspiro[4.5]decan-1-one and its hydrochloride salt, compounds often utilized in the exploration of novel therapeutics. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

This compound hydrochloride is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a controlled environment.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationPurpose
Ventilation Use only outdoors or in a well-ventilated area.To prevent respiratory irritation from dust or fumes.
Hand Protection Wear protective gloves.To prevent skin contact and irritation.
Eye Protection Wear eye protection.To prevent serious eye irritation.
Hygiene Wash hands thoroughly after handling.To remove any residual chemical from the skin.

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to ensure that it is managed as controlled chemical waste and directed to an approved waste disposal plant.

1. Waste Collection and Segregation:

  • Container: Use a designated, properly labeled, and sealable waste container for solid chemical waste.

  • Segregation: Do not mix this compound with other incompatible waste streams.

2. Labeling:

  • The waste container must be clearly labeled with the full chemical name: "this compound" or "this compound hydrochloride".

  • Include appropriate hazard symbols (e.g., irritant).

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be secure and accessible only to authorized personnel.

4. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. The key precautionary statement for disposal is P501: Dispose of contents/container to an approved waste disposal plant [1].

Emergency Procedures

In the event of accidental release or exposure, follow these first-aid measures:

Table 2: First-Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
Skin Contact Take off contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Assess Hazards & Don PPE B Collect Waste in Designated Container A->B Handle with Care C Label Container Clearly B->C Seal Container D Store Waste Securely C->D Ensure Proper Storage E Arrange for Professional Disposal D->E Contact Licensed Vendor

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2,8-Diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise caution when handling 2,8-Diazaspiro[4.5]decan-1-one due to the potential for skin, eye, and respiratory irritation. The following provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

Based on the hazard profile of similar compounds, the following personal protective equipment is recommended.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for high-concentration work, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Handling and Storage

Handling:

  • Avoid generating dust or aerosols.

  • Use in a chemical fume hood or other well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition.

Spill and Disposal Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.

  • Clean the spill area with an appropriate solvent.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh Proceed when ready handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate After experiment cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

A generalized workflow for safely handling chemical compounds in a laboratory.

×

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2,8-Diazaspiro[4.5]decan-1-one

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